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TAMRA-PEG4-acid

Cat. No.: B611140
M. Wt: 677.7 g/mol
InChI Key: AZESQZROUFRXLP-UHFFFAOYSA-N
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Description

TAMRA-PEG4-acid is a TAMRA red-fluorescent dye derivative with excitation/emission maximum 553/575 nm, This molecule contains a carboxylic acid group which can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H43N3O10 B611140 TAMRA-PEG4-acid

Properties

IUPAC Name

5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O10/c1-38(2)25-6-9-28-31(22-25)49-32-23-26(39(3)4)7-10-29(32)34(28)27-8-5-24(21-30(27)36(43)44)35(42)37-12-14-46-16-18-48-20-19-47-17-15-45-13-11-33(40)41/h5-10,21-23H,11-20H2,1-4H3,(H2-,37,40,41,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZESQZROUFRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAMRA-PEG4-Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-acid is a versatile fluorescent labeling reagent that combines the bright, photostable fluorophore, 5-Carboxytetramethylrhodamine (TAMRA), with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid group. This molecule is extensively utilized in biological research for the covalent labeling of proteins, peptides, nucleic acids, and other biomolecules. The PEG spacer enhances solubility in aqueous media and reduces steric hindrance, while the terminal carboxylic acid allows for straightforward conjugation to primary amines. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use.

Core Properties and Specifications

The physicochemical and spectral properties of this compound are critical for its application in fluorescence-based assays. These properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₆H₄₃N₃O₁₀[1]
Molecular Weight 677.80 g/mol [1][2][3]
CAS Number 1909223-02-4[1]
Appearance Dark red amorphous solid or liquid (brown to reddish brown)
Purity Typically ≥95% - 98%
Excitation Maximum (λex) ~553-555 nm
Emission Maximum (λem) ~575-580 nm
Molar Extinction Coefficient ~80,000 - 92,000 M⁻¹cm⁻¹
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C, protect from light and moisture

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Fluorescent Labeling: It is widely used for the fluorescent labeling of antibodies, proteins, and nucleic acids for visualization and quantification.

  • Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or live cells to study their localization and dynamics.

  • Flow Cytometry: It is used to label cells or specific cellular components for analysis by flow cytometry.

  • Real-Time PCR: TAMRA can be incorporated into probes for real-time PCR assays.

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA is a common FRET acceptor, often paired with a green fluorescent protein (GFP) or another suitable donor, to study molecular interactions.

  • PROTACs: The linker and fluorescent properties of this compound are utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Bioconjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • This compound

  • Protein or other biomolecule with primary amines (e.g., in PBS or bicarbonate buffer, pH 8.0-8.5)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Preparation of Activated TAMRA-PEG4-NHS Ester:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL each.

    • Incubate the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Preparation of Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

    • The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x 0.3)] / ε₂₈₀ (where ε₂₈₀ is the molar extinction coefficient of the protein at 280 nm, and 0.3 is a correction factor for the absorbance of TAMRA at 280 nm).

    • The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₅₅ / ε₅₅₅ (where ε₅₅₅ is the molar extinction coefficient of TAMRA at 555 nm).

    • The degree of labeling is the molar ratio of the dye to the protein.

Visualizations

Experimental Workflow: Bioconjugation of Biomolecules

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis TAMRA This compound Activated_Ester TAMRA-PEG4-NHS Ester TAMRA->Activated_Ester Reacts with Activators EDC/NHS in DMSO Activators->Activated_Ester Biomolecule Biomolecule (e.g., Protein with -NH2) Activated_Ester->Biomolecule Labeled_Biomolecule Labeled Biomolecule Biomolecule->Labeled_Biomolecule Reacts with Purification Size-Exclusion Chromatography Labeled_Biomolecule->Purification Final_Product Purified Conjugate Purification->Final_Product Analysis Spectrophotometry (A280 / A555) Final_Product->Analysis

Caption: Workflow for labeling a biomolecule with this compound.

Signaling Pathway: FRET-Based Detection of Molecular Interaction

FRET_Interaction cluster_no_interaction No Interaction cluster_interaction Interaction (FRET) Donor_NI Donor Fluorophore (e.g., GFP-Protein A) Emission_NI Donor Emission (e.g., ~510 nm) Donor_NI->Emission_NI Emits Acceptor_NI TAMRA-Labeled Ligand B Excitation_NI Excitation Light (e.g., 488 nm) Excitation_NI->Donor_NI Excites Complex Donor_I GFP-Protein A Acceptor_I TAMRA-Ligand B FRET_arrow FRET Donor_I->FRET_arrow Emission_I Acceptor Emission (e.g., ~580 nm) Acceptor_I->Emission_I Emits Excitation_I Excitation Light (e.g., 488 nm) Excitation_I->Donor_I Excites FRET_arrow->Acceptor_I

Caption: Principle of FRET using a GFP-TAMRA pair to detect molecular interactions.

References

An In-depth Technical Guide to TAMRA-PEG4-acid: Structure, Properties, and Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG4-acid, a versatile fluorescent labeling reagent. It details the molecule's chemical structure, physicochemical and spectral properties, and provides a step-by-step protocol for its application in bioconjugation, specifically for the labeling of proteins and other amine-containing biomolecules.

Core Properties of this compound

This compound is a bifunctional molecule that consists of three key components: the well-characterized tetramethylrhodamine (TAMRA) fluorophore, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. This combination of features makes it a valuable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, immunoassays, and the development of proteolysis-targeting chimeras (PROTACs).[1][2]

The TAMRA dye provides a strong, photostable orange-red fluorescent signal, while the flexible PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, and minimizes steric hindrance between the dye and the labeled biomolecule.[3][4] The terminal carboxylic acid serves as a reactive handle for covalent attachment to primary amines.[5]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyDataReference(s)
CAS Number 1909223-02-4
Molecular Formula C₃₆H₄₃N₃O₁₀
Molecular Weight 677.80 g/mol
Appearance Brown to reddish-brown liquid
Purity Typically ≥98%
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions -20°C, protected from light
Spectral Properties

The fluorescence characteristics of TAMRA make it compatible with common filter sets and instrumentation.

PropertyWavelength (nm)Reference(s)
Excitation Maximum (λex) ~553 - 555 nm
Emission Maximum (λem) ~575 - 580 nm
Molar Extinction Coefficient ~80,000 M⁻¹cm⁻¹ at λex

Chemical Structure and Reaction Mechanism

The core structure of this compound is depicted below, illustrating the TAMRA fluorophore connected to the PEG4-acid linker.

G TAMRA C1 O C2 NH C1->C2 C PEG1 CH2-CH2-O C2->PEG1 CH2-CH2 C3 O PEG2 CH2-CH2-O PEG1->PEG2 PEG3 CH2-CH2-O PEG2->PEG3 PEG4 CH2-CH2 PEG3->PEG4 C4 C PEG4->C4 O1 O C4->O1 = O2 OH C4->O2

Caption: Chemical structure of this compound.

The conjugation of this compound to a primary amine-containing biomolecule, such as a protein, is a robust two-step process. This method utilizes carbodiimide chemistry to form a stable amide bond.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid is activated by a water-soluble carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable Amide Bond: The addition of NHS converts the unstable O-acylisourea intermediate into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a covalent, stable amide bond, releasing NHS as a byproduct.

The following diagram illustrates the workflow for this amine-coupling reaction.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation TAMRA_Acid This compound (-COOH) Activated_TAMRA TAMRA-PEG4-NHS Ester (Reactive Intermediate) TAMRA_Acid->Activated_TAMRA 15-30 min, pH 5.5-6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_TAMRA Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) Activated_TAMRA->Labeled_Protein 2h-overnight, pH 7.2-8.0 Protein Protein with Primary Amine (-NH2) Protein->Labeled_Protein

Caption: Workflow for labeling primary amines with this compound.

Experimental Protocol: Protein Labeling

This protocol provides a general method for labeling proteins with this compound. The molar ratios and concentrations may require optimization for specific proteins and applications.

Materials and Reagents
  • Target protein (2-10 mg/mL in an amine-free buffer, e.g., PBS or MES)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (e.g., PBS)

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification column (e.g., Sephadex G-25 gel filtration or desalting spin column)

Critical Consideration: Do not use buffers containing primary amines (e.g., Tris, glycine) during the activation or conjugation steps, as they will compete for reaction with the activated dye.

Procedure
  • Prepare Stock Solutions:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer or ultrapure water immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of this compound.

    • Mix thoroughly and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Ensure the target protein is in the Coupling Buffer (pH 7.2-7.5). This can be achieved by dialysis or buffer exchange.

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the activated dye to the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature to consume any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Remove the unconjugated dye and reaction byproducts by gel filtration (e.g., Sephadex G-25) or a desalting spin column.

    • Equilibrate the column with an appropriate storage buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column. The larger, labeled protein will elute first.

    • Collect fractions and monitor the elution by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA dye).

    • Pool the fractions containing the purified, labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

      • CF is the correction factor for the dye at 280 nm (typically ~0.3 for TAMRA).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

      • ε_dye is the molar extinction coefficient of the TAMRA dye at 555 nm (~80,000 M⁻¹cm⁻¹).

Conclusion

This compound is a highly effective fluorescent labeling reagent for researchers in cell biology, biochemistry, and drug development. Its bright, stable fluorescence, coupled with a hydrophilic spacer and a versatile carboxylic acid handle for conjugation, makes it an ideal choice for creating high-quality fluorescent bioconjugates. By following the detailed protocols and understanding the underlying reaction mechanism presented in this guide, researchers can successfully implement this compound in their experimental workflows to achieve precise and efficient labeling of biomolecules.

References

TAMRA-PEG4-acid: A Technical Guide to Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG4-acid is a fluorescent labeling reagent that combines the bright, photostable rhodamine-derived fluorophore, Tetramethylrhodamine (TAMRA), with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This molecule is extensively used in bioconjugation to covalently attach a fluorescent tag to proteins, peptides, antibodies, and other biomolecules containing primary amines. The PEG spacer enhances water solubility and reduces steric hindrance, often preserving the biological activity of the labeled molecule. This guide provides an in-depth overview of the properties of this compound, a detailed protocol for its conjugation to biomolecules, and a visual representation of the experimental workflow.

Core Properties and Specifications

The key characteristics of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValue
Molecular Weight 677.8 g/mol
Chemical Formula C₃₆H₄₃N₃O₁₀
Excitation Maximum (λex) 553 nm
Emission Maximum (λem) 575 nm
Solubility Water, DMSO, DMF
Purity Typically ≥95%
Storage Conditions -20°C, protected from light and moisture

Experimental Protocol: Amine Labeling using EDC/NHS Chemistry

The carboxylic acid group of this compound can be efficiently coupled to primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) using a two-step, one-pot reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials and Reagents
  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure
  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the semi-stable NHS ester.

  • Conjugation to the Amine-Containing Biomolecule:

    • Add the activated TAMRA-NHS ester solution to the biomolecule solution. A 1.5- to 10-fold molar excess of the activated linker to the biomolecule is a common starting point, though this should be optimized for the specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) or dialysis are commonly used for proteins and antibodies.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per biomolecule. This can be calculated using the Beer-Lambert law by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA). A correction factor is needed to account for the absorbance of the dye at 280 nm.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of this compound to an amine-containing biomolecule.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis TAMRA This compound Activated_TAMRA Activated TAMRA-NHS Ester TAMRA->Activated_TAMRA 15-30 min @ RT EDC_NHS EDC + NHS in Activation Buffer (pH 4.7-6.0) EDC_NHS->Activated_TAMRA Conjugate TAMRA-Biomolecule Conjugate Activated_TAMRA->Conjugate 2h @ RT or overnight @ 4°C Biomolecule Amine-containing Biomolecule in Coupling Buffer (pH 7.2-8.3) Biomolecule->Conjugate Quench Quench Reaction (e.g., Tris, Hydroxylamine) Conjugate->Quench Purify Purification (e.g., SEC, Dialysis) Quench->Purify Analyze Characterization (DOL calculation) Purify->Analyze

Caption: Workflow for this compound bioconjugation.

Signaling Pathways and Applications

While this compound itself is not part of a signaling pathway, the molecules it labels are frequently used to study such pathways. For example, a TAMRA-labeled antibody against a specific cell surface receptor can be used in fluorescence microscopy or flow cytometry to visualize the receptor's expression, localization, and trafficking in response to a signaling event. Similarly, a TAMRA-labeled peptide substrate for a particular enzyme can be used in Fluorescence Resonance Energy Transfer (FRET) assays to monitor enzyme activity within a signaling cascade.

The logical relationship for the use of a TAMRA-labeled antibody in studying a signaling pathway is depicted below.

signaling_application cluster_preparation Probe Preparation cluster_experiment Cellular Experiment cluster_analysis Data Analysis Antibody Primary Antibody Labeled_Ab TAMRA-labeled Antibody Antibody->Labeled_Ab TAMRA_acid This compound TAMRA_acid->Labeled_Ab Conjugation Incubation Incubation Labeled_Ab->Incubation Cells Cells expressing Target Receptor Cells->Incubation Imaging Fluorescence Microscopy / Flow Cytometry Incubation->Imaging Data Fluorescence Data Imaging->Data Conclusion Receptor Localization/ Quantification Data->Conclusion

Caption: Application of TAMRA-labeled antibody in cell analysis.

An In-Depth Technical Guide to TAMRA-PEG4-acid: Excitation, Emission, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise analytical tools are paramount for elucidating complex biological processes. Fluorescent probes, in particular, have become indispensable for visualizing and quantifying molecular interactions. Among these, TAMRA (Tetramethylrhodamine) and its derivatives stand out for their brightness and photostability. This technical guide provides a comprehensive overview of TAMRA-PEG4-acid, focusing on its spectral properties and detailed experimental applications.

Core Spectroscopic Properties of this compound

This compound is a fluorescent dye that consists of a TAMRA core linked to a carboxylic acid via a four-unit polyethylene glycol (PEG) spacer. This PEG linker enhances solubility in aqueous buffers and reduces steric hindrance, making it an ideal candidate for bioconjugation. The spectral characteristics of this compound are crucial for designing and executing fluorescence-based experiments.

Quantitative Spectral Data

The key spectral properties of TAMRA and its derivatives are summarized in the table below. These values are essential for selecting appropriate filter sets and laser lines in fluorescence microscopy and spectroscopy.

PropertyValueReferences
Excitation Maximum (λex) ~553 - 556 nm[1][2]
Emission Maximum (λem) ~575 - 580 nm[1][3][4]
Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.3 - 0.5
Recommended Laser Line 532 nm or 561 nm

Experimental Protocols

The utility of this compound lies in its ability to be covalently attached to biomolecules. The terminal carboxylic acid can be activated to react with primary amines, such as the lysine residues on proteins or amine-modified oligonucleotides.

Protein and Peptide Labeling with this compound (via NHS Ester formation)

This protocol describes the general steps for conjugating this compound to a protein or peptide by first converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein or peptide of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.5 molar ratio in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the TAMRA-PEG4-NHS ester.

  • Preparation of Protein/Peptide:

    • Dissolve the protein or peptide in the reaction buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein/peptide solution. A 5-10 fold molar excess of the dye is typically used.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor for TAMRA is approximately 0.3.

Indirect Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a TAMRA-conjugated secondary antibody for the visualization of a target protein in cultured cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • TAMRA-conjugated secondary antibody

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 60 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Antibody Dilution Buffer.

    • Incubate overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the TAMRA-conjugated secondary antibody in Antibody Dilution Buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using antifade mounting medium containing DAPI.

    • Image using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway where this compound can be applied.

experimental_workflow_labeling cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification TAMRA_acid This compound EDC_NHS EDC, NHS TAMRA_acid->EDC_NHS TAMRA_NHS TAMRA-PEG4-NHS ester EDC_NHS->TAMRA_NHS Protein Protein/Peptide (in Reaction Buffer) TAMRA_NHS->Protein Labeled_Protein Labeled Protein Protein->Labeled_Protein Column Desalting Column Labeled_Protein->Column Purified_Product Purified Conjugate Column->Purified_Product

Workflow for this compound bioconjugation.

experimental_workflow_if start Cells on Coverslip fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab TAMRA-conjugated Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Indirect immunofluorescence workflow.

fret_protease_assay cluster_fret FRET Signal Donor Donor Peptide –––––––––––––––––––– Donor->Peptide Acceptor TAMRA Peptide->Acceptor Protease Protease cluster_cleaved cluster_cleaved Protease->cluster_cleaved Proteolytic Cleavage Donor_cleaved Donor Peptide1 ––––––– Donor_cleaved->Peptide1 Acceptor_cleaved TAMRA Peptide2 ––––––– Peptide2->Acceptor_cleaved cluster_substrate cluster_substrate cluster_substrate->Protease Substrate Binding FRET_on High FRET (Donor Quenched) FRET_off Low FRET (Donor Fluorescence)

FRET-based protease activity assay.

protac_mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI - PROTAC - E3 Ligase POI->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 PROTAC PROTAC (e.g., TAMRA-labeled) PROTAC->POI_PROTAC_E3 Ubiquitination Polyubiquitination of POI POI_PROTAC_E3->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

PROTAC-mediated protein degradation.

References

An In-Depth Technical Guide to TAMRA-PEG4-Acid Fluorescent Dye

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides a comprehensive overview of TAMRA-PEG4-acid, a versatile fluorescent dye widely utilized in biological research and drug development. Comprising a photostable tetramethylrhodamine (TAMRA) core, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a reactive carboxylic acid group, this molecule is an essential tool for the covalent labeling of biomolecules. Its unique structure offers a combination of bright, red-orange fluorescence, enhanced aqueous solubility, and a reactive handle for straightforward conjugation to primary amines, making it invaluable for applications ranging from fluorescence microscopy to Förster Resonance Energy Transfer (FRET) assays.

Core Properties of this compound

This compound is engineered for high performance in bioconjugation applications. The TAMRA fluorophore provides the strong fluorescent signal, while the PEG4 linker improves solubility and minimizes steric hindrance upon conjugation. The terminal carboxylic acid allows for a targeted reaction with primary amines on proteins, peptides, and other biomolecules.

Data Presentation: Physicochemical and Photophysical Properties

The quantitative properties of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Formula C₃₆H₄₃N₃O₁₀ [1][]
Molecular Weight 677.8 g/mol [1][3][4]
CAS Number 1909223-02-4
Purity Typically ≥98%
Appearance Dark red solid / Reddish-brown liquid
Solubility Water, DMSO, DMF, DCM

| Storage Conditions | -20°C, protect from light and moisture | |

Table 2: Photophysical Properties

Property Value Reference(s)
Excitation Maximum (λex) ~553 nm
Emission Maximum (λem) ~575 nm
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹ at 553 nm
Quantum Yield (Φ) ~0.3 - 0.5

| Fluorescence Color | Red-Orange | |

Principles of Reactivity and Applications

The utility of this compound is derived from its heterobifunctional structure, which enables the stable linkage of a bright fluorophore to a biological target.

  • The TAMRA Core : Tetramethylrhodamine is a highly photostable fluorophore that emits a bright, orange-red signal. It is often used as an acceptor in FRET pairs with green-emitting fluorophores like fluorescein (FITC).

  • The PEG4 Spacer : The tetra-polyethylene glycol linker is a flexible, hydrophilic chain that serves two primary purposes. First, it significantly increases the water solubility of the otherwise hydrophobic TAMRA dye, which is crucial for reactions in aqueous biological buffers. Second, it acts as a spacer arm to physically separate the fluorophore from the target biomolecule, reducing the risk of steric hindrance or quenching of the fluorescence signal.

  • The Carboxylic Acid Group : This terminal functional group is the reactive handle for conjugation. It does not react spontaneously with amines but can be readily converted into a reactive ester using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This activated NHS ester then efficiently reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a highly stable amide bond.

Amine_Conjugation_Workflow Dye This compound (-COOH) Intermediate Activated NHS Ester Intermediate Dye->Intermediate Activators Activators (EDC, NHS) Activators->Intermediate Conjugate Stable TAMRA-Labeled Bioconjugate Intermediate->Conjugate Biomolecule Biomolecule with Primary Amine (-NH2) Biomolecule->Conjugate

Amine conjugation workflow for this compound.

Common Applications:

  • Fluorescent Labeling: Covalent labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides.

  • Fluorescence Microscopy: Visualization of labeled biomolecules in fixed or living cells.

  • Flow Cytometry: Identification and sorting of cells labeled with TAMRA-conjugated antibodies.

  • FRET Assays: Use as an acceptor fluorophore to study protein-protein interactions or conformational changes.

  • PROTAC Development: Incorporation as a fluorescent tag in Proteolysis Targeting Chimeras (PROTACs) for visualization and assay development.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required based on the specific biomolecule and application.

Protocol 1: Covalent Labeling of Proteins

This protocol describes the activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to a protein.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer like PBS or MES, pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use.

    • Dissolve the protein in Reaction Buffer at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • In a microfuge tube, combine a 10-20 fold molar excess of this compound with an equivalent molar amount of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation Reaction:

    • Add the activated dye mixture directly to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein conjugate from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.

Protein_Labeling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis A Prepare Protein in Reaction Buffer D Add Activated Dye to Protein Incubate 1-2h @ RT A->D B Prepare Dye & Activators (EDC/NHS) in DMSO/Buffer C Activate Dye with EDC/NHS B->C C->D E Purify via Size-Exclusion Chromatography D->E F Collect Labeled Protein (First Eluting Fraction) E->F Purity_Validation_Workflow Sample Labeled Conjugate (Post-Purification) HPLC RP-HPLC Analysis Sample->HPLC MS Mass Spectrometry (ESI or MALDI-TOF) Sample->MS Purity Assess Chromatogram (Co-eluting peaks at 220 nm & 553 nm) HPLC->Purity MW Confirm Molecular Weight (Observed vs. Theoretical) MS->MW Result Validated Pure Conjugate Purity->Result MW->Result

References

TAMRA-PEG4-Acid: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility characteristics of TAMRA-PEG4-acid in dimethyl sulfoxide (DMSO) and aqueous solutions, providing essential data and protocols for its effective use in scientific research and drug development.

Introduction

This compound is a fluorescent labeling reagent that combines the bright photophysical properties of tetramethylrhodamine (TAMRA) with a hydrophilic tetraethylene glycol (PEG4) spacer. The terminal carboxylic acid group allows for its covalent attachment to primary amines on biomolecules such as proteins, peptides, and oligonucleotides. Understanding the solubility of this reagent in common laboratory solvents is critical for the preparation of stock solutions, ensuring accurate concentration determination, and the successful execution of conjugation reactions. This guide provides a comprehensive overview of the solubility of this compound in DMSO and water, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The inclusion of a PEG4 linker significantly influences the molecule's solubility profile. Polyethylene glycol (PEG) is a hydrophilic polymer known to enhance the aqueous solubility of small molecules and biomolecules to which it is attached. This property is particularly advantageous in bioconjugation, as it can reduce the aggregation of labeled proteins and improve the overall biocompatibility of the resulting conjugate.

Quantitative Solubility Data

SolventReported SolubilityMolar Concentration (at reported solubility)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]147.54 mMRequires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic.[1]
Water Soluble[2][3][4]Not Quantitatively DeterminedThe hydrophilic PEG4 spacer enhances aqueous solubility. For many PEGylated rhodamine derivatives, solubility in aqueous buffers is sufficient for direct use in bioconjugation reactions without the need for organic co-solvents.
Other Solvents Soluble-Also reported to be soluble in Dimethylformamide (DMF) and Dichloromethane (DCM).

Experimental Protocols

Accurate and reproducible experimental results begin with the correct preparation of reagent stock solutions. Below are detailed protocols for preparing this compound solutions in DMSO and for creating aqueous working solutions for bioconjugation.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 677.80 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out a precise amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

  • To prepare a 10 mM stock solution from 1 mg of the reagent, add 147.5 µL of anhydrous DMSO.

  • Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • If complete dissolution is not achieved, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

G cluster_0 Preparation of this compound Stock Solution start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO (e.g., 147.5 µL for 1 mg to make 10 mM) weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into smaller volumes inspect->aliquot store Store at -20°C, Protected from Light aliquot->store end_node End store->end_node

Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: General Protocol for Bioconjugation to a Protein

This protocol provides a general workflow for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein, using carbodiimide chemistry.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for enhanced efficiency)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).

  • Activate this compound: In a separate tube, dilute the this compound DMSO stock solution into the reaction buffer. Add a molar excess of EDC and Sulfo-NHS. A common starting point is a 5-10 fold molar excess of the dye and coupling reagents over the protein. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction: Add the activated this compound solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification: Remove unreacted dye and coupling reagents by passing the reaction mixture through a desalting column or by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~553 nm (for TAMRA).

G cluster_1 Protein Conjugation Workflow prep_protein Prepare Protein Solution in Amine-Free Buffer conjugate Combine Activated Dye and Protein Solution prep_protein->conjugate activate_dye Activate this compound with EDC/Sulfo-NHS activate_dye->conjugate incubate Incubate Reaction Mixture (1-2h at RT or overnight at 4°C) conjugate->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize

References

An In-depth Technical Guide to TAMRA-PEG4-acid for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG4-acid, a fluorescent dye widely utilized for the stable and efficient labeling of biomolecules. We will delve into its chemical and photophysical properties, provide detailed protocols for its conjugation to proteins, and explore its applications in biological research, with a focus on quantitative data and reproducible methodologies.

Core Concepts: Introduction to TAMRA-PEG4-acid

This compound is a derivative of the bright, orange-red fluorescent dye, TAMRA. It is characterized by the presence of a four-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This specific chemical structure offers several advantages for fluorescent labeling:

  • Bright and Photostable Fluorescence: The TAMRA core provides a strong and relatively stable fluorescent signal, making it suitable for a wide range of applications, including fluorescence microscopy and flow cytometry.[1][2]

  • Amine-Reactive Labeling: The terminal carboxylic acid group allows for the covalent attachment of the dye to primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4][5]

  • Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG4 spacer increases the water solubility of the dye and the resulting conjugate, which can help to prevent aggregation of labeled proteins. The flexible PEG linker also provides spatial separation between the fluorophore and the labeled molecule, minimizing potential steric hindrance and preserving the biological activity of the target molecule.

Chemical and Photophysical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Molecular FormulaC₃₆H₄₃N₃O₁₀
Molecular Weight677.80 g/mol
CAS Number1909223-02-4
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient~90,000 M⁻¹cm⁻¹
Quantum Yield0.3–0.5
Recommended Storage-20°C, protected from light and moisture
SolubilitySoluble in DMSO, DMF

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of a protein with this compound using EDC/sulfo-NHS chemistry.

Protein Labeling with this compound

This protocol outlines the steps for activating the carboxylic acid group of this compound and subsequently conjugating it to a primary amine-containing protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3–8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or spin filter for purification

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate this compound:

    • In a separate microcentrifuge tube, dissolve this compound, EDC, and sulfo-NHS in Activation Buffer. A molar ratio of 1:1.2:1.2 (this compound:EDC:sulfo-NHS) is a common starting point.

    • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

  • Labeling Reaction:

    • Add the activated this compound solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting range of 5:1 to 10:1 (dye:protein) is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted dye.

    • Incubate for 15 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using a spin filter. Equilibrate the column or filter with a suitable storage buffer (e.g., PBS).

  • Characterization of the Labeled Protein:

    • Determine Protein Concentration: Use a standard protein assay (e.g., BCA assay).

    • Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

      • DOL = (A_max * M_protein) / (ε_dye * (A_280 - (CF * A_max)))

      • Where:

        • A_max is the absorbance of the conjugate at the dye's absorption maximum (~555 nm).

        • M_protein is the molecular weight of the protein.

        • ε_dye is the molar extinction coefficient of the dye (~90,000 M⁻¹cm⁻¹).

        • A_280 is the absorbance of the conjugate at 280 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for TAMRA).

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Visualizing Experimental Workflows and Applications

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Protein Labeling

G A This compound + EDC/sulfo-NHS B Activated Dye A->B Activation D Labeled Protein B->D Conjugation C Protein with Primary Amines C->D E Purification D->E Removal of free dye F Purified Labeled Protein E->F

Caption: Experimental workflow for labeling proteins.

Application in Kinase Activity Assays

TAMRA-labeled peptides are valuable tools for studying enzyme kinetics, particularly for protein kinases. In a typical assay, a peptide substrate for a specific kinase is labeled with TAMRA. Upon phosphorylation of the peptide by the kinase, the properties of the peptide may change, leading to a detectable signal. For instance, in a FRET (Förster Resonance Energy Transfer) based assay, TAMRA can act as an acceptor dye paired with a donor fluorophore on the same peptide. Kinase-mediated phosphorylation can induce a conformational change in the peptide, altering the distance between the donor and acceptor and thus changing the FRET efficiency.

G cluster_kinase Kinase Activity Assay Kinase Active Kinase PhosphoSubstrate Phosphorylated TAMRA-labeled Peptide Kinase->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Substrate TAMRA-labeled Peptide Substrate Substrate->PhosphoSubstrate Phosphorylation Detection Fluorescence Detection PhosphoSubstrate->Detection

Caption: Signaling pathway for a kinase assay.

Conclusion

This compound is a versatile and robust fluorescent probe for the labeling of biomolecules. Its favorable photophysical properties, coupled with the benefits of the PEG spacer, make it an excellent choice for a wide range of applications in biological and biomedical research. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental workflows, ultimately contributing to the advancement of scientific discovery.

References

principle of TAMRA-PEG4-acid bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Principles of TAMRA-PEG4-acid Bioconjugation

Introduction

For researchers, scientists, and drug development professionals, the precise and covalent labeling of biomolecules is a cornerstone of modern biological inquiry. This compound is a versatile fluorescent labeling reagent that combines a bright, photostable fluorophore with a flexible linker and a reactive carboxylic acid for conjugation. This guide provides a comprehensive overview of its core principles, applications, and detailed methodologies for its use in bioconjugation.

TAMRA (Tetramethylrhodamine) is a well-established orange-red fluorescent dye, valued for its high photostability and bright fluorescence.[1][2] The integration of a four-unit polyethylene glycol (PEG4) spacer enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance between the dye and the target biomolecule.[3][4] This combination makes this compound an invaluable tool for creating fluorescently labeled proteins, peptides, and other biomolecules for a wide range of applications including fluorescence microscopy, flow cytometry, and FRET studies.[1]

Core Components and Properties of this compound

This compound is a heterobifunctional molecule composed of three key functional parts: the TAMRA fluorophore, the PEG4 linker, and the terminal carboxylic acid.

  • TAMRA (Tetramethylrhodamine): The fluorescent reporter group. It is characterized by its absorption and emission maxima in the orange-red region of the visible spectrum, making it suitable for multiplexing with other fluorophores.

  • PEG4 Linker: A hydrophilic, four-unit polyethylene glycol chain. This spacer arm increases the overall water solubility of the reagent and the resulting bioconjugate. It also provides spatial separation between the dye and the biomolecule, which can help to preserve the biological activity of the target and reduce potential quenching effects.

  • Carboxylic Acid: The reactive handle for conjugation. This group does not directly react with biomolecules but must first be activated to form a more reactive species capable of coupling with primary amines.

The key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₆H₄₃N₃O₁₀
Molecular Weight ~677.8 g/mol
Excitation Maximum (λex) ~553 - 555 nm
Emission Maximum (λem) ~575 - 580 nm
Molar Extinction Coefficient ~80,000 - 90,000 M⁻¹cm⁻¹
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, protected from light and moisture

Principle of Bioconjugation: Amine-Reactive Chemistry

The primary application of this compound is the labeling of biomolecules through the formation of stable amide bonds with primary amines. This is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from an amine-containing biomolecule.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid group is rendered reactive towards amines through the use of a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be readily hydrolyzed, regenerating the carboxyl group and lowering the conjugation efficiency.

To improve the stability of the activated intermediate and increase the yield of the final conjugate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is typically included in the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.

Step 2: Amide Bond Formation

The NHS-activated TAMRA-PEG4 molecule readily reacts with primary amines present on the target biomolecule. These primary amines are typically found at the N-terminus of proteins and on the side chain of lysine residues. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable covalent amide bond. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Below is a diagram illustrating the workflow of this bioconjugation reaction.

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amide Bond Formation cluster_purification Step 3: Purification TAMRA_Acid This compound (Carboxyl Group) Activated_Ester TAMRA-PEG4-NHS Ester (Reactive Intermediate) TAMRA_Acid->Activated_Ester Activation EDC_NHS EDC + NHS (Activating Agents) EDC_NHS->Activated_Ester Conjugate TAMRA-Labeled Biomolecule (Stable Amide Bond) Activated_Ester->Conjugate Conjugation (pH 7.2-8.5) Biomolecule Biomolecule (e.g., Protein with -NH2 groups) Biomolecule->Conjugate Purification Purification (e.g., Gel Filtration) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product Unreacted_Dye Excess Unreacted Dye Purification->Unreacted_Dye Removal

A diagram illustrating the bioconjugation workflow.

Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a protein with this compound. The molar ratio of dye to protein may need to be optimized for specific proteins and desired degrees of labeling.

Materials Required:
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0 for activation; 1X PBS, pH 7.2-7.5 for conjugation

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

Procedure:
  • Prepare Solutions:

    • Dissolve the protein in PBS buffer at a concentration of 1-10 mg/mL. It is critical that the buffer does not contain primary amines (e.g., Tris or glycine).

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare stock solutions of EDC and NHS in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5).

  • Activation of this compound:

    • In a separate reaction tube, combine the this compound solution with EDC and NHS. A molar excess of EDC and NHS over the dye is recommended (e.g., 1.2 equivalents each).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 is common.

    • Ensure the pH of the reaction mixture is adjusted to 7.2-8.0 to facilitate the reaction with amines.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • (Optional) Add a quenching buffer, such as Tris or hydroxylamine, to stop the reaction by consuming any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

Determining the Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be calculated spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum for TAMRA (~555 nm, A_max).

  • Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) for TAMRA's absorbance at 280 nm is approximately 0.3.

    • Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein

  • Calculate the dye concentration:

    • Dye Conc. (M) = A_max / ε_dye

  • Calculate the DOL:

    • DOL = Dye Conc. / Protein Conc.

Applications and Considerations

This compound bioconjugates are used in a wide array of applications.

  • Fluorescence Microscopy: For imaging cellular structures and tracking the localization of labeled proteins.

  • Flow Cytometry: For cell sorting and analysis of cell surface markers.

  • Protein-Protein Interaction Studies: Using techniques like Fluorescence Resonance Energy Transfer (FRET), where TAMRA can act as an acceptor dye.

  • Drug Development: As a component in fluorescently tagged therapeutics or diagnostic agents to monitor delivery and mechanism of action. It is also used as a linker-dye combination in the development of Proteolysis-Targeting Chimeras (PROTACs).

The diagram below illustrates how a TAMRA-labeled ligand could be used to visualize receptor-mediated endocytosis.

G cluster_cell Cellular Environment cluster_visualization Visualization Receptor Cell Surface Receptor Binding Binding Receptor->Binding Ligand TAMRA-Labeled Ligand Ligand->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome (Fluorescent Signal) Endocytosis->Endosome Internalization Microscope Fluorescence Microscope Endosome->Microscope Detection of TAMRA Signal

Tracking a labeled ligand via fluorescence microscopy.

Comparative Data

While TAMRA is a robust fluorophore, the selection of a dye often depends on the specific experimental requirements, such as instrumentation and the presence of other fluorophores.

PropertyTAMRACy3Alexa Fluor 555
Excitation Max (nm) ~555~550~555
Emission Max (nm) ~580~570~565
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~90,000~150,000~150,000
Quantum Yield ~0.1 - 0.3~0.15~0.1
Photostability ModerateLow to ModerateHigh
pH Sensitivity Sensitive to high pHLess sensitiveLargely insensitive
Data compiled from multiple sources. Values can vary depending on the conjugation partner and local environment.

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its combination of a bright, photostable dye, a solubilizing PEG linker, and robust amine-reactive chemistry makes it an ideal choice for a multitude of applications in research and development. By understanding the core principles of its activation and conjugation, and by following detailed experimental protocols, researchers can successfully generate high-quality fluorescent bioconjugates to advance their scientific investigations.

References

TAMRA-PEG4-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1909223-02-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of TAMRA-PEG4-acid. This versatile fluorescent labeling reagent and linker is instrumental in a variety of cutting-edge research applications, from protein and peptide labeling to the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a derivative of the bright, photostable rhodamine-based fluorophore, Tetramethylrhodamine (TAMRA), functionalized with a four-unit polyethylene glycol (PEG) spacer and a terminal carboxylic acid. The TAMRA component provides a strong fluorescent signal in the orange-red spectrum, while the hydrophilic PEG linker enhances solubility and reduces steric hindrance. The terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules.

PropertyValueReference(s)
CAS Number 1909223-02-4[1][2][3][4]
Molecular Formula C₃₆H₄₃N₃O₁₀[1]
Molecular Weight 677.8 g/mol
Appearance Liquid or solid
Purity ≥98% (typically by HPLC)
Excitation Maximum (λex) 553 nm
Emission Maximum (λem) 575 nm
Extinction Coefficient ~80,000 M⁻¹cm⁻¹ at 553 nm
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions -20°C, protected from light and moisture

Key Applications and Experimental Protocols

This compound is a valuable tool in a range of biochemical and cell-based assays. Its bifunctional nature allows it to be used for fluorescently labeling biomolecules and as a flexible linker in more complex molecular constructs.

Fluorescent Labeling of Proteins and Peptides

The carboxylic acid moiety of this compound can be activated to react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. This is a common strategy for fluorescently labeling proteins, antibodies, and peptides for use in applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

This protocol outlines the steps for activating the carboxylic acid of this compound with EDC and NHS and subsequently conjugating it to a protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Prepare a fresh solution of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL each.

    • Dissolve the protein to be labeled in Reaction Buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 100 µL of Activation Buffer.

    • Add 20 µL of the EDC solution and 20 µL of the NHS solution to the this compound mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the dye to the protein is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

    • Purify the TAMRA-labeled protein from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification TAMRA-PEG4-COOH TAMRA-PEG4-COOH EDC_NHS EDC, NHS pH 6.0 TAMRA-PEG4-COOH->EDC_NHS Activated_Ester TAMRA-PEG4-NHS Ester EDC_NHS->Activated_Ester Conjugation_Step pH 8.3 Activated_Ester->Conjugation_Step Protein_NH2 Protein-NH2 Protein_NH2->Conjugation_Step Labeled_Protein TAMRA-Protein Conjugate Conjugation_Step->Labeled_Protein Purification_Step Desalting Column Labeled_Protein->Purification_Step Final_Product Purified Labeled Protein Purification_Step->Final_Product

Caption: Workflow for protein labeling with this compound.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as a fluorescent linker in PROTAC synthesis, connecting a target protein ligand to an E3 ligase ligand. The PEG spacer provides the necessary length and flexibility for the formation of a productive ternary complex, while the TAMRA fluorophore enables visualization and quantification of the PROTAC.

This protocol provides a general strategy for synthesizing a fluorescent PROTAC using this compound, assuming the target protein ligand has a free amine and the E3 ligase ligand has a functional group for click chemistry (e.g., an alkyne).

Materials:

  • This compound

  • Amine-functionalized target protein ligand

  • Alkyne-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Anhydrous DMF

  • Solvents for purification (e.g., acetonitrile, water)

  • Preparative HPLC system

Procedure:

  • Amide Coupling of this compound and Target Protein Ligand:

    • Dissolve the amine-functionalized target protein ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, purify the intermediate product (Target Ligand-PEG4-TAMRA) by preparative HPLC.

  • Click Chemistry Reaction with E3 Ligase Ligand:

    • Note: This step is conceptual as this compound does not have a functional group for click chemistry. A different bifunctional linker with an azide or alkyne would be required. The following is a general click chemistry protocol for PROTAC synthesis.

    • Dissolve the purified alkyne-functionalized E3 ligase ligand (1 eq) and an azide-functionalized linker-target ligand conjugate (1.1 eq) in a mixture of t-BuOH and water.

    • Add a freshly prepared solution of sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Purify the final fluorescent PROTAC by preparative HPLC.

G cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) PROTAC Fluorescent PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted to Ub Ubiquitin PROTAC->Ub recruits E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub->POI poly-ubiquitinates Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Cellular Imaging

TAMRA-labeled biomolecules, such as antibodies or peptides, can be used to visualize their localization and trafficking within cells using fluorescence microscopy. The bright and photostable fluorescence of TAMRA allows for high-quality imaging in both fixed and live cells.

This protocol describes the use of a TAMRA-labeled secondary antibody for the indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary antibody specific to the target protein

  • TAMRA-labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filter sets for DAPI and TAMRA

Procedure:

  • Cell Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with Fixation Solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.

    • Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the TAMRA-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a drop of mounting medium with DAPI.

    • Image the cells using a fluorescence microscope.

G cluster_imaging Immunofluorescence Workflow Cell_Fix Cell Fixation Permeabilization Permeabilization Cell_Fix->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab TAMRA-Secondary Ab Incubation Primary_Ab->Secondary_Ab Mount_Image Mounting & Imaging Secondary_Ab->Mount_Image

Caption: Workflow for indirect immunofluorescence staining.

References

An In-depth Technical Guide to the Safety and Handling of TAMRA-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for TAMRA-PEG4-acid, a fluorescent dye derivative commonly used in laboratory research. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of the product.

Product Identification and Properties

  • Product Name: this compound

  • Synonyms: this compound[1][2]

  • CAS Number: 1909223-02-4[1][3]

  • Molecular Formula: C₃₆H₄₃N₃O₁₀[3]

  • Molecular Weight: 677.75 g/mol

Table 1: Physical and Chemical Properties

PropertyValueReference
Purity>95%
AppearanceSolid powder
SolubilityWater, DMSO, DMF, DCM
Excitation Maximum553 nm
Emission Maximum575 nm
Extinction Coefficient80000 M⁻¹cm⁻¹

Hazard Identification and Classification

According to the provided Safety Data Sheets, this compound is not classified as a hazardous substance or mixture. However, as with any laboratory chemical, it should be handled with care.

Potential Hazards: While not classified as hazardous, direct contact or inhalation should be avoided. Some safety data sheets for similar compounds suggest that they may cause skin, eye, and respiratory irritation.

Handling and Storage

Proper handling and storage are essential for user safety and to maintain the quality of the product.

3.1. Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Use in a well-ventilated area or with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

3.2. Storage Conditions: The recommended storage conditions for this compound are crucial for its stability.

Table 2: Recommended Storage Conditions and Stability

ConditionTemperatureDurationReference
Short-term (days to weeks)0 - 4 °CDays to weeks
Long-term (months to years)-20 °CMonths to years
Stock Solution-80°C6 months
Stock Solution-20°C1 month
  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

  • The product is typically shipped at ambient temperature and is stable for a few weeks during ordinary shipping.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

FirstAidMeasures cluster_Exposure Exposure Type cluster_Procedures First Aid Procedure Eye_Contact Eye Contact Flush_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Flush_Eyes Skin_Contact Skin Contact Wash_Skin Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Skin_Contact->Wash_Skin Inhalation Inhalation Move_to_Fresh_Air Remove victim to fresh air and keep at rest in a position comfortable for breathing. Inhalation->Move_to_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Call a POISON CENTER or doctor if you feel unwell. Flush_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency First Aid Procedures for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Wear appropriate personal protective equipment as described in Section 4. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Absorb the spill with an inert material (e.g., diatomite, universal binders).

    • Decontaminate surfaces by scrubbing with alcohol.

    • Collect the absorbed material and dispose of it in accordance with local, state, and federal regulations.

Experimental Protocols

7.1. General Laboratory Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

HandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Post-Experiment Review_SDS Review Safety Data Sheet (SDS) Don_PPE Wear Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_Compound Weigh the Required Amount Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware and Surfaces Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste Store_Remaining Store Remaining Compound as Recommended Dispose_Waste->Store_Remaining Doff_PPE Remove and Dispose of PPE Store_Remaining->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General Laboratory Workflow for Handling this compound.

7.2. Preparation of a Stock Solution

A common experimental procedure is the preparation of a stock solution.

  • Preparation of a 50 mg/mL DMSO stock solution:

    • Add 100 µL of DMSO to the vial of this compound to obtain a 50 mg/mL stock solution.

  • Preparation of a 5 mg/mL working solution (Example):

    • Take 100 µL of the 50 mg/mL DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix evenly.

    • Add 50 µL of Tween-80 and mix evenly.

    • Add 450 µL of Saline to adjust the final volume to 1 mL.

Note: These are example protocols and may need to be adjusted based on specific experimental requirements.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.

Toxicological Information

No specific toxicological data such as LD50 or LC50 values were found in the provided search results. The most important known symptoms and effects are described in the labelling (see section 2.2).

Disposal Considerations

Dispose of unused product and contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or watercourses.

References

storage conditions for TAMRA-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Storage and Handling of TAMRA-PEG4-acid

For researchers, scientists, and drug development professionals utilizing this compound, understanding its proper storage and handling is critical to ensure its stability and performance in assays. This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling procedures for this compound.

Physicochemical Properties

This compound is a fluorescent dye linker that contains a TAMRA (tetramethylrhodamine) fluorophore and a PEG4 (polyethylene glycol) spacer with a terminal carboxylic acid group. The carboxylic acid can be conjugated to primary amine groups on other molecules.

PropertyValue
Molecular Formula C36H43N3O10
Molecular Weight 677.80 g/mol
Excitation Maximum (λex) 553 nm
Emission Maximum (λem) 575 nm
Appearance Brown to reddish-brown solid or liquid
Solubility Soluble in DMSO, DMF, DCM, and water

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. It is available in both solid (pure) form and as a solution in a solvent.

Solid Form

For long-term storage, this compound in its pure, solid form should be stored at -20°C.[1][2][3] Under these conditions, it is stable for up to three years.[4] For shorter periods, it can be stored at 4°C for up to two years.[4] The compound is typically shipped at ambient temperature.

Storage TemperatureShelf Life
-20°C3 years
4°C2 years
In Solvent

Once dissolved in a solvent, the stability of this compound decreases. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Handling and Stability

Proper handling of this compound is essential to maintain its chemical integrity.

  • Light Sensitivity : As a fluorescent dye, this compound is sensitive to light. It should be protected from direct sunlight and prolonged exposure to light.

  • Moisture Sensitivity : The compound is hygroscopic, meaning it can absorb moisture from the air. It is important to keep the container tightly sealed in a cool, well-ventilated area. When preparing solutions, use freshly opened, anhydrous solvents, as the presence of water can affect solubility and stability.

  • Chemical Stability : this compound is stable under recommended storage conditions. However, it is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents, which can cause it to decompose.

Experimental Protocol: Assessing the Stability of this compound

To assess the stability of this compound under specific experimental conditions, a stability study can be performed. The following is a general protocol that can be adapted for this purpose.

Objective : To determine the rate of degradation of this compound under various storage conditions (e.g., different temperatures, light exposure, pH).

Materials :

  • This compound

  • Appropriate solvents (e.g., DMSO, water)

  • Buffers with a range of pH values

  • HPLC system with a fluorescence detector

  • UV-Vis spectrophotometer

  • Temperature-controlled storage chambers

  • Light-blocking and transparent containers

Methodology :

  • Sample Preparation : Prepare stock solutions of this compound in the desired solvent. From the stock solution, prepare aliquots in different buffers or solvents to be tested.

  • Storage Conditions : Store the aliquots under a matrix of conditions. For example:

    • Temperature : -20°C, 4°C, room temperature, 37°C.

    • Light Exposure : In the dark (wrapped in foil) and exposed to ambient light.

    • pH : In buffers with pH values ranging from acidic to basic (e.g., pH 4, 7, 9).

  • Time Points : At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition for analysis.

  • Analysis :

    • HPLC Analysis : Analyze the samples using an HPLC system with a fluorescence detector set to the excitation and emission wavelengths of TAMRA. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

    • Spectrophotometric Analysis : Measure the absorbance and fluorescence emission spectra of the samples. A decrease in absorbance or fluorescence intensity can indicate degradation of the fluorophore.

  • Data Analysis : Quantify the percentage of remaining this compound at each time point for each condition. Plot the percentage of intact compound versus time to determine the degradation kinetics.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound.

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation of Stock Solution cluster_storage Long-term and Working Solution Storage A Receive this compound (shipped at ambient temperature) B Inspect container for damage A->B C Store immediately at -20°C (solid form) B->C D Equilibrate to room temperature in a desiccator C->D E Weigh desired amount in a low-light environment D->E F Dissolve in anhydrous solvent (e.g., DMSO) E->F G Aliquot stock solution into single-use volumes F->G H Store aliquots at -80°C (6 months) or -20°C (1 month) G->H I Protect from light and moisture H->I

Caption: Workflow for handling and storage of this compound.

References

Methodological & Application

Application Notes and Protocols for TAMRA-PEG4-acid Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling the study of biomolecular interactions, cellular uptake, and enzyme activity.[1][2] Tetramethylrhodamine (TAMRA) is a robust and photostable fluorophore widely used for this purpose, exhibiting bright orange-red fluorescence.[1] The incorporation of a polyethylene glycol (PEG) spacer, specifically a PEG4 linker, between the TAMRA dye and the peptide can enhance the solubility and reduce aggregation of the labeled conjugate, a common challenge arising from the hydrophobicity of the dye itself.[3]

This document provides a detailed protocol for the covalent labeling of peptides with TAMRA-PEG4-acid. The protocol focuses on the common and efficient method of amide bond formation between the carboxylic acid of the TAMRA-PEG4 linker and a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine residue).[1] This is typically achieved by activating the carboxylic acid to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine.

Chemical Principle of Conjugation

The labeling reaction is a nucleophilic acyl substitution. The primary amine group on the peptide acts as a nucleophile, attacking the carbonyl carbon of the activated this compound (e.g., an NHS ester). This results in the formation of a stable amide bond, covalently linking the fluorescent dye to the peptide, with the activating group (e.g., N-hydroxysuccinimide) being released as a byproduct. The reaction is highly pH-dependent, with an optimal pH range of 8.0-9.0 to ensure the primary amine is deprotonated and thus maximally nucleophilic.

Core Reagents and Their Properties

ReagentKey PropertiesStorage
This compound Formula: C36H43N3O10MW: 677.8 g/mol Excitation Max: ~553-555 nmEmission Max: ~575-580 nmExtinction Coefficient: ~80,000-90,000 M⁻¹cm⁻¹Solubility: Soluble in DMSO, DMF, waterStore at -20°C, protected from light and moisture.
Peptide Must contain at least one primary amine (N-terminus or Lysine side chain). Purity should be >95%.Store lyophilized at -20°C or -80°C.
Activation Reagent (e.g., EDC/NHS) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are used to convert the carboxylic acid to an amine-reactive NHS ester.Store at -20°C. Handle with care as they are moisture-sensitive.
Reaction Buffer Amine-free buffer, e.g., 0.1 M Sodium Bicarbonate or Phosphate Buffer.Store at 4°C.
Solvent (for dye) Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).Store at room temperature in a desiccator. Use high-purity, amine-free grade.
Quenching Reagent e.g., 1 M Tris-HCl or Hydroxylamine.Store at 4°C.

Experimental Protocols

In-situ Activation of this compound and Peptide Labeling

This protocol describes the direct activation of the carboxylic acid on the TAMRA-PEG4 linker in the presence of the peptide.

Materials:

  • This compound

  • Peptide with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)

  • Anhydrous DMSO

  • Quenching Solution (1 M Tris-HCl, pH 8.0)

  • Purification equipment (RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

    • Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Activation and Labeling Reaction:

    • In a microcentrifuge tube, combine the this compound solution, EDC, and NHS. A molar ratio of 1:1.2:1.2 (this compound:EDC:NHS) is recommended.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

    • Add the activated this compound solution to the peptide solution. A molar excess of 2- to 10-fold of the activated dye over the peptide is typically recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the TAMRA-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Monitor the elution profile by absorbance at 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA dye).

  • Characterization and Storage:

    • Confirm the identity and purity of the final product using LC-MS to verify the molecular weight of the TAMRA-peptide conjugate. Purity of >95% is desirable for most applications.

    • Lyophilize the pure fractions to obtain the final product as a powder.

    • Store the lyophilized TAMRA-labeled peptide at -20°C or -80°C, protected from light.

Labeling with Pre-activated TAMRA-PEG4-NHS Ester

This protocol is for when TAMRA-PEG4 is already available as an NHS ester.

Materials:

  • TAMRA-PEG4-NHS Ester

  • Peptide with a primary amine

  • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5)

  • Anhydrous DMSO or DMF

  • Quenching Solution (1 M Tris-HCl, pH 8.0)

  • Purification equipment (RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the TAMRA-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

    • Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the TAMRA-PEG4-NHS ester solution to the peptide solution. A 5- to 10-fold molar excess of the dye is recommended.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light, with gentle mixing.

  • Quenching, Purification, and Characterization:

    • Follow steps 3, 4, and 5 from the protocol above.

Data Presentation: Reaction Parameters

The optimal conditions for this compound conjugation can vary depending on the specific peptide. The table below summarizes typical quantitative parameters for protocol development.

ParameterRecommended RangeRationale
Peptide Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics, but solubility must be maintained.
Dye:Peptide Molar Ratio 2:1 to 10:1A molar excess of the dye drives the reaction to completion. The optimal ratio should be determined empirically to avoid multiple labeling.
Reaction pH 8.0 - 9.0Ensures the primary amine is deprotonated for efficient nucleophilic attack. Buffers containing primary amines (e.g., Tris) should not be used during the reaction.
Reaction Time 1-4 hours at RT, or overnight at 4°CLonger incubation times can increase yield, especially at lower temperatures.
Solvent for Dye Anhydrous DMSO or DMFEnsures the reactive ester is stable and soluble. Must be free of amine contaminants.

Mandatory Visualizations

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Peptide Conjugation cluster_purification Step 3: Purification & Analysis TAMRA_acid TAMRA-PEG4-COOH Activated_TAMRA TAMRA-PEG4-NHS Ester TAMRA_acid->Activated_TAMRA In-situ activation EDC_NHS EDC / NHS EDC_NHS->Activated_TAMRA Labeled_Peptide TAMRA-PEG4-Peptide Activated_TAMRA->Labeled_Peptide pH 8.0-9.0 Peptide Peptide-NH2 Peptide->Labeled_Peptide NHS_byproduct NHS (byproduct) Labeled_Peptide->NHS_byproduct RP_HPLC RP-HPLC Labeled_Peptide->RP_HPLC Final_Product Purified Labeled Peptide RP_HPLC->Final_Product LC_MS LC-MS Final_Product->LC_MS Characterization

Caption: Workflow for this compound peptide labeling.

G cluster_pathway Application in FRET-based Protease Assay FRET_Peptide Intact FRET Peptide (Donor-Peptide-TAMRA) Protease Protease FRET_Peptide->Protease Enzyme Cleavage Quenched FRET Occurs (Quenched Signal) FRET_Peptide->Quenched Proximity of dyes Cleaved_Fragments Cleaved Fragments (Donor-Peptide + Peptide-TAMRA) Protease->Cleaved_Fragments No_FRET Fluorescence Signal (Donor Emission) Cleaved_Fragments->No_FRET Separation of dyes

Caption: Signaling pathway for a FRET-based protease assay.

References

Application Notes and Protocols for Labeling Oligonucleotides with TAMRA-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic research. Tetramethylrhodamine (TAMRA) is a popular fluorophore due to its brightness, photostability, and well-characterized spectral properties. The incorporation of a polyethylene glycol (PEG) linker, such as PEG4, enhances the solubility of the labeled oligonucleotide and minimizes steric hindrance between the dye and the nucleic acid, which can be crucial for applications involving enzymatic recognition or hybridization.[1][2]

This document provides detailed protocols for the covalent labeling of amine-modified oligonucleotides with TAMRA-PEG4-acid. The process involves the activation of the carboxylic acid on the TAMRA-PEG4 moiety to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine on the oligonucleotide to form a stable amide bond.[3][4][5]

Applications of TAMRA-Labeled Oligonucleotides:

  • Real-Time PCR Probes: TAMRA can serve as a reporter or quencher dye in various probe-based qPCR applications, including TaqMan probes, Scorpion primers, and Molecular Beacons.

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA is commonly paired with a donor fluorophore like FAM to study molecular interactions and conformational changes in nucleic acids and their complexes.

  • Fluorescence In Situ Hybridization (FISH): TAMRA-labeled probes are used to visualize specific DNA or RNA sequences within cells and tissues.

  • Cellular Uptake and Trafficking Studies: The fluorescent label enables the tracking of oligonucleotide therapeutics and delivery systems within living cells.

  • DNA Sequencing and Genetic Analysis: Labeled primers are utilized in PCR and sequencing to generate fluorescently tagged fragments for analysis.

Physicochemical and Spectral Properties

A summary of the key properties of TAMRA and considerations for labeled oligonucleotides are provided below.

PropertyValueReference
Fluorophore Tetramethylrhodamine (TAMRA)
Excitation Maximum (λex) ~555-565 nm
Emission Maximum (λem) ~580 nm
Reactive Group on Label Carboxylic Acid (-COOH)
Reactive Group on Oligo Primary Amine (-NH2)
Resulting Linkage Amide Bond
Recommended Storage of Labeled Oligo -20°C, protected from light

Experimental Protocols

Labeling oligonucleotides with this compound is a two-stage process: activation of the carboxylic acid and the subsequent conjugation to the amine-modified oligonucleotide.

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the in-situ activation of this compound using EDC and NHS to form an amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Allow all reagents to equilibrate to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the scale of the labeling reaction.

  • In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO. A common approach is to use a slight molar excess of EDC and NHS relative to the this compound.

  • Add the this compound solution to the EDC/NHS mixture.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing, protected from light.

  • The resulting solution contains the activated TAMRA-PEG4-NHS ester and should be used immediately for labeling. The NHS ester is susceptible to hydrolysis.

Protocol 2: Conjugation of Activated TAMRA-PEG4-NHS Ester to Amine-Modified Oligonucleotides

This protocol outlines the reaction between the activated dye and an oligonucleotide containing a primary amine.

Materials:

  • Amine-modified oligonucleotide

  • Activated TAMRA-PEG4-NHS ester solution (from Protocol 1)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0. Note: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Dissolve the amine-modified oligonucleotide in the Reaction Buffer. The concentration should be optimized based on the reaction scale, but a starting point of 1-5 mg/mL is common.

  • Add a molar excess of the activated TAMRA-PEG4-NHS ester solution to the oligonucleotide solution. A 5-10 fold molar excess of the dye is a typical starting point to ensure efficient labeling.

  • Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light. For some reactions, incubation can be extended overnight at 4°C.

  • (Optional) The reaction can be quenched by adding a solution of 1 M Tris-HCl, pH 8.0, or 1 M glycine to a final concentration of 50-100 mM and incubating for an additional 10-15 minutes.

Purification of Labeled Oligonucleotides

Proper purification is critical to remove unreacted dye, which can interfere with downstream applications and lead to inaccurate quantification. Several methods can be employed, with the choice depending on the required purity, scale, and available equipment.

Purification MethodPrincipleAdvantagesDisadvantages
Ethanol Precipitation Differential solubility of the oligonucleotide and the free dye in high salt and ethanol.Simple, rapid, and inexpensive.May not completely remove all unreacted dye, especially hydrophobic dyes like TAMRA.
Size-Exclusion Chromatography (e.g., Sephadex G-25) Separation based on molecular size. The larger labeled oligonucleotide elutes before the smaller free dye.Good for removing unconjugated dye.Can be time-consuming and may lead to sample dilution.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. The more hydrophobic labeled oligonucleotide is retained longer than the unlabeled oligo.High-resolution method that separates labeled from unlabeled oligos and free dye. Allows for quantification.Requires specialized equipment and expertise. Can result in lower yields.
Phase Extraction (n-butanol) Partitioning of the hydrophobic free dye into an organic solvent, leaving the hydrophilic labeled oligonucleotide in the aqueous phase.Efficient, cost-effective, and rapid.May require pH adjustment for optimal separation of certain dyes.
Protocol 3: Purification by Ethanol Precipitation
  • To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate.

  • Add 3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.

  • Carefully remove the supernatant containing the unreacted dye.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry or vacuum-dry the pellet.

  • Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.

  • Note: A second ethanol precipitation may be necessary for TAMRA-labeled oligonucleotides to minimize residual free dye.

Characterization of Labeled Oligonucleotides

After purification, it is important to characterize the labeled conjugate to determine its concentration and the degree of labeling.

Quantification:

The concentration of the oligonucleotide and the dye can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of TAMRA (~555 nm).

Calculating the Degree of Labeling (DOL):

The DOL, or the ratio of dye molecules to oligonucleotide molecules, can be calculated using the following formulas:

  • Concentration of Oligonucleotide (M) = A260 / (εoligo)

    • Where A260 is the absorbance at 260 nm and εoligo is the molar extinction coefficient of the oligonucleotide.

  • Concentration of Dye (M) = Amax / (εdye)

    • Where Amax is the absorbance at the dye's maximum absorbance and εdye is the molar extinction coefficient of the dye (~90,000 M⁻¹cm⁻¹ for TAMRA).

  • Correction for Dye Absorbance at 260 nm:

    • A(corrected)260 = A260 - (Amax * CF260)

    • Where CF260 is the correction factor for the dye's absorbance at 260 nm (A260/Amax for the free dye).

  • DOL = (Concentration of Dye) / (Concentration of Oligonucleotide)

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization TAMRA_Acid This compound Activated_Dye Activated TAMRA-PEG4-NHS Ester TAMRA_Acid->Activated_Dye in DMF/DMSO EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Reaction_Mix Reaction Mixture Activated_Dye->Reaction_Mix Amine_Oligo Amine-Modified Oligonucleotide Amine_Oligo->Reaction_Mix pH 8.3-9.0 Buffer Purification Purification (e.g., HPLC, Precipitation) Reaction_Mix->Purification Labeled_Oligo Purified TAMRA-Labeled Oligonucleotide Purification->Labeled_Oligo Analysis UV-Vis Spectroscopy Labeled_Oligo->Analysis DOL Calculate Degree of Labeling (DOL) Analysis->DOL

Caption: Workflow for labeling oligonucleotides with this compound.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_product Product Oligo_Amine Oligonucleotide-NH₂ Labeled_Oligo Oligonucleotide-NH-CO-PEG4-TAMRA (Stable Amide Bond) Oligo_Amine->Labeled_Oligo Nucleophilic Attack TAMRA_NHS TAMRA-PEG4-NHS Ester TAMRA_NHS->Labeled_Oligo NHS_leaving NHS Leaving Group Labeled_Oligo->NHS_leaving

Caption: NHS ester-amine coupling reaction for oligonucleotide labeling.

References

Application Notes and Protocols for TAMRA-PEG4-acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a well-established fluorophore known for its bright orange-red fluorescence and photostability, making it a valuable tool in various fluorescence microscopy applications.[1] TAMRA-PEG4-acid is a derivative of TAMRA that incorporates a polyethylene glycol (PEG) linker with four repeating units, terminating in a carboxylic acid group. This modification enhances the hydrophilicity of the dye, reducing aggregation and non-specific binding, while the terminal carboxylic acid allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.[2][3] These characteristics make this compound an excellent candidate for labeling molecules of interest for visualization and tracking within cellular environments.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in key fluorescence microscopy techniques, including antibody labeling, live-cell imaging of protein internalization, and Förster Resonance Energy Transfer (FRET) microscopy.

Physicochemical and Spectroscopic Properties

Proper experimental design in fluorescence microscopy requires a thorough understanding of the fluorophore's properties. The key characteristics of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C36H43N3O10[2]
Molecular Weight 677.8 g/mol [1]
Excitation Maximum (λex) ~553 nm
Emission Maximum (λem) ~575 nm
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹
Solubility Water, DMSO, DMF
Reactive Group Carboxylic Acid

Key Applications and Experimental Protocols

Antibody Labeling with this compound

Labeling primary or secondary antibodies with this compound allows for the specific detection and visualization of target antigens in fixed and permeabilized cells. The carboxylic acid group of the dye is activated to form a reactive ester that readily couples with primary amines (e.g., lysine residues) on the antibody.

This protocol outlines the steps for conjugating this compound to a primary antibody using carbodiimide chemistry.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 0.1 M each.

    • Add a 1.2-fold molar excess of the EDC/NHS solution to the this compound solution.

    • Incubate for 1 hour at room temperature to activate the carboxylic acid group by forming an NHS ester.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the antibody solution. A molar ratio of 10-20 moles of dye per mole of antibody is recommended for initial optimization.

    • Add reaction buffer to adjust the pH to 8.3.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the TAMRA-labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to antibody. An optimal DOL is typically between 2 and 7.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Antibody_Labeling_Workflow Workflow for Antibody Labeling with this compound cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis TAMRA_Acid This compound Activated_TAMRA TAMRA-PEG4-NHS Ester TAMRA_Acid->Activated_TAMRA EDC/NHS EDC_NHS EDC/NHS Labeled_Antibody_Mix Reaction Mixture Activated_TAMRA->Labeled_Antibody_Mix Antibody Primary Antibody Antibody->Labeled_Antibody_Mix pH 8.3 Purification Size-Exclusion Chromatography Labeled_Antibody_Mix->Purification Labeled_Antibody Purified Labeled Antibody Purification->Labeled_Antibody Analysis Spectrophotometry (DOL Calculation) Labeled_Antibody->Analysis

Figure 1. Workflow for Antibody Labeling with this compound.

Live-Cell Imaging of Protein Internalization

This compound can be used to label ligands or antibodies to study the dynamics of receptor-mediated endocytosis and protein trafficking in living cells. The bright and photostable fluorescence of TAMRA allows for tracking the labeled molecule over time as it binds to the cell surface and is internalized into endocytic vesicles.

This protocol describes how to use a TAMRA-labeled ligand to visualize its internalization by live cells expressing the corresponding receptor.

Materials:

  • Cells expressing the receptor of interest

  • This compound labeled ligand (e.g., a growth factor or antibody)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F12 with HEPES)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • LysoTracker Green DND-26 (for lysosomal colocalization, optional)

Procedure:

  • Cell Culture: Seed cells onto glass-bottom dishes and culture until they reach 60-80% confluency.

  • Starvation (Optional): To reduce basal receptor internalization, you may serum-starve the cells for 2-4 hours prior to the experiment by replacing the growth medium with serum-free medium.

  • Labeling:

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Add the TAMRA-labeled ligand, diluted in live-cell imaging medium, to the cells at a pre-determined optimal concentration (typically in the nM to low µM range).

    • Incubate at 37°C in a CO₂ incubator.

  • Time-Lapse Imaging:

    • Immediately after adding the labeled ligand, place the dish on the microscope stage equipped with an environmental chamber.

    • Acquire images at regular intervals (e.g., every 2-5 minutes) for a period of 30-120 minutes to monitor the binding and internalization process. Use appropriate filter sets for TAMRA (e.g., Ex: 540-560 nm, Em: 570-620 nm).

    • If using, acquire images for the nuclear and lysosomal channels.

  • Image Analysis: Analyze the time-lapse images to observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles. Quantify the internalization rate by measuring the increase in intracellular fluorescence intensity over time.

Receptor_Internalization_Pathway Receptor-Mediated Endocytosis Pathway Ligand TAMRA-Ligand Binding Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin_Pit Clathrin-Coated Pit Binding->Clathrin_Pit Endocytosis Endocytosis Clathrin_Pit->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome/MVB Early_Endosome->Late_Endosome Maturation Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling Recycling to Plasma Membrane Recycling_Endosome->Recycling Recycling->Receptor

Figure 2. Generalized pathway of receptor-mediated endocytosis.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities with high spatial and temporal resolution. TAMRA is often used as an acceptor fluorophore in FRET pairs with green-emitting donors like Green Fluorescent Protein (GFP) or fluorescein, due to the significant overlap between the emission spectrum of the donor and the excitation spectrum of TAMRA.

This protocol describes a method to measure FRET efficiency between a GFP-tagged protein (donor) and a TAMRA-labeled interacting partner (acceptor) using acceptor photobleaching.

Materials:

  • Cells co-expressing a GFP-fusion protein (Donor)

  • This compound labeled protein/ligand (Acceptor) that interacts with the GFP-fusion protein

  • Fluorescence microscope equipped for FRET imaging (e.g., confocal with selective laser lines and bleaching capabilities)

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare cells expressing the GFP-fusion protein.

    • Introduce the TAMRA-labeled acceptor molecule into the cells (e.g., by microinjection, cell-penetrating peptides, or by labeling an expressed protein).

  • Image Acquisition (Pre-bleach):

    • Identify a cell co-expressing both the donor and acceptor.

    • Acquire an image of the donor (GFP) fluorescence by exciting with the donor excitation wavelength (e.g., 488 nm) and collecting emission at the donor's emission wavelength (e.g., 500-540 nm).

    • Acquire an image of the acceptor (TAMRA) fluorescence by exciting with the acceptor excitation wavelength (e.g., 555 nm) and collecting emission at the acceptor's emission wavelength (e.g., 570-620 nm).

  • Acceptor Photobleaching:

    • Select a region of interest (ROI) within the cell where both fluorophores are colocalized.

    • Use a high-intensity laser at the acceptor's excitation wavelength (e.g., 555 nm) to selectively photobleach the TAMRA in the ROI until its fluorescence is significantly reduced.

  • Image Acquisition (Post-bleach):

    • Immediately after photobleaching, acquire another image of the donor (GFP) fluorescence using the same settings as in the pre-bleach step.

  • FRET Efficiency Calculation:

    • Measure the average intensity of the donor (GFP) fluorescence in the photobleached ROI before (ID_pre) and after (ID_post) acceptor photobleaching.

    • An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (ID_pre / ID_post)

FRET_Acceptor_Photobleaching FRET Measurement by Acceptor Photobleaching cluster_pre Pre-Bleach cluster_bleach Photobleaching cluster_post Post-Bleach Donor_Excitation_Pre Excite Donor (e.g., 488 nm) Donor_Emission_Pre Measure Donor Emission (ID_pre) Donor_Excitation_Pre->Donor_Emission_Pre Quenched FRET_Occurs FRET Donor_Excitation_Pre->FRET_Occurs Bleach_Acceptor High-Intensity Excitation of Acceptor (e.g., 555 nm) Acceptor_Emission_Pre Sensitized Acceptor Emission FRET_Occurs->Acceptor_Emission_Pre Donor_Emission_Post Measure Donor Emission (ID_post) Donor_Excitation_Post Excite Donor (e.g., 488 nm) No_FRET FRET Abolished Donor_Excitation_Post->No_FRET No_FRET->Donor_Emission_Post De-quenched

References

Applications of TAMRA-PEG4-acid in Flow Cytometry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely utilized in biological research. The TAMRA-PEG4-acid derivative incorporates a polyethylene glycol (PEG) spacer and a terminal carboxylic acid. The PEG linker enhances hydrophilicity and provides spatial separation between the fluorophore and the conjugated biomolecule, which can minimize steric hindrance and reduce non-specific binding. The carboxylic acid moiety allows for covalent attachment to primary amines on biomolecules, such as proteins and antibodies, through amide bond formation. These features make this compound an excellent tool for labeling probes used in flow cytometry, a powerful technique for single-cell analysis.

This document provides detailed application notes and protocols for the use of this compound in various flow cytometry applications, including immunophenotyping, receptor binding assays, and the analysis of intracellular signaling pathways.

Key Applications in Flow Cytometry

  • Immunophenotyping: this compound can be conjugated to antibodies to identify and quantify specific cell subpopulations based on the expression of cell surface or intracellular markers.

  • Receptor Binding and Occupancy Assays: A ligand or antibody labeled with this compound can be used to quantify its binding to a cell surface receptor. This is crucial for drug development and understanding receptor biology.

  • Cellular Uptake and Internalization Studies: The internalization of a TAMRA-labeled molecule can be tracked over time, providing insights into cellular transport mechanisms.

  • Analysis of Signaling Pathways: By using a TAMRA-labeled ligand, researchers can investigate the initial steps of a signaling cascade, such as ligand-receptor binding and subsequent receptor dimerization or internalization.

Data Presentation

The following tables summarize quantitative data from flow cytometry experiments using TAMRA-conjugated molecules. This data is representative of the types of quantitative analyses that can be performed.

Table 1: Spectral Properties of TAMRA

ParameterValue
Excitation Maximum (λex)~555 nm
Emission Maximum (λem)~580 nm
Molar Extinction Coefficient (ε) at 555 nm~90,000 cm⁻¹M⁻¹
Recommended Laser Line561 nm (Yellow-Green)
Common Emission Filter585/42 bandpass

Table 2: Example Data for a TAMRA-Conjugated Ligand Binding to a Cell Surface Receptor

This table presents adapted data from a study evaluating the binding of a TAMRA-labeled DARPin (D5-TAMRA) to the Epidermal Growth Factor Receptor (EGFR) on different cell lines.

Cell LineEGFR Expression LevelMean Fluorescence Intensity (MFI) - D5-TAMRAMean Fluorescence Intensity (MFI) - Control
MDA-MB-468High18,968[1]69[1]
MDA-MB-231Medium1,630[1]64[1]
MCF-7Low77[1]64

Table 3: Example Data for Cellular Uptake of a TAMRA-Labeled Peptide

This table shows representative data for the cellular uptake of TAMRA-labeled amyloid-β (Aβ) peptides by SH-SY5Y cells.

PeptideRelative Uptake Level (Normalized)
L-Aβ42-TAMRA~5.0
L-Aβ40-TAMRA~3.0
D-Aβ42-TAMRA1.0

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the two-step process of activating the carboxylic acid of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine-containing protein like an antibody.

Materials:

  • This compound

  • Antibody or protein of interest (in an amine-free buffer, e.g., PBS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO at equimolar concentrations (e.g., 10 mM).

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, to form the TAMRA-PEG4-NHS ester.

  • Antibody Preparation:

    • Exchange the buffer of the antibody solution to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation:

    • Add the activated TAMRA-PEG4-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated TAMRA-PEG4-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

    • Calculate the protein and dye concentrations and their molar ratio to determine the DOL.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol is for staining cell surface markers using a TAMRA-conjugated antibody for applications like immunophenotyping or receptor binding assays.

Materials:

  • Cells in suspension (e.g., PBMCs, cultured cell lines)

  • TAMRA-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional, for cells expressing Fc receptors)

  • Viability dye (optional)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in staining buffer to a concentration of 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional):

    • If using cells with high Fc receptor expression (e.g., B cells, macrophages), add an Fc blocking reagent and incubate for 10-15 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the TAMRA-conjugated antibody.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the wash step.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If using a viability dye, add it according to the manufacturer's protocol.

    • Acquire data on a flow cytometer using the appropriate laser and filter set for TAMRA.

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol allows for the detection of intracellular antigens using a TAMRA-conjugated antibody.

Materials:

  • Cells in suspension

  • TAMRA-conjugated antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin or 0.5% Triton X-100)

  • Flow Cytometry Staining Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Surface Staining (Optional):

    • If co-staining for surface markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).

  • Fixation:

    • After the final wash of the surface staining (or after initial cell preparation), resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the TAMRA-conjugated antibody for the intracellular target.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Permeabilization Buffer.

  • Resuspension and Data Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis act Activate this compound (EDC/NHS chemistry) conj Conjugate to Antibody act->conj purify Purify Conjugate (Desalting Column) conj->purify stain Stain with TAMRA-Ab purify->stain TAMRA-conjugated Antibody prep Prepare Single-Cell Suspension prep->stain wash Wash Cells stain->wash acquire Acquire Data wash->acquire analyze Analyze Data (Gating, Quantification) acquire->analyze

Workflow for antibody conjugation and cell analysis.
Example Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a this compound conjugated ligand. In this example, a TAMRA-labeled growth factor is used to monitor receptor binding and internalization, and intracellular staining with other fluorescent antibodies can be used to detect downstream phosphorylation events.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand TAMRA-Growth Factor receptor Receptor Monomer ligand->receptor Binding dimer Receptor Dimer (Activated) receptor->dimer Dimerization p1 Phosphorylation of Kinase 1 dimer->p1 Signal Transduction p2 Phosphorylation of Kinase 2 p1->p2 tf Transcription Factor Activation p2->tf gene Gene Expression tf->gene Nuclear Translocation

EGFR signaling pathway initiated by a labeled ligand.

References

Application Notes and Protocols for TAMRA-PEG4-Acid Conjugation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of TAMRA-PEG4-acid to primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides, utilizing the robust and widely-used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method is a cornerstone of bioconjugation, enabling the creation of stable amide bonds for various applications in fluorescence microscopy, flow cytometry, and fluorescence-based assays.[1]

The inclusion of a four-unit polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the TAMRA fluorophore, which can mitigate aggregation issues and reduce steric hindrance, potentially preserving the biological activity of the labeled molecule.[2][3] TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye with excellent photostability, making it a popular choice for fluorescent labeling.[4]

Principle of EDC/NHS Chemistry

The conjugation of a carboxyl group (-COOH) from this compound to a primary amine (-NH2) on a target molecule using EDC and NHS is a two-step process designed to create a stable amide bond.[1]

  • Activation of the Carboxyl Group: EDC first reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: To improve the efficiency and stability of the reaction in aqueous solutions, NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis.

  • Amine Reaction and Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the EDC/NHS conjugation chemistry.

Table 1: Physicochemical and Spectroscopic Properties of TAMRA

PropertyValueSource(s)
Excitation Maximum (λex)~553-555 nm
Emission Maximum (λem)~575-580 nm
Molar Extinction Coefficient (ε)~80,000 - 95,000 M⁻¹cm⁻¹
Correction Factor (CF) at 280 nm~0.3

Table 2: Recommended Reaction Conditions for EDC/NHS Conjugation

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 7.2 (Optimal: 5.0 - 6.0)Use a non-amine, non-carboxylate buffer like MES.
Molar Ratio (EDC:this compound)2:1 to 10:1A 5-10 fold molar excess of EDC is commonly used.
Molar Ratio (NHS:this compound)1.2:1 to 5:1A 2-5 fold molar excess of NHS is often recommended.
Reaction Time15 - 30 minutesAt room temperature.
Coupling Step
pH7.0 - 8.5 (Optimal: 7.2 - 8.0)Use a non-amine buffer like PBS or borate buffer.
Molar Ratio (Activated Dye:Amine Molecule)1.5:1 to 20:1The optimal ratio depends on the target molecule and desired degree of labeling.
Reaction Time1 - 4 hours at room temperature or overnight at 4°C
Quenching
Quenching Reagent10-50 mM Hydroxylamine, Tris, or GlycineTo stop the reaction and deactivate unreacted NHS esters.
Reaction Time15 - 30 minutesAt room temperature.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the generation of an amine-reactive TAMRA-PEG4-NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use, as they are prone to hydrolysis.

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 5-10 fold molar excess of the freshly prepared EDC solution.

    • Add a 2-5 fold molar excess of the freshly prepared NHS solution.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.

Protocol 2: Conjugation of Activated this compound to Proteins/Peptides

This protocol details the conjugation of the activated TAMRA-PEG4-NHS ester to a protein or peptide containing primary amines.

Materials:

  • Activated TAMRA-PEG4-NHS ester solution (from Protocol 1)

  • Protein or peptide solution in a suitable amine-free buffer (e.g., 1-10 mg/mL in PBS, pH 7.2-7.5)

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Prepare Protein/Peptide: Ensure the protein or peptide is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged for an appropriate conjugation buffer via dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein/peptide solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is common, but the optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quench Reaction (Optional but Recommended): Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein. Alternatively, dialysis can be used for larger volumes.

Protocol 3: Conjugation of Activated this compound to Amine-Modified Oligonucleotides

This protocol describes the labeling of an amine-modified oligonucleotide.

Materials:

  • Activated TAMRA-PEG4-NHS ester solution (from Protocol 1)

  • 5'- or 3'-Amine-modified oligonucleotide

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.3-8.5

  • 3 M Sodium Acetate

  • Cold absolute ethanol

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the Labeling Buffer.

  • Conjugation Reaction:

    • Add the activated TAMRA-PEG4-NHS ester solution to the oligonucleotide solution. A 5-20 fold molar excess of the activated dye may be necessary for efficient labeling.

    • Incubate the reaction in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the oligonucleotide.

    • Carefully remove the supernatant and wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in nuclease-free water.

Characterization of the Conjugate

Degree of Labeling (DOL) Calculation

The DOL, which represents the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of TAMRA (~555 nm, A₅₅₅).

  • Calculate Protein Concentration:

    • Correct the A₂₈₀ for the dye's contribution: A_prot = A₂₈₀ - (A₅₅₅ x CF) (where CF for TAMRA is approximately 0.3)

    • Calculate the protein concentration using the Beer-Lambert law: [Protein] (M) = A_prot / ε_prot (where ε_prot is the molar extinction coefficient of the protein at 280 nm)

  • Calculate Dye Concentration:

    • [Dye] (M) = A₅₅₅ / ε_dye (where ε_dye for TAMRA is ~80,000 - 95,000 M⁻¹cm⁻¹)

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

For optimal fluorescence, a DOL of 2-4 is often desired for antibodies.

Mandatory Visualizations

EDC_NHS_Reaction_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Amine TAMRA_COOH TAMRA-PEG4-COOH O_acylisourea O-acylisourea Intermediate (unstable) TAMRA_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->TAMRA_COOH Hydrolysis (side reaction) TAMRA_NHS TAMRA-PEG4-NHS Ester (amine-reactive) O_acylisourea->TAMRA_NHS + NHS - EDC byproduct NHS NHS Conjugate TAMRA-PEG4-Molecule (Stable Amide Bond) TAMRA_NHS->Conjugate + R-NH2 - NHS Amine_Molecule Amine-containing Molecule (R-NH2)

Caption: Reaction mechanism of EDC/NHS chemistry for this compound conjugation.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_reagents Equilibrate Reagents Prepare Fresh EDC/NHS activation 1. Activation (TAMRA-PEG4-COOH + EDC + NHS) pH 5.0-6.0, 15-30 min prep_reagents->activation prep_tamra Dissolve this compound in DMSO/DMF prep_tamra->activation prep_target Prepare Amine-Molecule in Amine-Free Buffer conjugation 2. Conjugation (Add Activated Dye to Amine-Molecule) pH 7.2-8.5, 1-4h RT or O/N 4°C prep_target->conjugation activation->conjugation quenching 3. Quenching (Optional) (Add Tris or Glycine) 15-30 min conjugation->quenching purify Purification (Desalting Column or Dialysis) quenching->purify characterize Characterization (Spectrophotometry for DOL) purify->characterize

Caption: Experimental workflow for this compound conjugation.

References

The Versatility of TAMRA-PEG4-Acid Derivatives in Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. Tetramethylrhodamine (TAMRA), a bright and photostable fluorophore, when combined with a polyethylene glycol (PEG) linker and a reactive handle for click chemistry, becomes a powerful tool for labeling and tracking biomolecules with high specificity and efficiency. This document provides detailed application notes and protocols for the use of TAMRA-PEG4-acid derivatives in click chemistry, a class of reactions known for their high yield, selectivity, and biocompatibility.

Introduction to this compound and Click Chemistry

TAMRA is a rhodamine-based dye with an excitation maximum around 555 nm and an emission maximum around 580 nm, making it suitable for detection in the orange-red channel of most fluorescence microscopes and plate readers. The PEG4 linker is a short, hydrophilic spacer that enhances the water solubility of the dye and the resulting conjugate, while also minimizing steric hindrance between the dye and the labeled biomolecule. The terminal carboxylic acid on the PEG linker provides a versatile handle for further chemical modification, enabling its conversion into a variety of reactive groups for click chemistry.

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. The two most common types of click chemistry used for bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

  • CuAAC: This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst. It is known for its fast reaction rates and high efficiency.

  • SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO) that reacts spontaneously with an azide. The absence of a potentially cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.

Data Presentation

Table 1: Photophysical Properties of TAMRA and its Conjugates
PropertyValueReference(s)
Excitation Maximum (λex)~555 nm[1]
Emission Maximum (λem)~575 nm[1]
Molar Extinction Coefficient~80,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.1 - 0.5 (conjugate-dependent)
Fluorescence Lifetime (τ)1.9 - 2.7 ns (DNA conjugate)
Table 2: Quantitative Comparison of CuAAC and SPAAC for Bioconjugation
ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Biocompatibility Moderate (copper toxicity can be a concern)High (no metal catalyst required)[2]
Reaction Kinetics Very fast (minutes to a few hours)Fast (hours to overnight)[2]
Reagent Size Small (alkyne and azide)Bulky (strained cyclooctyne)
Labeling Efficiency HighGenerally high, may require higher concentrations
Non-specific Labeling Low, but can occur with free thiols in the presence of Cu(I)Low, but some reactivity with thiols reported for certain cyclooctynes

Experimental Protocols

Protocol 1: Synthesis of TAMRA-PEG4-Azide from this compound

This protocol describes the conversion of the carboxylic acid moiety of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by reaction with an amino-azide derivative.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amino-PEGn-Azide (e.g., 3-Azido-1-propanamine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Formation of TAMRA-PEG4-Amido-PEGn-Azide:

    • In a separate flask, dissolve Amino-PEGn-Azide (1.5 equivalents) in anhydrous DMF.

    • Add TEA or DIPEA (2 equivalents) to the amino-azide solution.

    • Slowly add the activated TAMRA-PEG4-NHS ester solution to the amino-azide solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to obtain the pure TAMRA-PEG4-Azide.

Protocol 2: Protein Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the labeling of an alkyne-modified protein with TAMRA-PEG4-Azide.

Materials:

  • Alkyne-modified protein (e.g., containing a propargyl-lysine residue) in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)

  • TAMRA-PEG4-Azide (from Protocol 1)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein (to a final concentration of 1-5 mg/mL) with TAMRA-PEG4-Azide (10-20 fold molar excess over the protein).

  • Prepare the Catalyst Premix:

    • In a separate tube, mix CuSO₄ stock solution and THPTA ligand stock solution to achieve final concentrations of 1 mM CuSO₄ and 5 mM THPTA in the final reaction volume. The ligand-to-copper ratio should be 5:1.

  • Initiate the Click Reaction:

    • Add the catalyst premix to the protein/azide mixture.

    • Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess reagents and purify the labeled protein using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Live Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of azide-modified proteins on the surface of live cells with a DBCO-functionalized TAMRA-PEG4 derivative.

Materials:

  • Cells with azide-modified surface proteins (e.g., metabolically labeled with an azido-sugar)

  • TAMRA-PEG4-DBCO

  • Phosphate-buffered saline (PBS) or other suitable cell imaging buffer

  • Cell culture medium

Procedure:

  • Prepare TAMRA-PEG4-DBCO Solution:

    • Dissolve TAMRA-PEG4-DBCO in DMSO to prepare a stock solution (e.g., 10 mM).

  • Cell Preparation:

    • Wash the azide-labeled cells twice with warm PBS.

  • Labeling Reaction:

    • Dilute the TAMRA-PEG4-DBCO stock solution in cell culture medium or imaging buffer to a final concentration of 5-50 µM.

    • Add the labeling solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove excess dye.

    • The cells are now ready for fluorescence microscopy imaging.

Visualizations

Synthesis of Clickable TAMRA-PEG4 Derivatives

G cluster_synthesis Synthesis of Click-Ready Probes TAMRA_acid This compound NHS_ester TAMRA-PEG4-NHS Ester TAMRA_acid->NHS_ester EDC, NHS TAMRA_azide TAMRA-PEG4-Azide NHS_ester->TAMRA_azide + Amino-Azide TAMRA_alkyne TAMRA-PEG4-Alkyne NHS_ester->TAMRA_alkyne + Amino-Alkyne

Caption: Synthesis of azide and alkyne TAMRA-PEG4 derivatives.

General Workflow for Protein Labeling and Analysis

G start Biomolecule with Azide or Alkyne click Click Reaction (CuAAC or SPAAC) start->click reagent TAMRA-PEG4-Alkyne/Azide reagent->click purification Purification (e.g., Desalting Column) click->purification labeled_protein TAMRA-Labeled Biomolecule purification->labeled_protein analysis Downstream Analysis (Microscopy, WB, etc.) labeled_protein->analysis

Caption: General workflow for labeling biomolecules.

Signaling Pathway Example: GPCR Internalization Assay

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. Upon ligand binding, they are often internalized into the cell, a process that can be visualized and quantified using fluorescent labeling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (Azide-labeled) Endosome Endosome with Labeled GPCR GPCR->Endosome 2. Internalization Ligand Ligand Ligand->GPCR 1. Ligand Binding TAMRA_DBCO TAMRA-PEG4-DBCO TAMRA_DBCO->GPCR SPAAC Labeling

Caption: GPCR internalization tracked with TAMRA-PEG4-DBCO.

References

Application Notes and Protocols for the Purification of TAMRA-Labeled Peptides by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling sensitive detection in applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. Tetramethylrhodamine (TAMRA) is a widely used fluorophore due to its bright orange-red fluorescence, photostability, and compatibility with common detection instruments. The purification of these labeled peptides is a critical step to remove unreacted dye, unlabeled peptide, and other reaction byproducts, ensuring the accuracy and reliability of subsequent experiments. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for this purpose.

These application notes provide a comprehensive guide to the purification of TAMRA-labeled peptides using RP-HPLC, including detailed protocols, data presentation, and troubleshooting strategies.

Principle of TAMRA Labeling and RP-HPLC Purification

TAMRA Labeling Chemistry:

The most common method for labeling peptides with TAMRA is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye (TAMRA-NHS). This reaction targets primary amines, such as the N-terminal alpha-amino group and the epsilon-amino group of lysine residues, forming a stable amide bond. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the primary amines are deprotonated and thus nucleophilic.

Reverse-Phase HPLC (RP-HPLC) Separation:

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a silica support derivatized with C18 alkyl chains, is used in the column. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN), is passed through the column. Peptides and other molecules in the sample interact with the hydrophobic stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient), the bound molecules are eluted in order of increasing hydrophobicity.

In the context of TAMRA-labeled peptides, the reaction mixture will contain the desired labeled peptide, unlabeled peptide, and free TAMRA dye. The TAMRA moiety is hydrophobic, so the TAMRA-labeled peptide will be more retained on the RP-HPLC column than the unlabeled peptide. Free TAMRA dye is also hydrophobic and will be well-separated from the peptide species.

Experimental Protocols

Protocol 1: Labeling of Peptides with TAMRA-NHS Ester

This protocol describes a general procedure for labeling a peptide with a primary amine.

Materials:

  • Peptide of interest

  • TAMRA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.3

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 7.5

  • RP-HPLC system for purification

Procedure:

  • Prepare TAMRA-NHS Stock Solution: Dissolve the TAMRA-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh before each use.

  • Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the TAMRA-NHS stock solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Reagent to a final concentration of 50 mM and incubate for an additional 15 minutes. This will react with any remaining TAMRA-NHS ester.

  • Purification: Proceed immediately to RP-HPLC purification as described in Protocol 2.

Protocol 2: RP-HPLC Purification of TAMRA-Labeled Peptides

This protocol provides a general method for the purification of TAMRA-labeled peptides using a C18 column. The conditions can be adapted for both analytical and preparative scales.

Materials:

  • Crude TAMRA-labeled peptide reaction mixture

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • RP-HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 HPLC column (wide-pore, ~300 Å, is recommended for peptides)

Procedure:

  • Sample Preparation: Acidify the crude peptide reaction mixture with a small amount of TFA (to a final concentration of ~0.1%) and filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and whether it is an analytical or preparative run.

  • Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and should be optimized for the best separation.

  • Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and ~555 nm for the TAMRA label. A pure TAMRA-labeled peptide should exhibit a single peak that absorbs at both wavelengths.

  • Fraction Collection (for preparative HPLC): Collect fractions corresponding to the desired peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified TAMRA-labeled peptide as a powder.

Data Presentation

Quantitative data for HPLC purification is crucial for assessing the success of the separation. The following tables provide typical parameters for analytical and preparative RP-HPLC of TAMRA-labeled peptides.

Table 1: Typical RP-HPLC Conditions for Analytical and Preparative Purification of TAMRA-Labeled Peptides

ParameterAnalytical HPLCPreparative HPLC
Purpose Purity assessment, method developmentIsolation and purification of larger quantities
Column C18, 4.6 mm ID x 150-250 mm, 3-5 µm particlesC18, 10-50 mm ID x 150-250 mm, 5-10 µm particles
Flow Rate 0.5 - 1.5 mL/min5 - 50 mL/min
Injection Volume 5 - 50 µL0.1 - 5 mL (or larger with sample loop)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Optimized for resolution (e.g., 1%/min)Optimized for throughput and purity (e.g., 1-2%/min)
Detection UV/Vis or DAD at 220 nm and 555 nmUV/Vis at 220 nm and 555 nm
Expected Purity >95%>95%
Expected Recovery N/A>80%

Mandatory Visualizations

G cluster_labeling Peptide Labeling cluster_purification HPLC Purification peptide Peptide Solution (pH 8.0-9.0) reaction Labeling Reaction (1-2h, RT, dark) peptide->reaction tamra_nhs TAMRA-NHS Ester in DMSO/DMF tamra_nhs->reaction quench Quenching (Optional) reaction->quench crude_sample Crude Labeled Peptide quench->crude_sample Proceed to Purification hplc RP-HPLC System (C18 Column) crude_sample->hplc fractions Fraction Collection hplc->fractions analysis Purity & Identity Analysis (Analytical HPLC & MS) fractions->analysis lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions pure_peptide Purified TAMRA-Peptide lyophilization->pure_peptide

Caption: Experimental workflow for TAMRA-peptide labeling and purification.

G cluster_params Key HPLC Parameters cluster_outcomes Purification Outcomes gradient Gradient Slope resolution Resolution gradient->resolution affects flow_rate Flow Rate flow_rate->resolution affects run_time Run Time flow_rate->run_time inversely affects column_chem Column Chemistry (e.g., C18, C8) column_chem->resolution affects column_dim Column Dimensions recovery Recovery column_dim->recovery affects purity Purity resolution->purity determines purity->recovery trade-off with

Caption: Key HPLC parameters and their influence on purification outcomes.

Troubleshooting

Table 2: Common Issues in HPLC Purification of TAMRA-Labeled Peptides

IssuePossible Cause(s)Suggested Solution(s)
No or Low Yield of Labeled Peptide - Inefficient labeling reaction (incorrect pH, inactive TAMRA-NHS).- Peptide degradation.- Ensure labeling buffer pH is between 8.0-9.0.- Use fresh TAMRA-NHS solution.- Handle peptide solutions with care to avoid degradation.
Broad or Tailing Peaks - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload (preparative scale).- Flush the column with a strong solvent or replace if necessary.- Ensure TFA concentration is sufficient (0.1%).- Reduce sample load.
Split Peaks - Clogged column inlet frit.- Column void.- Sample solvent incompatible with mobile phase.- Back-flush the column or replace the inlet frit.- Replace the column.- Dissolve the sample in the initial mobile phase if possible.
Co-elution of Labeled and Unlabeled Peptide - Insufficient resolution.- Inappropriate gradient.- Optimize the gradient (e.g., shallower gradient around the elution time of the peptides).- Try a different column chemistry (e.g., a different C18 phase or a C8 column).
Presence of Free Dye in Purified Fractions - Incomplete separation.- Sample overload.- Optimize the gradient to better separate the free dye from the labeled peptide.- Reduce the sample load.

Application Notes: Calculating the Degree of Labeling with TAMRA-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable fluorescent dye widely used for labeling proteins, peptides, and nucleic acids.[1][2] The TAMRA-PEG4-acid derivative incorporates a hydrophilic four-unit polyethylene glycol (PEG) spacer, which can enhance the solubility of the labeled molecule in aqueous buffers and reduce potential aggregation.[3] The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules after activation, forming a stable amide bond.[4][5] This document provides detailed protocols for labeling biomolecules with this compound, purifying the conjugate, and accurately calculating the Degree of Labeling (DOL). The DOL, the average number of dye molecules conjugated to each biomolecule, is a critical parameter for ensuring the reproducibility and accuracy of fluorescence-based assays.

Principle of Labeling

The most common method for labeling biomolecules with a carboxylic acid-containing dye like this compound is to first activate the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activation is typically achieved using carbodiimide chemistry, for example, with Ethyl-dimethylaminopropyl-carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting TAMRA-PEG4-NHS ester then efficiently reacts with primary amine groups (-NH2), such as the N-terminus of a protein or the side chain of a lysine residue, under slightly alkaline conditions (pH 8.0-9.0) to form a stable amide bond. For simplicity, the following protocols will refer to the use of a pre-activated TAMRA-PEG4-NHS ester, which is a common laboratory practice.

Experimental Protocols

Protocol 1: Labeling of Proteins with TAMRA-PEG4-NHS Ester

This protocol describes a general procedure for labeling a protein with an amine-reactive TAMRA-PEG4 derivative.

1. Materials and Reagents:

  • Protein of interest

  • This compound (activated to NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification/Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

2. Step-by-Step Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged for the Reaction Buffer using dialysis or a desalting column.

  • Dye Stock Solution Preparation:

    • Allow the vial of TAMRA-PEG4-NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 5:1 to 10:1 molar excess of dye to protein is common.

    • Slowly add the dye stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the TAMRA-labeled protein from the unreacted dye.

    • Pass the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) that has been pre-equilibrated with a suitable buffer (e.g., PBS).

    • The first colored band to elute from the column is the labeled protein. Dialysis can also be used for purification.

Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol outlines the method to quantify the efficiency of the labeling reaction.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of TAMRA, which is approximately 555 nm (Amax).

    • Use the purification buffer as a blank.

    • If the absorbance reading is above 2.0, dilute the sample with the buffer and re-measure, keeping track of the dilution factor.

  • DOL Calculation:

    • The DOL is calculated using the Beer-Lambert law and requires the molar extinction coefficients of the protein and the dye.

    • The formula to calculate the DOL is: DOL = (Amax * ε_protein) / [(A280 - (Amax * CF)) * ε_dye]

      Where:

      • Amax: Absorbance of the conjugate at ~555 nm.

      • A280: Absorbance of the conjugate at 280 nm.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to the protein being labeled. For a typical IgG antibody, this is ~210,000 M⁻¹cm⁻¹.

      • ε_dye: Molar extinction coefficient of TAMRA at ~555 nm. This value is approximately 80,000 - 91,000 M⁻¹cm⁻¹. We will use 80,000 M⁻¹cm⁻¹ for our example.

      • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its maximum (~555 nm). For TAMRA, the CF is approximately 0.3.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight677.8 g/mol
Excitation Maximum (λex)~553-555 nm
Emission Maximum (λem)~575-580 nm
Molar Extinction Coefficient (ε)~80,000 M⁻¹cm⁻¹ at 553 nm
SolubilityWater, DMSO, DMF

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Dye-to-Protein Molar Ratio5:1 to 10:1This should be optimized to achieve the desired DOL.
Reaction Buffer pH8.3 - 8.5Optimal for the reaction of NHS esters with primary amines.
Reaction Time1 - 4 hoursTypically sufficient for completion at room temperature.
Reaction TemperatureRoom TemperatureStandard condition for this reaction.

Table 3: Example Calculation of DOL for a Labeled Antibody (IgG)

ParameterValue
Measured Values
Amax (at 555 nm)0.85
A2801.20
Constants
ε_protein (IgG)210,000 M⁻¹cm⁻¹
ε_dye (TAMRA)80,000 M⁻¹cm⁻¹
Correction Factor (CF)0.3
Calculations
Corrected A2801.20 - (0.85 * 0.3) = 0.945
Protein Concentration (M)0.945 / 210,000 = 4.5 x 10⁻⁶ M
Dye Concentration (M)0.85 / 80,000 = 1.06 x 10⁻⁵ M
Degree of Labeling (DOL) (1.06 x 10⁻⁵ M) / (4.5 x 10⁻⁶ M) = 2.36

Visualizations

G Experimental Workflow for TAMRA Labeling and DOL Calculation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.3 buffer) reaction Incubate Dye and Protein (1 hr, Room Temp, Dark) prep_protein->reaction prep_dye Prepare Dye Stock (10 mg/mL in DMSO) prep_dye->reaction purify Purify via Size Exclusion Chromatography (G-25) reaction->purify measure Measure Absorbance (A280 and Amax) purify->measure calculate Calculate DOL measure->calculate

Caption: Workflow for TAMRA labeling and DOL calculation.

G TAMRA-NHS Ester Labeling Reaction TAMRA TAMRA-PEG4-NHS Conjugate Protein-NH-CO-TAMRA-PEG4 (Stable Amide Bond) TAMRA->Conjugate pH 8.3-8.5 plus + Protein Protein-NH₂ (Primary Amine) Protein->Conjugate Byproduct NHS

Caption: Amine-reactive labeling chemistry.

G Logical Flow for DOL Calculation cluster_inputs Inputs cluster_calculations Calculations Amax Amax Corrected_A280 Corrected A280 = A280 - (Amax * CF) Amax->Corrected_A280 Dye_Conc Dye Conc. (M) = Amax / ε_dye Amax->Dye_Conc A280 A280 A280->Corrected_A280 E_prot ε_protein Protein_Conc Protein Conc. (M) = Corrected A280 / ε_protein E_prot->Protein_Conc E_dye ε_dye E_dye->Dye_Conc CF CF CF->Corrected_A280 Corrected_A280->Protein_Conc DOL DOL = Dye Conc. / Protein Conc. Protein_Conc->DOL Dye_Conc->DOL

Caption: Relationship of variables for DOL calculation.

References

Illuminating the Nanoscale: TAMRA-PEG4-Acid for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Single-molecule imaging techniques have revolutionized our ability to observe biological processes in real-time, providing insights into molecular mechanisms that are often obscured by ensemble averaging. A critical component of these experiments is the fluorescent probe, which must be bright, photostable, and capable of being specifically attached to the molecule of interest. TAMRA-PEG4-acid is a versatile fluorescent dye that meets these demanding requirements, making it an excellent choice for single-molecule applications such as Fluorescence Resonance Energy Transfer (FRET) and single-particle tracking.

This document provides detailed application notes and protocols for the use of this compound in single-molecule imaging. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of single-molecule techniques to study biomolecular interactions and dynamics.

Properties of this compound

TAMRA (Tetramethylrhodamine) is a well-established red-fluorescent dye known for its brightness and good photostability.[1][2] The PEG4 (tetraethylene glycol) linker provides a flexible spacer that separates the dye from the labeled molecule, minimizing potential interference with biological function. The terminal carboxylic acid group allows for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond, typically achieved via carbodiimide chemistry (e.g., using EDC and NHS) or by using a pre-activated NHS ester form of the dye.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and related TAMRA derivatives.

Table 1: Spectroscopic Properties

PropertyValueSource
Excitation Maximum (λex)~553-555 nm[1]
Emission Maximum (λem)~575-580 nm
Molar Extinction Coefficient (ε)~80,000 - 92,000 M⁻¹cm⁻¹
Recommended Laser Line532 nm or 561 nm

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₆H₄₃N₃O₁₀
Molecular Weight~677.8 g/mol
Purity≥98%
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, protected from light

Table 3: Photostability Data

DyePhotobleaching Quantum Yield (Φb)NotesSource
TAMRA3.3 x 10⁻⁷A lower value indicates higher photostability. The PEG linker is not expected to significantly alter this value.

Experimental Protocols

Protocol 1: Labeling of Proteins with TAMRA-PEG4-NHS Ester

This protocol describes the covalent labeling of a protein with TAMRA-PEG4-NHS Ester, which targets primary amines (the N-terminus and lysine side chains).

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate)

  • TAMRA-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0

  • Purification column (e.g., size-exclusion chromatography, such as a desalting column)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 5-20 mg/mL in an amine-free buffer. Buffers containing Tris or glycine must be avoided as they will compete for the dye. The optimal pH for the labeling reaction is 8.3-8.5.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-PEG4-NHS Ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Calculate Molar Excess: For most applications, a molar excess of 5-10 fold of dye to protein is a good starting point. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling (DOL), which is typically 1-4 for single-molecule studies to avoid self-quenching.

  • Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. For pH-sensitive proteins, the reaction can be performed at a lower pH (e.g., 7.4), but the reaction time will be longer.

  • Purification: Separate the labeled protein from the unreacted free dye using a desalting or size-exclusion column equilibrated with your desired storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

    • DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

    • Where A_max is the absorbance at ~555 nm, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the respective molar extinction coefficients, and CF is a correction factor for the dye's absorbance at 280 nm (typically ~0.3 for TAMRA).

Protocol 2: Sample Preparation for Single-Molecule Imaging via TIRF Microscopy

This protocol outlines the preparation of a microscope slide for imaging surface-immobilized, TAMRA-labeled molecules.

Materials:

  • Quartz or glass microscope slides and coverslips

  • Biotin-PEG-silane and mPEG-silane

  • Streptavidin

  • TAMRA-labeled biomolecule with a biotin tag

  • TIRF Imaging Buffer:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

    • Oxygen Scavenging System (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v D-glucose)

    • Triplet-state quencher (e.g., 1 mM Trolox)

Procedure:

  • Slide Passivation: Clean microscope slides and coverslips thoroughly. Functionalize the surface with a mixture of Biotin-PEG-silane and mPEG-silane to create a passivated surface with biotin anchor points, which minimizes non-specific binding.

  • Flow Cell Assembly: Assemble a microfluidic flow cell using the passivated slide and coverslip.

  • Streptavidin Coating: Incubate the flow cell with a solution of streptavidin (0.1 mg/mL) for 5-10 minutes to coat the biotinylated surface. Wash thoroughly with buffer to remove unbound streptavidin.

  • Molecule Immobilization: Introduce the biotinylated, TAMRA-labeled biomolecule into the flow cell at a low concentration (typically 10-100 pM) to achieve single-molecule density on the surface. Incubate for 5-10 minutes.

  • Final Wash: Wash the flow cell extensively with the TIRF imaging buffer to remove any unbound molecules.

  • Imaging: The sample is now ready for imaging on a Total Internal Reflection Fluorescence (TIRF) microscope. The evanescent wave generated by TIRF selectively excites molecules within ~100 nm of the surface, significantly reducing background fluorescence.

Visualizations

Experimental Workflow for Single-Molecule FRET

G cluster_prep Sample Preparation cluster_immob Surface Immobilization cluster_acq Data Acquisition cluster_anal Data Analysis p_label 1. Protein Labeling (e.g., Donor & TAMRA-Acceptor) p_purify 2. Purification (Size-Exclusion Chromatography) p_label->p_purify p_qc 3. Quality Control (Spectroscopy, DOL Calculation) p_purify->p_qc s_pass 4. Slide Passivation (PEG-Biotin Coating) p_qc->s_pass s_strep 5. Streptavidin Incubation s_pass->s_strep s_mol 6. Molecule Immobilization (pM Concentration) s_strep->s_mol d_img 7. TIRF Microscopy (Laser Excitation) s_mol->d_img d_rec 8. Image Acquisition (EMCCD Camera) d_img->d_rec a_loc 9. Molecule Localization d_rec->a_loc a_int 10. Intensity Extraction (Donor & Acceptor Channels) a_loc->a_int a_fret 11. FRET Calculation & Traces a_int->a_fret a_kin 12. Kinetic Analysis (Hidden Markov Modeling) a_fret->a_kin

Caption: Workflow for a typical single-molecule FRET experiment.

Amine-Reactive Labeling Chemistry

G protein Protein-NH₂ (Primary Amine) conditions pH 8.3 - 9.0 Room Temp, 1-4 hr protein->conditions dye TAMRA-PEG4-NHS Ester dye->conditions conjugate Protein-NH-CO-TAMRA (Stable Amide Bond) conditions->conjugate nhs N-Hydroxysuccinimide (Byproduct) conditions->nhs

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low-Yield TAMRA-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound conjugation?

Low conjugation yield is often attributed to several factors related to the reactants, reaction conditions, and purification process. The most common culprits include:

  • Suboptimal pH: The reaction between an activated carboxylic acid (like a TAMRA-PEG4-NHS ester) and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the activated ester is significantly accelerated.[1][2]

  • Hydrolysis of the Activated Ester: The NHS ester of this compound is susceptible to hydrolysis in aqueous solutions. Improper storage of the reagent (exposure to moisture) or prolonged reaction times in aqueous buffers can lead to significant hydrolysis, rendering it inactive.[1][3]

  • Inactive this compound Reagent: Improper handling or storage of the this compound can lead to its degradation. It is crucial to store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the activated this compound, leading to lower yields.

  • Poor Solubility of Reactants: The TAMRA fluorophore is hydrophobic, which can cause solubility issues for both the this compound reagent and the resulting conjugate, potentially leading to aggregation and precipitation. The PEG4 linker helps to mitigate this, but issues can still arise, especially with hydrophobic biomolecules.

  • Low Molar Ratio of this compound to Biomolecule: An insufficient excess of the labeling reagent can result in incomplete conjugation.

Q2: How does the PEG4 linker influence the conjugation reaction?

The polyethylene glycol (PEG) linker serves several important functions:

  • Increases Solubility: The hydrophilic nature of the PEG linker helps to counteract the hydrophobicity of the TAMRA dye, improving the water solubility of both the labeling reagent and the final conjugate.

  • Reduces Steric Hindrance: The linker provides a spacer between the TAMRA molecule and the biomolecule, which can minimize potential interference of the dye with the biological activity of the protein or peptide.

Q3: My TAMRA-labeled biomolecule is precipitating. What can I do?

Precipitation of TAMRA-labeled molecules is a common issue due to the hydrophobicity of the TAMRA dye. Here are some strategies to address this:

  • Optimize the Buffer: The addition of organic co-solvents like DMSO or DMF (up to 10-20%) to the reaction buffer can help keep the reactants and product in solution. Ensure the chosen solvent is compatible with your biomolecule's stability and activity.

  • Consider a Longer PEG Linker: If you are in the design phase, using a longer PEG linker (e.g., PEG8, PEG12) can further enhance solubility.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound conjugation experiments.

Step 1: Verify Reagent and Buffer Integrity

Before optimizing reaction conditions, ensure that your starting materials are of high quality.

cluster_reagent Reagent & Buffer Verification cluster_checks Potential Issues & Checks reagent This compound (Activated) reagent_check Check for Hydrolysis: - Proper storage? - Freshly prepared? reagent->reagent_check Verify biomolecule Biomolecule (Amine-containing) biomolecule_check Check for Purity & Concentration: - Amine contaminants (Tris, Glycine)? - Accurate concentration? biomolecule->biomolecule_check Verify buffer Reaction Buffer buffer_check Check for Compatibility & pH: - Amine-free? - pH 8.3-8.5? buffer->buffer_check Verify solvent Organic Solvent (DMSO/DMF) solvent_check Check for Anhydrous & Amine-free Grade solvent->solvent_check Verify

Caption: Initial verification steps for reagents and buffers.

Table 1: Reagent and Buffer Troubleshooting

ComponentPotential IssueRecommended Action
This compound (activated as NHS ester) Stored improperly (exposed to moisture), leading to hydrolysis.Store desiccated at -20°C. Allow to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Biomolecule (e.g., Peptide, Protein) Presence of primary amine-containing contaminants (e.g., Tris, glycine). Incorrect concentration.Purify the biomolecule to remove contaminants. Accurately determine the concentration using a reliable method (e.g., BCA assay).
Reaction Buffer Contains primary amines (e.g., Tris buffer). Incorrect pH.Use a non-amine-containing buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer. Verify the pH of the buffer is between 8.3 and 8.5 immediately before use.
Organic Solvent (DMSO/DMF) Contains water or amine impurities.Use anhydrous, amine-free grade DMSO or DMF.
Step 2: Optimize Reaction Conditions

Once your reagents are verified, focus on the reaction parameters.

start Low Yield Observed check_ratio Is Molar Ratio of TAMRA:Biomolecule > 5:1? start->check_ratio check_time_temp Are Reaction Time & Temp Optimized (e.g., 1-2h RT)? check_ratio->check_time_temp Yes increase_ratio Increase Molar Ratio (e.g., 10-20 fold excess) check_ratio->increase_ratio No check_solubility Are Reactants Soluble Throughout the Reaction? check_time_temp->check_solubility Yes optimize_time_temp Optimize Incubation Time and Temperature check_time_temp->optimize_time_temp No success Improved Yield check_solubility->success Yes add_cosolvent Add Organic Co-solvent (e.g., 10-20% DMSO) check_solubility->add_cosolvent No increase_ratio->check_time_temp optimize_time_temp->check_solubility add_cosolvent->success

Caption: Decision tree for optimizing reaction conditions.

Table 2: Effect of Reaction Parameters on Conjugation Yield

ParameterConditionApproximate Conjugation Yield (%)Rationale
pH 7.0LowAmine is protonated and less nucleophilic.
8.3-8.5High Optimal balance between amine reactivity and NHS ester stability.
> 9.0LowRapid hydrolysis of the NHS ester.
Molar Ratio (TAMRA:Biomolecule) 1:1LowInsufficient labeling reagent.
5:1 to 20:1High Drives the reaction towards product formation.
Reaction Time Too shortLowIncomplete reaction.
1-2 hours at RTOptimal Generally sufficient for completion.
Too longDecreasingIncreased chance of NHS ester hydrolysis.
Step 3: Purification and Analysis

Proper purification is critical to remove unreacted dye, which can interfere with downstream applications and yield calculations.

Table 3: Purification Method Troubleshooting

IssuePotential CauseRecommended Action
High background fluorescence Incomplete removal of unreacted this compound.Use size-exclusion chromatography (e.g., desalting column) or dialysis with an appropriate molecular weight cutoff to separate the conjugate from the smaller, unreacted dye.
Precipitation during purification The conjugate has low solubility in the purification buffer.Add a small amount of organic co-solvent (e.g., DMSO) to the purification buffer. Ensure the buffer pH is appropriate for the biomolecule's stability.
Difficulty in quantifying yield Inaccurate measurement of protein and dye concentration.Use a reliable protein concentration assay (e.g., BCA). Determine the degree of labeling (DOL) spectrophotometrically by measuring absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the two-step, one-pot activation of the carboxylic acid on this compound to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Activation:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

Protocol 2: Conjugation of Activated this compound to a Protein

Materials:

  • Activated TAMRA-PEG4-NHS ester solution (from Protocol 1)

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment

Procedure:

  • Conjugation:

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Quenching & Purification A1 Prepare fresh This compound, EDC, and NHS solutions A2 Mix this compound, EDC, and NHS in Activation Buffer (pH 4.7-6.0) A1->A2 A3 Incubate 15-30 min at RT A2->A3 C1 Add activated TAMRA-NHS to protein solution in Coupling Buffer (pH 7.2-8.0) A3->C1 Activated Ester C2 Incubate 2h at RT or overnight at 4°C C1->C2 P1 Add Quenching Solution (e.g., Tris-HCl) C2->P1 Crude Conjugate P2 Purify conjugate via desalting column or dialysis P1->P2 P3 Characterize conjugate (e.g., Spectrophotometry, SDS-PAGE) P2->P3

Caption: Experimental workflow for this compound conjugation.

References

Technical Support Center: Optimizing TAMRA-PEG4-Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of TAMRA-PEG4-acid labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound labeling?

This compound is a fluorescent dye containing a carboxylic acid group. This carboxylic acid can be chemically activated to react with primary amine groups (-NH₂) present on biomolecules such as proteins (at lysine residues and the N-terminus), amine-modified oligonucleotides, and other molecules. The most common method for this activation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxylic acid on this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Amine-Reactive Ester Formation and Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.

Q2: What is the role of the PEG4 linker in this compound?

The polyethylene glycol (PEG) spacer, in this case, with four repeating units (PEG4), serves two primary purposes:

  • Increased Solubility: The TAMRA dye itself is hydrophobic. The hydrophilic PEG linker significantly increases the water solubility of the labeling reagent and the final conjugate, which helps to prevent aggregation and precipitation, especially when working with hydrophobic proteins or peptides.[1]

  • Reduced Steric Hindrance: The linker provides physical separation between the bulky TAMRA fluorophore and the target biomolecule. This spacing minimizes the risk of the dye interfering with the biological activity, binding sites, or overall conformation of the labeled molecule.

The inclusion of a PEG4 linker has been shown to dramatically improve labeling efficiency compared to a TAMRA-acid without a linker.[1]

Q3: What are the optimal pH conditions for the labeling reaction?

The EDC-NHS chemistry involves two steps with distinct optimal pH ranges:

  • Activation Step (Carboxyl Activation with EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).

  • Coupling Step (Amine Reaction): For the NHS ester to efficiently react with the primary amine on the target molecule, the amine group must be in a deprotonated, nucleophilic state. This is favored at a pH of 7.2-8.5 . Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are commonly used for this step.

Therefore, a two-step protocol with a pH shift is often recommended for maximal efficiency.

Q4: How do I determine the success and efficiency of my labeling reaction?

The efficiency of the labeling reaction is quantified by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:

  • 280 nm: To determine the protein concentration.

  • ~555 nm: The absorbance maximum for TAMRA, to determine the dye concentration.

A detailed protocol for calculating the DOL is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze if not stored properly.- Use fresh, high-quality EDC and NHS. - Equilibrate reagent vials to room temperature before opening to prevent condensation. - Prepare EDC and NHS solutions immediately before use.
Incorrect Buffer Composition: Use of buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated this compound.- Use non-amine containing buffers such as MES for the activation step and PBS or sodium bicarbonate for the coupling step.
Suboptimal pH: The pH of the reaction buffer is critical for both the activation and coupling steps.- For a one-step reaction, maintain a pH of 7.2-7.5. - For a more efficient two-step reaction, perform the activation at pH 4.5-6.0, and then adjust the pH to 7.2-8.5 for the coupling step.
Insufficient Molar Ratios of Reagents: Inadequate amounts of EDC, NHS, or this compound will lead to low labeling efficiency.- Optimize the molar ratios of this compound:EDC:NHS. See the "Quantitative Data" section for recommended starting ratios. A common starting point is a 10-20 fold molar excess of the dye over the protein.[2]
Precipitation or Aggregation of Sample Hydrophobicity of TAMRA: The TAMRA dye can increase the hydrophobicity of the labeled molecule, leading to aggregation.- The PEG4 linker helps to mitigate this, but for particularly hydrophobic proteins, consider using a longer PEG linker if available. - Perform the reaction in the presence of a low concentration of a non-ionic detergent or an organic co-solvent like DMSO or DMF (up to 20%), ensuring it is compatible with your biomolecule.
High Reagent Concentration: Very high concentrations of EDC can sometimes induce protein precipitation.- Try reducing the molar excess of EDC.
Low Fluorescence Signal of Labeled Product Fluorescence Quenching: An excessively high Degree of Labeling (DOL) can lead to self-quenching of the TAMRA molecules.- Reduce the molar ratio of this compound to the biomolecule in the labeling reaction. - Aim for a DOL in the optimal range of 2-4 for antibodies.
pH Sensitivity of TAMRA: The fluorescence of TAMRA can be sensitive to the pH of the final buffer.- Ensure the final storage buffer for your labeled conjugate has a neutral to slightly acidic pH for optimal fluorescence.
Difficulty Purifying the Labeled Conjugate Presence of Unreacted Dye and Byproducts: Free this compound and reaction byproducts can interfere with downstream applications.- Use size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) to efficiently separate the labeled biomolecule from smaller, unreacted components. - For larger volumes, dialysis can be an effective purification method.

Quantitative Data

Optimizing the molar ratios of the reactants is crucial for achieving high labeling efficiency. The following tables provide recommended starting points for optimization.

Table 1: Impact of PEG Spacer Length on Labeling Efficiency [1]

Linker TypeLength (Atoms)Solubility (mg/mL)Labeling Efficiency (%)
No PEG (TAMRA-acid)00.545
PEG4 18 25 92
PEG83430>95

Table 2: Recommended Molar Ratios for Optimization

ReactantMolar Ratio Relative to BiomoleculeMolar Ratio Relative to this compoundNotes
This compound5:1 to 20:11Start with a 10:1 to 15:1 ratio and optimize based on the desired DOL.
EDC-2:1 to 10:1A higher excess is often required to drive the reaction.
NHS/Sulfo-NHS-1.2:1 to 5:1A slight excess of NHS relative to EDC can improve the stability of the active intermediate.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound

This protocol is designed for researchers aiming for optimal labeling efficiency by controlling the pH of the activation and coupling steps.

Materials:

  • This compound

  • Protein to be labeled (in a non-amine, non-carboxylate buffer like PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add the EDC solution to achieve a 4-fold molar excess over the this compound.

    • Immediately add the Sulfo-NHS solution to achieve a 10-fold molar excess over the this compound.

    • Incubate the reaction for 15 minutes at room temperature, protected from light.

  • Coupling to the Protein:

    • Add the activated this compound solution to your protein solution. The volume of the protein solution should be adjusted to achieve the desired final protein concentration and molar ratio of dye to protein (start with 10:1).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the TAMRA-labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Calculation of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~555 nm (A_max).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm. For TAMRA, the CF is approximately 0.31.

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of TAMRA at ~555 nm (approximately 90,000 M⁻¹cm⁻¹).

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

EDC_NHS_Reaction_Pathway TAMRA_COOH TAMRA-PEG4-COOH Intermediate O-acylisourea Intermediate (unstable) TAMRA_COOH->Intermediate Activation EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester (semi-stable) Intermediate->NHS_Ester Esterification Urea_byproduct Urea byproduct Intermediate->Urea_byproduct Hydrolysis (side reaction) NHS NHS NHS->NHS_Ester Labeled_Protein Labeled Protein (Stable Amide Bond) NHS_Ester->Labeled_Protein Coupling NHS_byproduct NHS NHS_Ester->NHS_byproduct Protein_NH2 Protein-NH₂ Protein_NH2->Labeled_Protein

Caption: EDC/NHS reaction pathway for amine conjugation.

experimental_workflow start Start reagent_prep Reagent Preparation (TAMRA, EDC, NHS, Buffers) start->reagent_prep activation Activation Step (TAMRA-COOH + EDC/NHS) pH 4.5-6.0 reagent_prep->activation coupling Coupling Step (Add Protein-NH₂) pH 7.2-8.5 activation->coupling quenching Quench Reaction (e.g., Tris buffer) coupling->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (Calculate DOL) purification->analysis end End analysis->end

Caption: Two-step experimental workflow for conjugation.

troubleshooting_logic start Low Labeling Efficiency? check_reagents Check Reagent Activity (EDC/NHS fresh?) start->check_reagents Yes check_buffer Verify Buffer (No primary amines?) check_reagents->check_buffer Active solution_reagents Use fresh reagents check_reagents->solution_reagents Inactive check_ph Confirm pH (Correct for each step?) check_buffer->check_ph Correct solution_buffer Use non-amine buffers (MES, PBS) check_buffer->solution_buffer Incorrect check_ratios Optimize Molar Ratios (Sufficient excess?) check_ph->check_ratios Correct solution_ph Adjust pH for activation and coupling steps check_ph->solution_ph Incorrect solution_ratios Increase molar excess of EDC/NHS and/or dye check_ratios->solution_ratios Suboptimal success Improved Efficiency check_ratios->success Optimal solution_reagents->success solution_buffer->success solution_ph->success solution_ratios->success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Preventing Photobleaching of TAMRA-Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing photobleaching of TAMRA (tetramethylrhodamine)-labeled probes to ensure the acquisition of high-quality, reliable, and reproducible fluorescence microscopy data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for TAMRA-labeled probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as TAMRA, upon exposure to excitation light.[1] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a diminished signal over time.[2] For researchers, this manifests as a fading of the fluorescent signal during image acquisition, which can compromise the quality of the data, particularly in time-lapse experiments or when imaging low-abundance targets.[3]

Q2: What are the primary causes of TAMRA photobleaching?

A2: The primary cause of photobleaching is the interaction of the excited-state TAMRA molecule with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[2] These highly reactive molecules can then chemically modify and destroy the fluorophore. The process is exacerbated by:

  • High-intensity excitation light: More intense light increases the rate at which TAMRA molecules are excited, accelerating the photobleaching process.[2]

  • Prolonged exposure to light: The longer the sample is illuminated, the more opportunities there are for photochemical destruction.

  • Presence of oxygen: Molecular oxygen is a key mediator of photobleaching.

  • Local chemical environment: Factors such as pH and the presence of certain ions can influence the photostability of TAMRA. For instance, TAMRA's fluorescence can be sensitive to pH, with optimal performance generally in neutral to slightly acidic conditions.

Q3: How does the photostability of TAMRA compare to other common fluorophores?

A3: TAMRA is generally considered to have good photostability, often outperforming older dyes like FITC. Compared to cyanine dyes like Cy3, TAMRA typically exhibits higher photostability, though this can sometimes be at the cost of a lower initial fluorescence quantum yield. The choice between TAMRA and other dyes often involves a trade-off between brightness and photostability, depending on the specific experimental requirements.

Q4: What are antifade reagents and how do they work to prevent TAMRA photobleaching?

A4: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. They primarily act as scavengers of reactive oxygen species (ROS), thereby protecting the fluorophore from photochemical damage. Common components of antifade reagents include:

  • p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may quench the fluorescence of some dyes.

  • n-Propyl gallate (NPG): A less toxic alternative to PPD.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another widely used and less toxic antifade agent.

Commercial antifade mounting media such as ProLong™ Gold and VECTASHIELD® are popular choices that contain proprietary formulations of these types of reagents.

Troubleshooting Guide

This guide addresses common issues related to the photobleaching of TAMRA-labeled probes during fluorescence microscopy experiments.

Issue 1: Rapid fading of TAMRA signal during image acquisition.

Possible Cause Troubleshooting Steps
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its wavelength.
Prolonged Exposure Time Minimize the duration of light exposure. Use the shortest possible camera exposure time and only illuminate the sample when actively acquiring an image. For focusing, use a lower magnification or a region of the sample that is not of primary interest.
Absence or Ineffectiveness of Antifade Reagent Ensure that a high-quality antifade mounting medium is used for fixed samples. For live-cell imaging, consider adding an oxygen scavenging system to the imaging medium.
Suboptimal Imaging Buffer TAMRA's fluorescence can be pH-sensitive. Ensure the imaging buffer is at an optimal pH (neutral to slightly acidic).

Issue 2: Low initial signal intensity, leading to the need for high laser power.

Possible Cause Troubleshooting Steps
Suboptimal Staining Protocol Optimize the concentration of the TAMRA-labeled probe and incubation times to maximize specific staining. Ensure adequate washing steps to remove unbound probes, which can contribute to background noise.
Poor Probe-to-Target Ratio If labeling proteins or nucleic acids, ensure an optimal degree of labeling. Over-labeling can sometimes lead to quenching and reduced brightness.
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of TAMRA (Excitation max: ~555 nm, Emission max: ~580 nm).

Quantitative Data on Photostability

Direct comparisons of photobleaching rates can be challenging due to variations in experimental conditions. However, the following tables provide a summary of available quantitative data to guide fluorophore and antifade reagent selection.

Table 1: Comparative Photostability of TAMRA and Other Red Fluorescent Dyes

DyePhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Notes
TAMRA 3.3 x 10⁻⁷Not consistently reportedGenerally considered to have good photostability.
Alexa Fluor 555 Not consistently reportedLonger than Cy3Known for exceptional photostability and brightness.
Cy3 Not consistently reportedShorter than Alexa Fluor 555A widely used dye, but can be more prone to photobleaching than TAMRA.

Note: A lower photobleaching quantum yield (Φb) indicates higher photostability.

Table 2: Effectiveness of Antifade Reagents on Rhodamine Dyes

Antifade ReagentFluorophoreHalf-life in Antifade (seconds)Half-life in 90% Glycerol/PBS (seconds)
VECTASHIELD® Tetramethylrhodamine3307
VECTASHIELD® Fluorescein969
VECTASHIELD® Coumarin10625

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with a TAMRA-Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining. Optimization may be required for specific cell types and targets.

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Fix samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash the samples three times with phosphate-buffered saline (PBS).

  • Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate the samples in a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking solution and incubate with the samples for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS. To minimize photobleaching of the final stained sample, perform subsequent steps in the dark where possible.

  • Secondary Antibody Incubation: Dilute the TAMRA-conjugated secondary antibody in the blocking solution. Incubate the samples in the dark for 1 hour at room temperature.

  • Washing: Wash the samples three times with PBS in the dark.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®).

  • Curing (for hardening mountants): If using a hardening mounting medium like ProLong™ Gold, allow the slide to cure in the dark for 24 hours at room temperature before imaging.

  • Imaging: Image the samples using a fluorescence microscope equipped with the appropriate filters for TAMRA. Use the lowest possible excitation power and exposure time.

Protocol 2: Using ProLong™ Gold Antifade Mountant

  • Equilibrate to Room Temperature: Allow the vial of ProLong™ Gold to warm to room temperature before use.

  • Apply Mountant: After the final wash of your staining protocol, remove any excess buffer from the slide. Apply one drop of ProLong™ Gold to the specimen.

  • Mount Coverslip: Carefully lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • Cure: Place the slide on a flat surface in the dark and allow it to cure for at least 24 hours at room temperature. This allows the mountant to harden and achieve the optimal refractive index.

  • Seal (Optional for Long-Term Storage): For long-term storage, you can seal the edges of the coverslip with nail polish.

  • Image: The sample is now ready for imaging.

Protocol 3: Using VECTASHIELD® Antifade Mounting Medium

  • Apply Mountant: After the final wash of your staining protocol, remove excess buffer and apply one drop of VECTASHIELD® to the specimen.

  • Mount Coverslip: Gently place a coverslip over the specimen.

  • Image: VECTASHIELD® does not require a curing time, so samples can be imaged immediately. For non-hardening formulations, the coverslip can be sealed with nail polish for long-term storage. For HardSet™ formulations, allow the medium to set for about 15 minutes at room temperature, after which it will be immobilized.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Bleached Photobleached State T1->Bleached Photochemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Start: Rapid Signal Fading Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Action: Reduce Laser/Lamp Power Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Decrease Camera Exposure Time Check_Exposure->Reduce_Exposure No Check_Antifade Is an Effective Antifade Used? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Use_Antifade Action: Use High-Quality Antifade Mounting Medium Check_Antifade->Use_Antifade No Check_Buffer Is Imaging Buffer pH Optimal? Check_Antifade->Check_Buffer Yes Use_Antifade->Check_Buffer Adjust_Buffer Action: Adjust Buffer to Neutral/Slightly Acidic pH Check_Buffer->Adjust_Buffer No End Problem Resolved Check_Buffer->End Yes Adjust_Buffer->End

Caption: Troubleshooting workflow for rapid photobleaching of TAMRA probes.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining (in dark) cluster_imaging Imaging Fixation 1. Fixation Permeabilization 2. Permeabilization (if needed) Fixation->Permeabilization Blocking 3. Blocking Permeabilization->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab_TAMRA 5. TAMRA-Conjugated Secondary Antibody Primary_Ab->Secondary_Ab_TAMRA Mounting 6. Mounting with Antifade Medium Secondary_Ab_TAMRA->Mounting Curing 7. Curing (if applicable) Mounting->Curing Image_Acquisition 8. Image Acquisition (Low Light) Curing->Image_Acquisition

Caption: Key steps in an immunofluorescence workflow to minimize photobleaching.

References

Technical Support Center: Troubleshooting Solubility of TAMRA-Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding solubility issues encountered with Tetramethylrhodamine (TAMRA)-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my TAMRA-labeled protein precipitating out of solution?

A1: Precipitation of TAMRA-labeled proteins is a common issue primarily driven by the increased hydrophobicity of the protein after conjugation with the TAMRA dye.[1][2][3] Several factors can contribute to this:

  • Hydrophobic Nature of TAMRA: The TAMRA molecule itself is hydrophobic and its attachment to the protein surface can increase the overall hydrophobicity, leading to aggregation and precipitation in aqueous buffers.[3][4]

  • High Degree of Labeling (DOL): Excessive labeling can significantly increase the protein's hydrophobicity, promoting aggregation. A high DOL can also lead to dye-dye quenching, reducing the fluorescence signal.

  • Protein Concentration: High concentrations of the labeled protein can favor aggregation and precipitation.

  • Buffer Conditions: Suboptimal buffer pH and ionic strength can affect protein stability and solubility. Amine-containing buffers like Tris should be avoided during the labeling reaction as they compete with the protein for the dye.

  • Intrinsic Properties of the Protein: The inherent stability and solubility of the protein itself play a crucial role. Proteins that are already prone to aggregation will likely be more problematic after labeling.

Q2: How can I prevent my TAMRA-labeled protein from precipitating?

A2: Several strategies can be employed to prevent precipitation:

  • Optimize the Degree of Labeling (DOL): Aim for a lower DOL by reducing the molar excess of the TAMRA-NHS ester during the labeling reaction. A common starting point is a 5-10 fold molar excess of dye to protein. For many applications, a DOL of 2-4 is recommended.

  • Control Labeling Conditions:

    • Incremental Dye Addition: Add the dissolved dye to the protein solution in small aliquots while gently mixing to avoid localized high concentrations of the dye.

    • Reaction Buffer: Use a labeling buffer with a pH between 8.0 and 9.0, such as 0.1 M sodium bicarbonate or sodium borate, for efficient labeling of primary amines.

  • Use Solubility-Enhancing Additives: Incorporate additives into your buffers to help maintain protein solubility.

  • Site-Specific Labeling: If possible, use site-specific labeling techniques to avoid modifying residues in critical regions of the protein that could impact its stability and function.

  • Incorporate Polar Linkers: Using TAMRA derivatives with hydrophilic linkers, such as polyethylene glycol (PEG), can help to mitigate the hydrophobicity of the dye.

Q3: What are some recommended additives to improve the solubility of my TAMRA-labeled protein?

A3: Various additives can be used to enhance the solubility of proteins:

Additive ClassExamplesMechanism of ActionTypical Concentration
Osmolytes Glycerol, Sucrose, Trimethylamine N-oxide (TMAO)Stabilize the native protein structure by interacting with the exposed amide backbone.5-20% (v/v) for glycerol
Amino Acids Arginine, GlutamateBind to charged and hydrophobic regions on the protein surface, preventing aggregation.50-500 mM
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEPPrevent oxidation of cysteine residues and the formation of intermolecular disulfide bonds.1-10 mM
Non-denaturing Detergents Tween® 20, Triton™ X-100, CHAPSSolubilize protein aggregates without denaturing the protein.0.01-0.1% (v/v)

Q4: My labeled protein has low fluorescence. Could this be related to solubility issues?

A4: Yes, low fluorescence intensity can be a direct consequence of aggregation. When TAMRA-labeled proteins aggregate, the dye molecules come into close proximity, leading to self-quenching of the fluorescence signal. To troubleshoot this, you can:

  • Confirm Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect aggregates in your sample.

  • Optimize Labeling and Purification: Revisit your labeling protocol to minimize the DOL and ensure your purification method effectively removes aggregates.

Q5: How does pH affect the stability and fluorescence of my TAMRA-labeled protein?

A5: The pH of the buffer can significantly impact both the stability of the protein and the fluorescence of the TAMRA dye. The fluorescence of TAMRA is pH-sensitive, with its intensity decreasing in alkaline environments (pH > 8.0). For maintaining stable fluorescence, a neutral to slightly acidic pH is generally optimal. It is also crucial to consider the isoelectric point (pI) of your protein; proteins are often least soluble at their pI. Therefore, choose a buffer pH that is at least one unit away from the protein's pI.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common solubility problems with TAMRA-labeled proteins.

Troubleshooting_Workflow Start Protein Precipitation or Low Fluorescence Observed Check_DOL 1. Check Degree of Labeling (DOL) Start->Check_DOL High_DOL High DOL (>4) Check_DOL->High_DOL High Optimal_DOL Optimal DOL (2-4) Check_DOL->Optimal_DOL Optimal Reduce_Molar_Excess Reduce Molar Excess of Dye in Labeling Reaction High_DOL->Reduce_Molar_Excess Check_Buffer 2. Evaluate Buffer Conditions Optimal_DOL->Check_Buffer Reduce_Molar_Excess->Check_Buffer Suboptimal_Buffer Suboptimal pH or Amine-Containing Buffer Check_Buffer->Suboptimal_Buffer Suboptimal Optimal_Buffer Optimal Buffer Conditions Check_Buffer->Optimal_Buffer Optimal Adjust_Buffer Adjust pH (≠ pI) Use Amine-Free Buffer Suboptimal_Buffer->Adjust_Buffer Add_Solubilizing_Agents 3. Add Solubility-Enhancing Agents Optimal_Buffer->Add_Solubilizing_Agents Adjust_Buffer->Add_Solubilizing_Agents Precipitation_Persists Precipitation Persists Add_Solubilizing_Agents->Precipitation_Persists Problem Persists Soluble_Protein Soluble Protein Obtained Add_Solubilizing_Agents->Soluble_Protein Problem Solved Check_Purification 4. Review Purification Method Precipitation_Persists->Check_Purification Use_Additives Incorporate Osmolytes, Amino Acids, or Non-denaturing Detergents Ineffective_Purification Ineffective Aggregate Removal Check_Purification->Ineffective_Purification Ineffective Effective_Purification Effective Purification Check_Purification->Effective_Purification Effective Optimize_Purification Optimize SEC or other chromatography method Ineffective_Purification->Optimize_Purification Effective_Purification->Soluble_Protein Optimize_Purification->Soluble_Protein

Caption: A troubleshooting workflow for addressing solubility issues with TAMRA-labeled proteins.

Experimental Protocols

Protocol 1: TAMRA-NHS Ester Labeling of Proteins

This protocol provides a general method for labeling proteins with TAMRA-NHS ester.

Materials:

  • Purified protein (2-10 mg/mL in amine-free buffer)

  • TAMRA-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the labeling buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the TAMRA-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Calculate the required volume of the dye solution for a 5-10 fold molar excess. b. Slowly add the dye solution to the protein solution while gently stirring. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification: Purify the labeled protein from unreacted dye and aggregates using a desalting column or other suitable chromatography method.

Labeling_Workflow Prep_Protein Prepare Protein in Labeling Buffer Mix Mix Protein and Dye (5-10x molar excess) Prep_Protein->Mix Prep_Dye Prepare TAMRA-NHS in DMSO Prep_Dye->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify Labeled Protein (e.g., SEC) Quench->Purify Final_Product Purified TAMRA- Labeled Protein Purify->Final_Product

Caption: Experimental workflow for labeling proteins with TAMRA-NHS ester.

Protocol 2: Solubility Assay for Labeled Proteins

This protocol describes a simple method to assess the solubility of a TAMRA-labeled protein.

Materials:

  • TAMRA-labeled protein solution

  • A series of buffers with varying pH, ionic strength, or additive concentrations

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the TAMRA-labeled protein in the different test buffers in microcentrifuge tubes.

  • Equilibration: Incubate the samples at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1 hour) to allow for equilibration.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any insoluble protein.

  • Supernatant Analysis: Carefully remove the supernatant from each tube.

  • Concentration Measurement: Measure the absorbance of the supernatant at the absorbance maximum of TAMRA (around 555 nm) to determine the concentration of the soluble protein.

  • Data Analysis: Compare the protein concentrations in the supernatants across the different buffer conditions to identify the conditions that promote the highest solubility.

Quantitative Data Summary

Table 1: Recommended Labeling and Buffer Conditions

ParameterRecommended Value/ConditionRationale
Dye:Protein Molar Ratio 5:1 to 10:1To achieve sufficient labeling without excessive modification that leads to aggregation.
Protein Concentration 2-10 mg/mLEfficient labeling is achieved at higher protein concentrations.
Labeling Buffer pH 8.0 - 9.0Optimal for the reaction between NHS esters and primary amines.
Labeling Buffer Composition 0.1 M Sodium Bicarbonate or Phosphate BufferAmine-free buffers that do not compete in the labeling reaction.
Storage Buffer pH Neutral to slightly acidic (e.g., pH 7.0-7.5)To maintain protein stability and optimal TAMRA fluorescence.

Table 2: Influence of Degree of Labeling (DOL) on Protein Properties

Degree of Labeling (DOL)Potential ConsequencesTroubleshooting Action
Low ( < 2 ) - Insufficient fluorescence signal- Increase dye:protein molar ratio- Increase reaction time
Optimal ( 2 - 4 ) - Good balance of fluorescence and protein function- Maintain current labeling conditions
High ( > 4 ) - Protein aggregation and precipitation- Fluorescence self-quenching- Potential loss of biological activity- Decrease dye:protein molar ratio- Decrease reaction time- Use incremental dye addition

References

Technical Support Center: Purification of TAMRA-Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated TAMRA-PEG4-acid from their experimental samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Troubleshooting Guide

Effective removal of unconjugated this compound is critical for accurate downstream applications. The following table addresses common issues encountered during the purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery of labeled sample Sample Adsorption: The labeled protein or peptide is nonspecifically binding to the purification matrix (e.g., chromatography resin, dialysis membrane).- Modify Buffer Conditions: Increase the ionic strength of the buffer or add a non-ionic detergent (e.g., 0.01% Tween-20) to reduce hydrophobic interactions. - Change Purification Matrix: Switch to a different type of size-exclusion resin or a dialysis membrane with a different material (e.g., regenerated cellulose). - Passivate Surfaces: For chromatography, pre-inject a solution of a blocking agent like bovine serum albumin (BSA) to saturate nonspecific binding sites.
Incomplete removal of free dye Inappropriate Method: The chosen purification method may not be optimal for the specific sample and dye characteristics.- Select a More Suitable Method: For small peptides, reverse-phase SPE might be more effective than SEC. For large proteins, dialysis with an appropriate MWCO is a good option.[1] - Optimize Method Parameters: For SEC, ensure the column length and resin pore size are appropriate for the size difference between the labeled molecule and the free dye.[2] For SPE, optimize the wash and elution conditions.
Column Overloading (SEC/SPE): Too much sample has been loaded onto the chromatography column, exceeding its binding or separation capacity.- Reduce Sample Load: Decrease the amount of sample applied to the column in a single run. - Increase Column Size: Use a larger column with a greater bed volume.
Incorrect Pore Size (SEC) or MWCO (Dialysis): The pores of the SEC resin are too large, or the molecular weight cutoff of the dialysis membrane is too high, allowing the labeled sample to be co-eluted or lost.- Choose a Smaller Pore Size/MWCO: Select a size-exclusion resin with a smaller fractionation range or a dialysis membrane with a lower MWCO that retains your molecule of interest while allowing the smaller unconjugated dye to pass through.[2]
Precipitation of the labeled sample Increased Hydrophobicity: The TAMRA dye is hydrophobic and can cause the labeled molecule to aggregate and precipitate, especially at high labeling densities.- Add Organic Co-solvents: Include a small percentage (e.g., 5-10%) of an organic solvent like DMSO or DMF in your buffers to improve solubility. - Work with Dilute Solutions: Perform the purification with more dilute sample concentrations.
Colored co-elution of sample and dye Aggregation: The unconjugated dye may be aggregating with the labeled protein, causing it to elute along with the sample.- Add Denaturants: Include mild denaturants like urea (1-2 M) in the purification buffer to disrupt non-covalent interactions. Ensure this is compatible with your protein's stability. - Optimize Buffer pH: Adjust the pH of the buffer to a point where both the dye and the protein are charged and less likely to aggregate.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for my sample?

The optimal method depends on the size of your biomolecule, the properties of the this compound, and your experimental requirements for purity, yield, and speed.

  • Size-Exclusion Chromatography (SEC): Ideal for separating molecules based on size. It is a good choice for proteins and larger peptides where there is a significant size difference between the labeled product and the free dye.

  • Solid-Phase Extraction (SPE): Effective for purifying peptides and small molecules. Reversed-phase SPE is particularly useful for separating hydrophobic molecules like this compound from more polar labeled peptides.[3]

  • Dialysis: A simple method suitable for large proteins. It is effective for buffer exchange and removing small molecules like unconjugated dyes, but it is a slower process.[4]

Q2: How can I monitor the efficiency of the purification process?

You can monitor the purification by collecting fractions (for SEC and SPE) and measuring the absorbance at two wavelengths: one for your protein/peptide (typically 280 nm) and one for the TAMRA dye (around 555 nm). Successful purification will show a separation of the two peaks. For dialysis, you can measure the absorbance of the dialysis buffer over time to see when the free dye is no longer being removed.

Q3: Can I reuse my size-exclusion or SPE column?

It depends on the column type and the manufacturer's recommendations. Many pre-packed columns are intended for single use to avoid cross-contamination. However, some larger columns can be cleaned and regenerated according to the manufacturer's protocols.

Q4: My labeled protein is precipitating after purification. What can I do?

Precipitation is often due to the increased hydrophobicity from the TAMRA dye. Try to store the purified sample in a buffer containing a stabilizing agent, such as 1% BSA, or a small amount of a non-ionic detergent. Storing at a lower concentration can also help.

Comparison of Purification Methods

The following table provides a summary of the expected performance of different purification methods for removing unconjugated this compound. The values are representative and can vary depending on the specific experimental conditions and the nature of the labeled biomolecule.

Purification MethodPrincipleTypical Dye Removal EfficiencyTypical Sample RecoverySpeed
Size-Exclusion Chromatography (SEC) Separation based on molecular size.>98% (for salts and small molecules)>90%Fast (minutes to an hour)
Solid-Phase Extraction (SPE) Separation based on differences in polarity.>95%80-110%Very Fast (minutes)
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.High (equilibrium-dependent)>90%Slow (hours to days)

Detailed Experimental Protocols

Size-Exclusion Chromatography (SEC) / Gel Filtration

This protocol is suitable for purifying proteins and larger peptides from unconjugated this compound using a gravity-flow column packed with a resin like Sephadex G-25.

Materials:

  • Size-exclusion chromatography column

  • Sephadex G-25 resin (or similar)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Procedure:

  • Prepare the Resin: Swell the Sephadex G-25 resin in the equilibration buffer according to the manufacturer's instructions.

  • Pack the Column: Pour the swollen resin slurry into the column and allow it to pack under gravity. The bed height should be at least 10 times the diameter.

  • Equilibrate the Column: Wash the packed column with 3-5 column volumes of the equilibration buffer.

  • Load the Sample: Carefully apply the sample containing the TAMRA-labeled biomolecule and unconjugated dye to the top of the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.

  • Elute the Sample: Begin elution with the equilibration buffer. The larger, labeled biomolecule will travel faster through the column and elute first. The smaller, unconjugated this compound will enter the pores of the resin and elute later.

  • Collect Fractions: Collect fractions of a defined volume (e.g., 0.5-1 mL).

  • Analyze Fractions: Measure the absorbance of each fraction at ~280 nm (for protein/peptide) and ~555 nm (for TAMRA). Pool the fractions containing the purified labeled product.

Solid-Phase Extraction (SPE)

This protocol is designed for the purification of peptides from unconjugated this compound using a reversed-phase SPE cartridge (e.g., Oasis HLB).

Materials:

  • Reversed-phase SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., Methanol or Acetonitrile)

  • Equilibration solvent (e.g., Deionized water with 0.1% TFA)

  • Wash solvent (e.g., 5% Acetonitrile in water with 0.1% TFA)

  • Elution solvent (e.g., 60-80% Acetonitrile in water with 0.1% TFA)

  • Collection tubes

Procedure:

  • Condition the Cartridge: Pass 1-2 cartridge volumes of the conditioning solvent through the cartridge.

  • Equilibrate the Cartridge: Pass 1-2 cartridge volumes of the equilibration solvent through the cartridge. Do not let the cartridge dry out.

  • Load the Sample: Load the sample onto the cartridge. The hydrophobic TAMRA-labeled peptide and the free dye will bind to the stationary phase.

  • Wash the Cartridge: Pass 2-3 cartridge volumes of the wash solvent through the cartridge to remove any unbound, polar impurities.

  • Elute the Product: Elute the labeled peptide with the elution solvent. The more hydrophobic unconjugated this compound will require a higher concentration of organic solvent to elute. By using a stepwise gradient of increasing organic solvent, it's possible to selectively elute the labeled peptide before the free dye.

  • Collect and Analyze: Collect the eluate and confirm the purity by methods such as HPLC or spectrophotometry.

Dialysis

This method is suitable for removing unconjugated this compound from labeled proteins.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5-7 kDa, ensuring it is significantly smaller than the protein of interest).

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.

  • Load the Sample: Carefully load the sample into the dialysis tubing/cassette and seal it, ensuring no leaks.

  • Perform Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.

  • Change the Buffer: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat this step at least 2-3 times. For optimal removal, the final dialysis can be performed overnight.

  • Recover the Sample: Carefully remove the tubing/cassette from the buffer and recover the purified, labeled protein.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_resin Prepare Resin Slurry pack_col Pack Column prep_resin->pack_col equilibrate Equilibrate Column pack_col->equilibrate load_sample Load Sample equilibrate->load_sample elute Elute with Buffer load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (Absorbance) collect->analyze pool Pool Purified Fractions analyze->pool

Caption: Workflow for Size-Exclusion Chromatography (SEC).

SPE_Workflow condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Labeled Peptide wash->elute collect Collect Purified Product elute->collect

Caption: Workflow for Solid-Phase Extraction (SPE).

Dialysis_Workflow prep_mem Prepare Dialysis Membrane load_sample Load Sample prep_mem->load_sample dialyze1 Dialyze (2-4 hours) load_sample->dialyze1 change_buffer1 Change Buffer dialyze1->change_buffer1 dialyze2 Dialyze (2-4 hours) change_buffer1->dialyze2 change_buffer2 Change Buffer dialyze2->change_buffer2 dialyze_final Dialyze Overnight change_buffer2->dialyze_final recover Recover Purified Sample dialyze_final->recover

Caption: Workflow for Dialysis.

References

Technical Support Center: Impact of PEG Linker Length on Conjugation Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation using Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is a PEG linker and why is it used in bioconjugation?

A1: Polyethylene Glycol (PEG) linkers are synthetic, hydrophilic polymers made of repeating ethylene glycol units.[1] They are widely used in bioconjugation to connect molecules, such as drugs to antibodies, due to their ability to improve the solubility, stability, and pharmacokinetic profiles of the resulting conjugates.[2][3] The process of attaching PEG chains is called PEGylation, and it can help reduce the immunogenicity of the therapeutic molecule and prolong its circulation time in the body.[4][5]

Q2: How does the length of a PEG linker influence conjugation success?

A2: The length of the PEG linker is a critical parameter that significantly impacts the physicochemical and biological properties of the bioconjugate. Shorter PEG linkers are often used for creating compact conjugates, while longer linkers can be necessary to overcome steric hindrance and improve solubility, especially for hydrophobic payloads. The choice of length represents a balance between enhancing pharmacokinetic properties and maintaining the biological activity of the conjugated molecule.

Q3: What is steric hindrance and how does PEG linker length affect it?

A3: Steric hindrance occurs when the size and shape of a molecule block a chemical reaction or interaction. The length of the PEG linker plays a crucial role in managing steric hindrance:

  • Too short: A linker that is too short may not provide enough space between the conjugated molecules, leading to a "steric clash" that can interfere with the reaction or reduce the biological activity of the final product.

  • Too long: An excessively long PEG chain might wrap around the biomolecule, potentially blocking the active site or hindering its interaction with its target. Longer linkers are often used when conjugating large biomolecules to ensure sufficient separation for effective binding.

Q4: Can PEG linker length affect the stability and solubility of a bioconjugate?

A4: Yes. The hydrophilic nature of PEG linkers generally improves the solubility and stability of bioconjugates, which is particularly beneficial when working with hydrophobic drugs or proteins. Longer PEG chains are typically more effective at increasing solubility and preventing aggregation by masking hydrophobic regions on the protein's surface. This allows for higher drug-to-antibody ratios (DARs) without compromising the stability of an antibody-drug conjugate (ADC).

Q5: How does PEG linker length impact the pharmacokinetics (PK) of a bioconjugate?

A5: PEGylation increases the hydrodynamic size of the molecule, which slows down its clearance by the kidneys and prolongs its circulation time in the bloodstream. Generally, longer PEG chains lead to a greater increase in hydrodynamic volume and a longer in vivo half-life. This can allow for less frequent dosing of a therapeutic.

Q6: Are there any disadvantages to using longer PEG linkers?

A6: While longer PEG linkers can offer benefits in terms of solubility and half-life, they can also lead to decreased biological activity. The increased size and flexibility of a long PEG chain can cause steric hindrance, blocking the active site of a protein or its binding interface with a target receptor. In some cases, longer PEG chains have been shown to reduce the in vitro cytotoxicity of ADCs. Therefore, the optimal PEG linker length must be determined empirically for each specific application.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Incorrect Reaction Conditions Optimize the reaction pH, temperature, and incubation time. For instance, NHS-ester chemistries for amine conjugation perform best at a pH of 7.5-8.5. Most conjugations can be performed at room temperature for 1-2 hours or at 4°C overnight.
Inaccessible Target Functional Groups The target functional groups (e.g., lysines, cysteines) on the biomolecule may be buried within its structure. A longer or more flexible PEG linker may be required to reach these sites. Alternatively, consider using a different conjugation chemistry that targets more accessible residues.
Steric Hindrance from the PEG Linker The PEG chain itself might be blocking the reactive group from accessing the target site on the biomolecule. Try using a shorter PEG linker or a different linker chemistry.
Degradation of Reagents Activated PEG reagents, especially NHS esters, can be sensitive to moisture and may hydrolyze in aqueous buffers. Use fresh reagents and prepare stock solutions in a dry, aprotic solvent like DMSO immediately before use. Similarly, ensure the reducing agent (for thiol chemistry) is active.
Issue 2: Protein Aggregation or Precipitation During Conjugation
Possible Cause Recommended Solution
Insufficient PEG Linker Length for Hydrophobic Payloads When conjugating hydrophobic molecules, a short PEG linker may not be sufficient to maintain the solubility of the final conjugate, leading to aggregation. Using a longer PEG chain can improve the hydrophilicity and prevent aggregation.
Protein Instability The reaction conditions (e.g., pH, temperature) may be causing the protein to become unstable and aggregate. Screen different buffer conditions or perform the reaction at a lower temperature (e.g., 4°C).
High Protein Concentration The concentration of the protein in the reaction mixture may be too high. Try reducing the protein concentration.
Issue 3: Loss of Biological Activity of the Final Conjugate
Possible Cause Recommended Solution
PEG Chain Obstructing the Active Site The PEG linker, particularly a long one, may be physically blocking the active site or a critical binding region of the protein. This is a common cause of reduced bioactivity.
- Try using a shorter PEG linker to reduce the potential for steric hindrance.
- If possible, use site-specific conjugation methods to attach the PEG linker to a region of the protein known to be distant from the active site.
- Protect the active site during the conjugation reaction by adding a substrate or a competitive inhibitor.
Conformational Changes in the Protein The conjugation process may have induced changes in the protein's structure, affecting its function. Use biophysical methods like Circular Dichroism (CD) spectroscopy to check for structural changes. Optimize reaction conditions to be as mild as possible to maintain protein integrity.

Quantitative Data Summary

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedIn Vitro Cytotoxicity (IC50)Reference
No PEG~8.51x-
PEG4--~6.5-fold lower than 10 kDa PEG
PEG8---
4 kDa PEG-2.5x longer half-life~22.5-fold lower than 10 kDa PEG
10 kDa PEG-11.2x longer half-lifeHighest IC50 (lowest potency)

Data synthesized from studies on different antibody-drug conjugates. Direct comparison should be made with caution.

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity
CompoundPEG Linker LengthTarget ReceptorBinding Affinity (IC50, nM)
natGa-NOTA-PEGn-RM26Short mini-PEGGRPRLower IC50 (Higher Affinity)
natGa-NOTA-PEGn-RM26Longer PEGGRPRHigher IC50 (Lower Affinity)
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). This suggests that for some interactions, a shorter linker may be beneficial.
Table 3: Effect of Linker on Conjugation Yield and Bioactivity of Interferon α-2a
ConjugateLinker TypeYieldBioactivity (IU/mg)
mPEG2L-IFNLong25%2.8 x 10^6
mPEG2P-IFNMedium24%3.95 x 10^6
mPEG2M-IFNShort17%6.7 x 10^6
Data from a study conjugating 40 kDa di-branched PEGs to interferon α-2a. This study found that while longer linkers were more reactive in terms of conjugation yield, they had a negative effect on the in vitro bioactivity of the conjugate.

Experimental Protocols

Protocol 1: General Protein PEGylation via Amine Reactive NHS Ester

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Amine-reactive PEG-NHS ester

  • Reaction buffer (e.g., PBS or borate buffer, pH 7.5-8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Dissolve the PEG-NHS ester in the reaction buffer or a compatible solvent like DMSO. Prepare this solution immediately before use to avoid hydrolysis.

  • Conjugation Reaction: Add the activated PEG reagent to the protein solution. The molar ratio of PEG to protein needs to be optimized but a 5 to 20-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the quenching reagent to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an SEC column.

Protocol 2: Site-Specific PEGylation to a Thiol Group

This protocol outlines the site-specific conjugation of a PEG-maleimide linker to a free thiol group on an antibody, often generated by reducing interchain disulfide bonds.

Materials:

  • Antibody solution

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • PEG-maleimide

  • Phosphate-buffered saline (PBS), pH 7.2

  • Desalting or SEC column for buffer exchange and purification

Procedure:

  • Antibody Reduction: Add a molar excess of TCEP (e.g., 10-20 fold) to the antibody solution to reduce the interchain disulfide bonds and expose free sulfhydryl groups. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into PBS, pH 7.2, using a desalting column.

  • Conjugation: Immediately add the PEG-maleimide to the reduced antibody solution. The reaction is typically performed at a pH of around 7.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the resulting PEGylated antibody using an SEC column to remove unreacted PEG-linker and other small molecules.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody (DAR) is a critical quality attribute of an ADC.

A. UV/Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on their hydrophobicity. Each conjugated drug-linker increases the overall hydrophobicity of the antibody.

  • Inject the purified ADC sample onto an HIC column.

  • Elute the different ADC species using a decreasing salt gradient. The species with higher DARs will elute later.

  • The average DAR can be calculated from the peak areas of the different species.

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 Prepare Protein Solution (e.g., Antibody in PBS) r1 Combine Protein and PEG-Linker (Optimize Molar Ratio) p1->r1 p2 Prepare Activated PEG-Linker Solution p2->r1 r2 Incubate (e.g., 1-2h at RT or overnight at 4°C) r1->r2 r3 Quench Reaction (e.g., Add Tris Buffer) r2->r3 u1 Purify Conjugate (e.g., Size-Exclusion Chromatography) r3->u1 a1 Characterize Conjugate (e.g., SDS-PAGE, HIC, MS) u1->a1

Caption: General experimental workflow for protein PEGylation.

G node_result node_result node_action Consider longer PEG chain (e.g., PEG12, PEG24) to enhance solubility q2 Are large biomolecules being conjugated? node_action->q2 start Start: Define Conjugation Goal q1 Is the payload hydrophobic? start->q1 q1->node_action Yes q1->q2 No q3 Is maintaining maximum biological activity critical? q2->q3 No node_action2 Use longer PEG to overcome steric hindrance q2->node_action2 Yes q4 Is a long in vivo half-life required? q3->q4 No node_action3 Start with shorter PEG (e.g., PEG4, PEG8) to minimize active site blocking q3->node_action3 Yes node_result_long Optimal: Longer PEG (e.g., > PEG12) q4->node_result_long Yes node_result_short Optimal: Shorter/Mid-length PEG (e.g., PEG4-PEG12) q4->node_result_short No node_action2->q3 node_action3->q4

Caption: Decision guide for selecting an optimal PEG linker length.

G cluster_length cluster_props l_short Shorter PEG (e.g., PEG4, PEG8) p_sol Solubility & Stability l_short->p_sol Moderate Increase p_pk In Vivo Half-Life l_short->p_pk Shorter p_act Biological Activity l_short->p_act Higher (Less hindrance) p_sh Steric Hindrance l_short->p_sh Lower l_long Longer PEG (e.g., PEG24, 10kDa) l_long->p_sol Significant Increase l_long->p_pk Longer l_long->p_act Potentially Lower (More hindrance) l_long->p_sh Higher

Caption: Relationship between PEG linker length and bioconjugate properties.

References

Technical Support Center: Minimizing Non-Specific Binding of TAMRA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for minimizing non-specific binding of tetramethylrhodamine (TAMRA) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving TAMRA-labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of TAMRA conjugates?

Non-specific binding refers to the adhesion of TAMRA-conjugated probes (e.g., antibodies, peptides) to unintended targets or surfaces within a sample.[1] This phenomenon can be driven by several factors, including hydrophobic and ionic interactions between the fluorescent conjugate and cellular or tissue components, leading to high background fluorescence and making it difficult to distinguish the true signal from noise.[1][2]

Q2: What are the primary causes of high background fluorescence with TAMRA conjugates?

High background fluorescence is a common issue that can obscure specific signals. The main culprits include:

  • Hydrophobic Interactions: Both the TAMRA dye and the conjugated protein can possess hydrophobic regions that non-specifically interact with cellular components.[1][3]

  • Ionic Interactions: Charged moieties on the TAMRA conjugate can interact with oppositely charged molecules in the sample.

  • High Conjugate Concentration: Using an excessive concentration of the TAMRA-labeled probe is a frequent cause of increased non-specific binding.

  • Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the cells or tissue before applying the conjugate can lead to high background.

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound TAMRA conjugates, contributing to background noise.

  • Sample Autofluorescence: Some biological samples naturally contain endogenous molecules (e.g., collagen, NADH) that fluoresce, which can be mistaken for a specific signal.

  • Poor Conjugate Quality: Aggregates or impurities within the TAMRA conjugate solution can lead to non-specific staining.

Q3: How does the dye-to-protein ratio (Degree of Labeling - DOL) impact non-specific binding?

The DOL, or the number of TAMRA molecules per protein, can significantly influence non-specific binding. A higher DOL can enhance the fluorescence signal, but it may also increase the overall hydrophobicity of the conjugate, leading to more non-specific interactions. It is crucial to optimize the DOL to strike a balance between a strong specific signal and low background. For TAMRA, an optimal DOL is typically in the range of 2-4.

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample

This is a frequent problem that can mask the specific signal. The following workflow provides a step-by-step approach to diagnose and mitigate this issue.

Troubleshooting_High_Background cluster_workflow Troubleshooting Workflow for High Background Fluorescence start High Background Observed check_conc Step 1: Optimize Conjugate Concentration start->check_conc optimize_blocking Step 2: Optimize Blocking Step check_conc->optimize_blocking Still high background improve_washing Step 3: Enhance Washing Protocol optimize_blocking->improve_washing Still high background check_autofluor Step 4: Assess Autofluorescence improve_washing->check_autofluor Still high background check_conjugate Step 5: Evaluate Conjugate Quality check_autofluor->check_conjugate Still high background resolved Problem Resolved check_conjugate->resolved Implement changes

Caption: A stepwise approach to troubleshooting high background fluorescence.

Step-by-Step Guide:

  • Optimize Conjugate Concentration: High concentrations of the TAMRA conjugate are a common cause of high background.

    • Action: Perform a titration experiment to determine the optimal concentration of your TAMRA conjugate. Start with a higher dilution than initially used and incrementally increase the concentration.

  • Optimize Blocking Step: Inadequate blocking allows for non-specific binding of the conjugate.

    • Action: Increase the concentration or incubation time of your blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody.

  • Enhance Washing Protocol: Insufficient washing fails to remove unbound conjugates.

    • Action: Increase the number and duration of wash steps after incubation with the TAMRA conjugate. Incorporating a mild, non-ionic detergent like Tween 20 in the wash buffer can help reduce non-specific interactions.

  • Assess Autofluorescence: Endogenous fluorophores in your sample can contribute to the background signal.

    • Action: Include an unstained control sample in your experiment to evaluate the level of autofluorescence. If autofluorescence is high, consider using a quenching agent or selecting a fluorophore with a different excitation/emission spectrum.

  • Evaluate Conjugate Quality: Aggregates or impurities in the conjugate can cause non-specific staining.

    • Action: Centrifuge the TAMRA conjugate solution before use to pellet any aggregates. Ensure the conjugate is stored correctly to prevent degradation.

Issue 2: Punctate or Speckled Staining

This often suggests the presence of aggregated conjugates.

Troubleshooting_Speckled_Staining cluster_workflow Troubleshooting Punctate Staining start Punctate Staining Observed centrifuge Step 1: Centrifuge Conjugate start->centrifuge filter_solution Step 2: Filter Conjugate Solution centrifuge->filter_solution Still punctate check_storage Step 3: Verify Storage Conditions filter_solution->check_storage Still punctate resolved Problem Resolved check_storage->resolved Implement changes

Caption: A workflow for troubleshooting punctate or speckled staining.

Troubleshooting Steps:

  • Centrifuge Conjugate: Before use, spin down the TAMRA conjugate solution at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Carefully use the supernatant for your experiment.

  • Filter Conjugate Solution: If centrifugation is not sufficient, consider filtering the conjugate solution through a low protein-binding syringe filter (e.g., 0.22 µm).

  • Verify Storage Conditions: Ensure the TAMRA conjugate is stored at the recommended temperature and protected from light to prevent degradation and aggregation.

Quantitative Data Summary

ParameterRecommendationRationale
TAMRA Dye-to-Protein Ratio (DOL) 2-4Balances signal intensity with minimizing hydrophobicity-induced non-specific binding.
Blocking Agent Concentration 1-5% BSA or 5-10% Normal SerumEffectively blocks non-specific binding sites.
Wash Buffer Detergent 0.05-0.1% Tween 20Reduces non-specific hydrophobic and ionic interactions.
pH of Buffers Neutral to slightly acidic (pH 7.2-7.6)TAMRA's fluorescence is optimal in this range and can be pH-sensitive.

Experimental Protocols

General Immunofluorescence Protocol to Reduce Non-Specific Binding

This protocol provides a general framework. Optimization of incubation times and concentrations is recommended for specific applications.

IF_Protocol cluster_protocol Immunofluorescence Workflow prep 1. Sample Preparation (Fixation & Permeabilization) blocking 2. Blocking (e.g., 1 hour with 5% BSA) prep->blocking primary_ab 3. Primary Antibody Incubation (if applicable) blocking->primary_ab wash1 4. Washing primary_ab->wash1 secondary_ab 5. TAMRA Conjugate Incubation (Titrated concentration) wash1->secondary_ab wash2 6. Extensive Washing secondary_ab->wash2 mount 7. Mounting and Imaging wash2->mount

Caption: A generalized experimental workflow for immunofluorescence.

Methodology:

  • Sample Preparation:

    • Fix cells or tissue sections according to your standard protocol (e.g., 4% paraformaldehyde).

    • Wash samples three times with Phosphate Buffered Saline (PBS).

    • If targeting an intracellular protein, permeabilize the cell membranes (e.g., 0.1-0.25% Triton X-100 in PBS for 10 minutes).

  • Blocking:

    • Incubate samples with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween 20) for at least 1 hour at room temperature to saturate non-specific binding sites.

  • Primary Antibody Incubation (for indirect detection):

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate with the samples for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the samples three times for 5-10 minutes each with wash buffer (e.g., PBS with 0.1% Tween 20).

  • TAMRA Conjugate Incubation:

    • Dilute the TAMRA-conjugated secondary antibody or primary antibody in the blocking buffer to its pre-determined optimal concentration.

    • Incubate the samples in the dark for 1 hour at room temperature.

  • Extensive Washing:

    • Wash the samples at least three to five times for 5-10 minutes each with wash buffer in the dark to remove all unbound conjugate.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate filter sets for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

Protocol for TAMRA-NHS Ester Labeling of Proteins

This protocol outlines the general steps for conjugating TAMRA-NHS ester to a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer).

  • TAMRA-NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1M Sodium Bicarbonate buffer (pH 8.3).

  • Purification column (e.g., Sephadex G-25).

Methodology:

  • Prepare Protein Solution: Dissolve the purified protein in 1M Sodium Bicarbonate buffer to a concentration of 2-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

  • Prepare Reactive Dye Solution: Immediately before use, dissolve the TAMRA-NHS ester in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of TAMRA-NHS ester. A molar excess of 5-10 fold of dye to protein is a common starting point.

    • Add the reactive dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted TAMRA dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis. This step is critical to remove free dye that can cause non-specific binding.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and TAMRA.

References

Technical Support Center: Stability of TAMRA-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAMRA-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the optimal performance of this fluorescent dye in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For long-term storage, this compound should be stored in its solid form at -20°C, protected from light and moisture. When preparing stock solutions, it is advisable to use an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C and are typically stable for up to one to six months, respectively.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: How does pH affect the stability and fluorescence of this compound?

A2: The fluorescence of TAMRA dyes can be sensitive to pH. Generally, TAMRA exhibits optimal and stable fluorescence in neutral to slightly acidic environments. In alkaline conditions, typically above pH 8.0, a decrease in fluorescence intensity may be observed.[2] This is attributed to structural changes in the rhodamine core of the dye. For maintaining consistent fluorescence across a range of pH values, phosphate-buffered saline (PBS) has been suggested as a suitable buffer, showing minimal fluorescence variation compared to other buffers like HEPES.[2] While the fluorescence is pH-sensitive, the chemical stability of the carboxylic acid form is generally robust across a wider pH range. One study on a TAMRA-thioester derivative showed good stability up to pH 9.5, with hydrolysis occurring at higher pH values.

Q3: Can the buffer composition itself affect the stability of this compound?

A3: Yes, the buffer composition can influence the stability of fluorescent dyes. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if you are working with an amine-reactive form of TAMRA (e.g., NHS ester), as these will compete with the labeling reaction. While this compound is less susceptible to this specific interaction, some buffer components can quench fluorescence or catalyze degradation. For general use and good stability, buffers like PBS, MES, and HEPES are commonly recommended. One study demonstrated the long-term stability of a TAMRA-conjugate in a HEPES buffer (pH 7.4) for six months at 4°C.[3]

Q4: What is the effect of temperature on the stability of this compound solutions?

A4: Temperature can impact both the fluorescence intensity and the chemical stability of this compound. An increase in temperature generally leads to a decrease in fluorescence intensity.[4] For long-term stability of solutions, storage at low temperatures (-20°C or -80°C) is recommended. For short-term storage of working solutions, 4°C is acceptable. It is advisable to allow the solution to equilibrate to room temperature before use to ensure consistent performance.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no fluorescence signal 1. Degradation of the dye: Improper storage or use of inappropriate buffers may have led to the degradation of this compound.2. pH of the buffer: The pH of your experimental buffer may be too alkaline (pH > 8.0), causing a decrease in fluorescence intensity.3. Photobleaching: Excessive exposure to light during handling or imaging can lead to photobleaching.1. Verify Storage: Ensure that the solid dye and stock solutions have been stored correctly at -20°C or below, protected from light.2. Check Buffer pH: Measure the pH of your buffer. If it is alkaline, consider adjusting it to a neutral or slightly acidic pH. Using a pH-stable buffer like PBS is recommended.3. Minimize Light Exposure: Protect the dye solutions from light by using amber tubes or covering them with foil. Minimize the exposure time and intensity of the excitation light source during microscopy or other fluorescence measurements.
Inconsistent fluorescence readings between experiments 1. Temperature fluctuations: Variations in the experimental temperature can lead to changes in fluorescence intensity.2. Buffer variability: Using different buffer preparations or buffers with slightly different pH values can affect fluorescence.3. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation or precipitation of the dye.1. Control Temperature: Ensure that all experiments are performed at a consistent temperature. Allow solutions to equilibrate to the experimental temperature before measurement.2. Use Consistent Buffers: Prepare and use a consistent batch of buffer for a series of experiments. Always verify the pH.3. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Unexpected spectral shift 1. Environmental factors: The local chemical environment can sometimes cause slight shifts in the absorption and emission spectra.2. Dye aggregation: At high concentrations, dye molecules may aggregate, leading to spectral changes and fluorescence quenching.1. Maintain Consistent Conditions: Ensure the buffer composition and other experimental conditions are consistent.2. Work at Optimal Concentrations: Avoid using excessively high concentrations of the dye. If aggregation is suspected, try diluting the sample.

Data on this compound Stability

Buffer pH Range Temperature Known Stability/Performance
Phosphate-Buffered Saline (PBS) 7.2 - 7.44°C to 37°CGood stability. Recommended for maintaining stable fluorescence across a range of pH values.
Tris Buffer 7.0 - 9.04°C to 37°CGenerally compatible with the carboxylic acid form. Avoid for amine-reactive forms. Potential for fluorescence quenching at higher pH.
HEPES Buffer 6.8 - 8.24°C to 37°CGood stability. A TAMRA-conjugate was shown to be stable for at least 6 months at 4°C in HEPES buffer at pH 7.4.
MES Buffer 5.5 - 6.74°C to 37°CSuitable for experiments requiring acidic to neutral pH. Generally good stability is expected.

Note: The stability of this compound can be application-specific. It is always recommended to perform pilot experiments to determine the optimal buffer and conditions for your particular assay.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol provides a general method for evaluating the stability of this compound in a buffer of interest over time using UV-Visible spectroscopy and fluorescence measurements.

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dilute the stock solution in the test buffer (e.g., PBS, Tris, HEPES, or MES) to a final working concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Aliquot the working solution into multiple sealed, light-protected tubes.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Measurements:

    • At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each temperature condition.

    • Allow the samples to equilibrate to room temperature.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: Measure the absorbance spectrum of each sample (e.g., from 400 nm to 650 nm). Record the absorbance maximum (λmax) around 553 nm. A decrease in absorbance over time indicates degradation.

    • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum (e.g., from 560 nm to 650 nm) with excitation at the absorption maximum (e.g., 553 nm). Record the peak fluorescence intensity. A decrease in fluorescence intensity can indicate degradation or quenching.

  • Data Analysis:

    • Plot the percentage of remaining absorbance and fluorescence intensity against time for each buffer and temperature condition. This will provide a stability profile of this compound under the tested conditions.

Protocol for HPLC Analysis of this compound Degradation

For a more detailed analysis of chemical degradation, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent compound from its degradation products.

  • Sample Preparation:

    • Prepare and incubate the this compound solutions in the buffers of interest as described in the stability assessment protocol.

  • HPLC Method:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile) is commonly used.

    • Detection: Use a UV-Vis or fluorescence detector set to the absorbance/excitation maximum of TAMRA (around 553 nm).

  • Analysis:

    • Inject the samples from each time point onto the HPLC system.

    • Identify the peak corresponding to the intact this compound.

    • Monitor the decrease in the peak area of the parent compound over time and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of remaining this compound at each time point to quantify the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare this compound in Test Buffer incubate Incubate at Different Temperatures prep->incubate timepoint Collect Samples at Time Points incubate->timepoint analysis Spectroscopic & HPLC Analysis timepoint->analysis data Analyze Data & Determine Stability analysis->data

Workflow for assessing this compound stability.

troubleshooting_flowchart Troubleshooting Low Fluorescence Signal decision decision start Low or No Fluorescence Signal check_storage Check Storage Conditions (-20°C, dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok replace_reagent Use a fresh aliquot or new reagent storage_ok->replace_reagent No check_ph Check Buffer pH storage_ok->check_ph Yes issue_resolved Issue Resolved replace_reagent->issue_resolved ph_ok pH Neutral/Acidic? check_ph->ph_ok adjust_ph Adjust pH or use PBS ph_ok->adjust_ph No (Alkaline) check_light Minimize Light Exposure ph_ok->check_light Yes adjust_ph->issue_resolved check_light->issue_resolved

Decision tree for troubleshooting low fluorescence.

References

Technical Support Center: Aggregation of TAMRA-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing common issues related to the aggregation of TAMRA-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of TAMRA-labeled peptide aggregation?

A1: The aggregation of TAMRA-labeled peptides is a multifactorial issue, often stemming from a combination of the following factors:

  • Hydrophobicity of the TAMRA Dye: The tetramethylrhodamine (TAMRA) dye itself is hydrophobic and can significantly decrease the solubility of the peptide it is conjugated to, promoting self-association and aggregation.[1][2]

  • Peptide Sequence: The intrinsic properties of the amino acid sequence play a crucial role. Peptides rich in hydrophobic residues are more prone to aggregation to minimize their exposure to aqueous environments.

  • Degree of Labeling (DOL): A high degree of labeling, where multiple TAMRA molecules are attached to a single peptide, increases the overall hydrophobicity and steric hindrance, which can lead to aggregation and fluorescence quenching.[1][2]

  • pH and Buffer Conditions: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, making them more susceptible to aggregation.[1] The ionic strength and composition of the buffer can also influence peptide solubility.

  • Concentration: Higher peptide concentrations can favor intermolecular interactions and lead to the formation of aggregates.

  • Temperature: Elevated temperatures can sometimes promote the formation of aggregates, although this is peptide-dependent.

Q2: How can I prevent my TAMRA-labeled peptide from aggregating?

A2: Several strategies can be employed to prevent or mitigate the aggregation of TAMRA-labeled peptides:

  • Optimize Solubilization: The initial dissolution of the peptide is critical. For hydrophobic peptides, dissolving them in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer is recommended.

  • Modify Peptide Design: If aggregation is a persistent issue, consider redesigning the peptide. Incorporating hydrophilic amino acids or adding a polar linker, such as a polyethylene glycol (PEG) spacer, between the peptide and the TAMRA dye can enhance solubility.

  • Control the Degree of Labeling (DOL): Aim for a low DOL, ideally 1:1 (dye to peptide), to minimize the hydrophobicity contributed by the TAMRA dye.

  • Adjust pH: Work with a buffer pH that is at least one unit away from the peptide's isoelectric point (pI) to ensure the peptide is charged and more soluble.

  • Use of Additives: In some cases, the addition of chaotropic agents, detergents, or other excipients can help to prevent aggregation. However, their compatibility with downstream applications must be considered.

Q3: My TAMRA-labeled peptide has already aggregated. Can I rescue it?

A3: In some cases, it may be possible to disaggregate a TAMRA-labeled peptide solution:

  • Sonication: Applying gentle sonication can help to break up existing aggregates.

  • pH Adjustment: Shifting the pH of the solution further away from the peptide's pI can sometimes help to redissolve aggregates.

  • Re-dissolution: If the peptide has precipitated, you can try to centrifuge the sample, remove the supernatant, and redissolve the pellet using a stronger organic solvent, followed by gradual addition of the aqueous buffer.

  • Filtration: For some applications, it may be possible to remove larger aggregates by filtering the solution through an appropriate syringe filter.

Q4: How does aggregation affect the fluorescence of my TAMRA-labeled peptide?

A4: Aggregation can significantly impact the fluorescent properties of your TAMRA-labeled peptide. When the TAMRA molecules come into close proximity within an aggregate, they can undergo self-quenching, leading to a decrease in fluorescence intensity. In some instances, aggregation can also cause a shift in the emission spectrum.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed upon dissolving the TAMRA-labeled peptide.
Possible Cause Troubleshooting Steps
Poor Solubility 1. Use an Organic Solvent: Initially dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF, acetonitrile). 2. Gradual Addition of Aqueous Buffer: Slowly add the aqueous buffer to the organic solvent-peptide mixture while vortexing. 3. Sonication: Gently sonicate the solution to aid dissolution.
Incorrect pH 1. Determine pI: If known, ensure the buffer pH is at least one unit above or below the peptide's isoelectric point (pI). 2. For Basic Peptides: Try adding a small amount of 10% acetic acid. 3. For Acidic Peptides: Try adding a small amount of 1% ammonium hydroxide.
High Concentration 1. Prepare a More Dilute Solution: Start by preparing a more dilute stock solution and then concentrate if necessary, and if the peptide remains soluble.
Issue 2: Decreased fluorescence intensity of the TAMRA-labeled peptide solution over time.
Possible Cause Troubleshooting Steps
Aggregation-Induced Quenching 1. Perform a Concentration-Dependent Study: Measure the fluorescence at different peptide concentrations. A non-linear relationship between concentration and fluorescence intensity can indicate quenching due to aggregation. 2. Dynamic Light Scattering (DLS): Use DLS to detect the presence and size of aggregates in the solution.
Photobleaching 1. Protect from Light: Store the peptide solution in a light-protected tube and minimize exposure to light during experiments.
pH Sensitivity of TAMRA 1. Check Buffer pH: The fluorescence of TAMRA can be pH-sensitive. Ensure the pH of your buffer is stable and within the optimal range for TAMRA fluorescence (typically pH 4-8).

Data Presentation

Table 1: Illustrative Solubility of a Hydrophobic TAMRA-Labeled Peptide in Different Solvent Systems.

Disclaimer: The following data is for illustrative purposes to demonstrate the effect of different solvents on peptide solubility and does not represent experimentally derived values for a specific peptide.

Solvent System Peptide Concentration (mg/mL) Observation
Water0.1Insoluble, visible precipitate
10% Acetonitrile in Water0.5Partially soluble, some cloudiness
50% Acetonitrile in Water1.0Soluble, clear solution
10% DMSO in Water1.0Soluble, clear solution
100% DMSO5.0Highly soluble, clear solution

Table 2: Illustrative Effect of Degree of Labeling (DOL) on the Aggregation of a TAMRA-Labeled Peptide.

Disclaimer: The following data is for illustrative purposes to demonstrate the impact of DOL on peptide aggregation and does not represent experimentally derived values for a specific peptide.

Degree of Labeling (DOL) Average Aggregate Size (nm) by DLS Relative Fluorescence Intensity (%)
0.510100
1.05085
2.025060
3.0>1000 (visible precipitate)30

Experimental Protocols

Protocol 1: Solubilization of a TAMRA-Labeled Peptide
  • Allow the lyophilized TAMRA-labeled peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the vial. Start with a volume that is 10-20% of the final desired volume.

  • Gently vortex or sonicate the vial for a few minutes to ensure the peptide is fully dissolved.

  • Slowly add your desired aqueous buffer to the peptide solution in a dropwise manner while gently vortexing.

  • If the solution becomes cloudy, you can try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or further optimizing the organic solvent concentration.

  • To remove any remaining insoluble aggregates, centrifuge the solution at high speed (>10,000 x g) for 15 minutes.

  • Carefully transfer the supernatant to a new, clean tube.

  • Determine the final peptide concentration using UV-Vis spectroscopy by measuring the absorbance of the TAMRA dye (around 555 nm).

Protocol 2: Detection of Peptide Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare the TAMRA-labeled peptide solution in the desired buffer at the desired concentration. The sample must be free of dust and other particulates. Filter the sample through a 0.22 µm syringe filter into a clean cuvette.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Blank Measurement: First, measure the scattering of the filtered buffer alone to serve as a baseline.

  • Sample Measurement: Place the cuvette containing the peptide solution into the instrument.

  • Data Acquisition: Set the data acquisition parameters, such as temperature and measurement duration. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument software will use an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles in the solution. From the diffusion coefficient, the hydrodynamic radius (size) of the particles is determined. A monomodal peak at a small size indicates a non-aggregated sample, while the presence of larger species or multiple peaks suggests aggregation.

Visualizations

G Troubleshooting Workflow for TAMRA-Peptide Aggregation start Start: TAMRA-Peptide Aggregation Suspected dissolution Issue with Dissolving Peptide? start->dissolution fluorescence Decreased Fluorescence? dissolution->fluorescence No optimize_sol Optimize Solubilization Protocol (Organic Solvent, pH, Sonication) dissolution->optimize_sol Yes check_conc Check Peptide Concentration fluorescence->check_conc No conc_study Concentration-Dependent Fluorescence Study fluorescence->conc_study Yes end_good Problem Solved optimize_sol->end_good check_conc->end_good dls Perform DLS Analysis dls->end_good No Aggregates end_bad Aggregation Confirmed dls->end_bad Aggregates Detected conc_study->dls redesign Consider Peptide Redesign (Add Linker, Hydrophilic Residues) end_bad->redesign

Caption: A flowchart for troubleshooting aggregation of TAMRA-labeled peptides.

G Experimental Workflow for Peptide Solubilization start Start: Lyophilized TAMRA-Peptide equilibrate Equilibrate to Room Temperature start->equilibrate add_organic Add Minimal Organic Solvent (e.g., DMSO) equilibrate->add_organic dissolve Vortex/Sonicate to Completely Dissolve add_organic->dissolve add_aqueous Slowly Add Aqueous Buffer while Vortexing dissolve->add_aqueous check_clarity Check for Cloudiness add_aqueous->check_clarity centrifuge Centrifuge to Pellet Insoluble Aggregates check_clarity->centrifuge Cloudy measure_conc Determine Concentration (UV-Vis) check_clarity->measure_conc Clear supernatant Transfer Supernatant to New Tube centrifuge->supernatant supernatant->measure_conc end Solubilized Peptide Ready for Use measure_conc->end

Caption: A step-by-step workflow for the proper solubilization of TAMRA-labeled peptides.

G FRET-Based Assay Signaling Pathway cluster_0 Intact FRET Peptide cluster_1 Cleaved FRET Peptide donor Donor Fluorophore (e.g., Fluorescein) peptide Peptide Substrate donor->peptide fret_on FRET Occurs (Low Donor Emission) donor->fret_on Excitation acceptor Acceptor Fluorophore (TAMRA) peptide->acceptor cleaved_donor Cleaved Donor Fragment peptide->cleaved_donor cleaved_acceptor Cleaved Acceptor Fragment peptide->cleaved_acceptor enzyme Enzyme (e.g., Protease) enzyme->peptide Cleavage fret_off FRET Disrupted (High Donor Emission) cleaved_donor->fret_off Excitation fret_on->acceptor Energy Transfer

References

Technical Support Center: Optimizing Storage of TAMRA-PEG4-acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting of TAMRA-PEG4-acid stock solutions to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound in its solid, lyophilized form?

A1: The solid, lyophilized powder of this compound should be stored at -20°C in a desiccated environment to prevent moisture absorption.[1] It can be stored under these conditions for up to three years.[2] For shorter periods, storage at 4°C is also acceptable for up to two years.[2] Always protect the compound from light.[3][4]

Q2: What is the best solvent to dissolve this compound for a stock solution?

A2: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound. It is crucial to use a newly opened or anhydrous grade of these solvents, as the presence of water can impact the solubility and stability of the compound.

Q3: What are the recommended storage conditions for a this compound stock solution?

A3: Once dissolved, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended, which can preserve the solution for up to six months. For shorter-term storage (up to one month), -20°C is acceptable. Always store aliquots in the dark or in amber-colored tubes to protect them from light.

Q4: Can I store my aqueous working solutions of this compound?

A4: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Long-term storage of aqueous solutions is not advised due to the potential for hydrolysis and degradation. If temporary storage is necessary, keep the solution at 2-8°C and use it as soon as possible.

Q5: How does pH affect the stability and fluorescence of this compound?

A5: The fluorescence of TAMRA is pH-sensitive. Its intensity can decrease in alkaline environments (pH > 8.0) due to structural changes in the rhodamine backbone of the dye. It is advisable to maintain a neutral to slightly acidic pH in your experimental buffer to ensure optimal and stable fluorescence.

Data Summary Tables

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized)-20°CUp to 3 yearsStore in a desiccated, dark environment.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution (in DMSO/DMF)-80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage.
Aqueous Working Solution2-8°CPrepare fresh dailyAvoid long-term storage due to potential for degradation.

Table 2: Recommended Solvents for this compound Stock Solutions

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 100 mg/mLUse anhydrous, amine-free grade. Sonication may be needed to aid dissolution.
Dimethylformamide (DMF)SolubleUse anhydrous, amine-free grade.
WaterSolubleGenerally used for preparing working dilutions from a stock solution.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the use of this compound stock solutions.

Issue 1: Precipitation of the Compound in Aqueous Buffer
  • Possible Cause: High concentrations in purely aqueous solutions can lead to precipitation due to the hydrophobic nature of the TAMRA dye.

  • Recommended Action:

    • Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF.

    • Add the stock solution to your aqueous buffer dropwise while vortexing to facilitate dissolution.

    • Consider incorporating a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100) in your buffer.

    • If precipitation persists, centrifuge the solution at high speed (>10,000 x g) and use the supernatant.

Issue 2: Reduced or No Fluorescence Signal
  • Possible Cause:

    • Degradation of the fluorophore: This can be caused by improper storage, such as exposure to light or repeated freeze-thaw cycles.

    • Incorrect pH of the buffer: TAMRA fluorescence is sensitive to pH and can be quenched in alkaline conditions.

    • Aggregation-induced quenching: At high concentrations, the TAMRA-labeled molecules can aggregate, leading to a decrease in fluorescence.

  • Recommended Action:

    • Confirm that the excitation and emission wavelengths on your instrument are correctly set for TAMRA (typically around 555 nm excitation and 580 nm emission).

    • Prepare a fresh working solution from a properly stored stock aliquot.

    • Ensure the pH of your experimental buffer is within the optimal range for TAMRA fluorescence (neutral to slightly acidic).

    • Perform a concentration-dependent fluorescence study to check for aggregation-induced quenching.

Issue 3: Inconsistent Experimental Results
  • Possible Cause:

    • Compound instability in solution: this compound, especially in aqueous solutions, may have limited stability over time.

    • Repeated freeze-thaw cycles: This can lead to the degradation of the compound.

  • Recommended Action:

    • Always prepare fresh working solutions for each experiment.

    • Ensure that your stock solutions are properly aliquoted and have not undergone multiple freeze-thaw cycles.

    • If you must store solutions, aliquot them and store them at -80°C for short periods.

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

G Workflow for Preparing and Storing this compound Stock Solution start Start: Lyophilized this compound warm Warm vial to room temperature start->warm add_solvent Add anhydrous DMSO or DMF warm->add_solvent dissolve Vortex/Sonicate to dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for preparing and storing this compound stock solution.

Troubleshooting Workflow

G Troubleshooting Guide for this compound Issues start Experimental Issue Observed issue_type What is the issue? start->issue_type precipitate Precipitation in buffer issue_type->precipitate Precipitation low_signal Low/No fluorescence issue_type->low_signal Signal inconsistent_results Inconsistent results issue_type->inconsistent_results Consistency precipitate_action Action: - Add stock to buffer while vortexing - Add non-ionic detergent - Centrifuge and use supernatant precipitate->precipitate_action low_signal_action Action: - Check instrument settings - Prepare fresh solution - Verify buffer pH - Test for aggregation quenching low_signal->low_signal_action inconsistent_results_action Action: - Prepare fresh working solutions - Use new stock aliquot - Avoid freeze-thaw cycles inconsistent_results->inconsistent_results_action

Caption: A decision tree for troubleshooting common issues with this compound.

References

Validation & Comparative

A Head-to-Head Comparison: TAMRA-PEG4-acid vs. FITC for Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in peptide-based assays. The properties of the chosen fluorophore can significantly impact the reliability and sensitivity of experimental results. This guide provides an objective comparison of two commonly used fluorescent labels, Tetramethylrhodamine (TAMRA)-PEG4-acid and Fluorescein isothiocyanate (FITC), to aid in the selection of the optimal reagent for your peptide labeling needs.

This comparison will delve into the key performance indicators of these dyes, including their chemical reactivity, spectral properties, photostability, and pH sensitivity. The inclusion of a polyethylene glycol (PEG) linker in the TAMRA reagent offers distinct advantages that will also be explored.

Key Performance Characteristics at a Glance

A summary of the essential quantitative data for TAMRA-PEG4-acid and FITC is presented below, allowing for a rapid assessment of their respective strengths and weaknesses.

PropertyThis compoundFITC (Fluorescein isothiocyanate)
Reactive Group Carboxylic Acid (requires activation to NHS ester)Isothiocyanate
Target Functional Group Primary amines (e.g., N-terminus, Lysine side chain)Primary amines (e.g., N-terminus, Lysine side chain)
Excitation Maximum ~555 nm[1]~495 nm[2][3]
Emission Maximum ~580 nm[1]~525 nm[2]
Fluorescence Quantum Yield 0.1 - 0.5~0.92
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000~75,000
Photostability HigherLower
pH Sensitivity Relatively insensitiveHighly sensitive (fluorescence decreases in acidic pH)
Solubility Enhanced by PEG4 linkerGood water solubility

Delving Deeper: A Comparative Analysis

Spectral Properties and Fluorescence Brightness

FITC exhibits a significantly higher fluorescence quantum yield (approximately 0.92) compared to TAMRA (ranging from 0.1 to 0.5). This intrinsically higher efficiency of converting absorbed light into emitted fluorescence makes FITC a very bright fluorophore, which can be advantageous for detecting low-abundance peptides. Both dyes have molar extinction coefficients in a similar range, indicating efficient light absorption. The choice between the green fluorescence of FITC and the orange-red fluorescence of TAMRA will largely depend on the available excitation sources and filter sets of the imaging system, as well as the potential for spectral overlap in multiplexing experiments.

Photostability: A Critical Consideration for Imaging

For applications requiring prolonged or intense light exposure, such as time-lapse microscopy or high-resolution imaging, photostability is a paramount concern. Rhodamine dyes, including TAMRA, are known to be significantly more photostable than fluorescein-based dyes like FITC. FITC is prone to rapid photobleaching, which can lead to signal loss over time and complicate quantitative analysis.

The Impact of pH on Fluorescence

The fluorescence of FITC is highly dependent on the pH of its environment, with a notable decrease in fluorescence intensity in acidic conditions. This can be a significant drawback in studies involving acidic organelles like lysosomes or endosomes. In contrast, TAMRA's fluorescence is relatively stable across a broader pH range, making it a more reliable choice for intracellular studies where the peptide may localize to compartments with varying pH.

Chemical Reactivity and Labeling Efficiency

This compound contains a carboxylic acid group that requires activation, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on the peptide. This two-step process offers some flexibility but requires an additional activation step before labeling. FITC, with its isothiocyanate group, reacts directly with primary amines to form a stable thiourea linkage.

A significant consideration with FITC labeling, particularly at the N-terminus of a peptide, is the potential for a side reaction under acidic cleavage conditions during solid-phase peptide synthesis. This can lead to the formation of a cyclic thiocarbamoyl derivative and subsequent cleavage of the N-terminal amino acid. To mitigate this, the insertion of a spacer, such as beta-alanine or aminohexanoic acid, between the N-terminal residue and the FITC molecule is often recommended.

The NHS ester chemistry used for TAMRA labeling is generally considered highly efficient and less prone to such side reactions. The PEG4 linker in this compound serves to increase the hydrophilicity of the dye-peptide conjugate. This can improve solubility, reduce aggregation, and minimize steric hindrance, potentially leading to more efficient labeling and improved biological activity of the labeled peptide.

Experimental Protocols

Below are generalized protocols for the key experiments of peptide labeling with this compound and FITC.

Protocol 1: Peptide Labeling with this compound

1. Activation of this compound to its NHS Ester:

  • Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

  • Add N,N'-Disuccinimidyl carbonate (DSC) and a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for several hours to form the TAMRA-PEG4-NHS ester.

  • The activated ester can be used immediately or stored under anhydrous conditions.

2. Peptide Labeling with Activated TAMRA-PEG4-NHS Ester:

  • Dissolve the peptide in a suitable buffer with a slightly alkaline pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0).

  • Add the activated TAMRA-PEG4-NHS ester solution to the peptide solution. A molar excess of the dye is typically used.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purify the labeled peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography to remove unreacted dye.

Protocol 2: Peptide Labeling with FITC

1. On-Resin Labeling (during Solid-Phase Peptide Synthesis):

  • After the final amino acid coupling and deprotection of the N-terminal amine, wash the resin-bound peptide thoroughly with DMF.

  • Dissolve FITC in DMF containing a base like diisopropylethylamine (DIPEA).

  • Add the FITC solution to the resin and agitate at room temperature for 2-4 hours, protected from light.

  • Wash the resin extensively with DMF to remove excess FITC.

  • Cleave the labeled peptide from the resin using a standard cleavage cocktail (e.g., TFA-based).

2. Labeling in Solution:

  • Dissolve the purified peptide in a 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Prepare a fresh solution of FITC in anhydrous DMSO.

  • Add the FITC solution to the peptide solution in a dropwise manner while stirring. A 5-10 fold molar excess of FITC is common.

  • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Purify the FITC-labeled peptide from unreacted dye and byproducts using RP-HPLC or gel filtration.

Visualizing the Workflow and Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

PeptideLabelingWorkflow cluster_tamra This compound Labeling cluster_fitc FITC Labeling TAMRA_acid This compound Activation Activation (e.g., with DSC/DMAP) TAMRA_acid->Activation TAMRA_NHS TAMRA-PEG4-NHS Ester Activation->TAMRA_NHS Labeling_TAMRA Labeling Reaction (pH 8.3-9.0) TAMRA_NHS->Labeling_TAMRA Peptide_TAMRA Peptide Peptide_TAMRA->Labeling_TAMRA Labeled_Peptide_TAMRA TAMRA-labeled Peptide Labeling_TAMRA->Labeled_Peptide_TAMRA FITC FITC Labeling_FITC Labeling Reaction (pH 9.0) FITC->Labeling_FITC Peptide_FITC Peptide Peptide_FITC->Labeling_FITC Labeled_Peptide_FITC FITC-labeled Peptide Labeling_FITC->Labeled_Peptide_FITC

Caption: Peptide labeling workflows for this compound and FITC.

DyeStructures cluster_tamra_structure TAMRA-PEG4-Peptide Conjugate cluster_fitc_structure FITC-Peptide Conjugate TAMRA TAMRA Core PEG4 PEG4 Linker TAMRA->PEG4 - Amide Amide Bond PEG4->Amide - Peptide_T Peptide Amide->Peptide_T - FITC_core FITC Core Thiourea Thiourea Bond FITC_core->Thiourea - Peptide_F Peptide Thiourea->Peptide_F -

Caption: Chemical structures of dye-peptide conjugates.

Conclusion: Making the Right Choice

The decision between this compound and FITC for peptide labeling hinges on the specific requirements of the experiment.

Choose FITC when:

  • High fluorescence brightness is the primary concern.

  • The experimental conditions involve a stable, neutral to slightly alkaline pH.

  • Photobleaching is not a significant limiting factor.

  • Cost is a major consideration, as FITC is generally more economical.

Choose this compound when:

  • High photostability is crucial for the experimental setup (e.g., long-term imaging).

  • The peptide will be exposed to varying or acidic pH environments.

  • The hydrophobicity of the dye-peptide conjugate could be a concern, as the PEG4 linker enhances solubility.

  • Avoiding potential side reactions associated with N-terminal FITC labeling is important.

By carefully considering these factors and the supporting data presented, researchers can confidently select the fluorescent label that will yield the most reliable and informative results for their peptide-based studies.

References

A Comparative Guide to TAMRA and Cy3 for Förster Resonance Energy Transfer (FRET) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate fluorophore pair is paramount to experimental success. This guide provides an objective comparison of two commonly used acceptor fluorophores, TAMRA (Tetramethylrhodamine) and Cy3 (Cyanine3), to facilitate an informed decision for your specific FRET applications. Both dyes are instrumental in studying molecular interactions, conformational changes, and enzymatic activity by accepting energy from a suitable donor fluorophore when in close proximity (typically 1-10 nm), resulting in a measurable change in fluorescence signals.[1] The choice between them is critically dependent on the specific experimental context, including the chosen donor fluorophore, available instrumentation, and desired photophysical properties.[1]

Photophysical and FRET Parameters: A Head-to-Head Comparison

The performance of a FRET acceptor is dictated by its intrinsic photophysical properties. These characteristics determine the efficiency of energy transfer and the quality of the resulting signal. Below is a summary of key parameters for TAMRA and Cy3.

PropertyTAMRA (Tetramethylrhodamine)Cy3 (Cyanine3)Significance in FRET
Excitation Max (λex) ~556-565 nm[1]~548-552 nm[1][2]Defines the optimal wavelength for direct excitation. In FRET, acceptor cross-excitation by the donor's excitation source should be minimized.
Emission Max (λem) ~579-580 nm~564-570 nmThe wavelength of peak fluorescence emission from the acceptor after FRET. It should be spectrally well-separated from the donor's emission for accurate detection.
Molar Extinction Coeff. (ε) ~90,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength. A higher value is generally desirable for a brighter signal.
Quantum Yield (Φ) ~0.1 (can vary with environment)~0.15 in PBS, can be as low as 0.04 in aqueous solutions and increase to 0.24 when conjugated to DNA.Represents the efficiency of the fluorescence process (photons emitted per photon absorbed). A higher quantum yield contributes to a brighter fluorophore. Cy3's quantum yield is highly sensitive to its local environment.
Förster Radius (R₀) ~45-56 Å~50-60 ÅThe distance at which FRET efficiency is 50%. A larger R₀ allows for the detection of interactions over greater distances.
Photostability Generally considered to have good photostability. TAMRA generally exhibits considerably higher photostability than Cy3.Known to be less photostable than TAMRA and can be susceptible to photobleaching, especially under prolonged or intense illumination.The ability of a fluorophore to resist degradation upon exposure to light. Higher photostability is crucial for experiments requiring long-term imaging or high-intensity illumination.

Deciding Between TAMRA and Cy3: Key Considerations

  • For applications demanding high photostability , particularly in experiments involving prolonged or intense illumination, TAMRA is likely the more suitable choice.

  • For experiments where maximizing the initial signal brightness and detecting interactions over longer distances are the primary concerns , Cy3 may be the preferred option due to its higher molar extinction coefficient and generally larger Förster radius.

Ultimately, the optimal choice requires careful consideration of the donor fluorophore, the biological system under investigation, and the specific capabilities of the detection instrumentation. Empirical validation with the chosen FRET partner is always recommended to ensure the highest quality data.

Experimental Methodologies

Below are generalized protocols for common FRET-based assays utilizing fluorophore-labeled biomolecules.

FRET-Based Nucleic Acid Hybridization Assay

This protocol outlines a method for detecting a specific nucleic acid sequence using two complementary oligonucleotide probes, one labeled with a donor fluorophore and the other with an acceptor (TAMRA or Cy3).

Materials:

  • Donor-labeled oligonucleotide probe

  • Acceptor-labeled (TAMRA or Cy3) oligonucleotide probe

  • Target nucleic acid

  • Hybridization buffer (e.g., SSC buffer)

  • Nuclease-free water

  • Fluorescence plate reader or similar instrument

Procedure:

  • Reagent Preparation: Resuspend lyophilized oligonucleotide probes in nuclease-free water to a stock concentration (e.g., 100 µM). Dilute the probes and the target nucleic acid to the desired working concentrations in hybridization buffer.

  • Hybridization Reaction: In a suitable reaction vessel (e.g., microcentrifuge tube, PCR plate well), combine the donor-labeled probe, the acceptor-labeled probe, and the target nucleic acid in hybridization buffer. Include a negative control without the target nucleic acid.

  • Incubation: Incubate the reaction mixture at a temperature that facilitates hybridization.

  • Measurement: Measure the fluorescence of both the donor and the acceptor at the annealing temperature. An increase in the acceptor's fluorescence upon donor excitation indicates hybridization and successful FRET.

  • Data Analysis: Calculate the FRET ratio by dividing the acceptor fluorescence intensity by the donor fluorescence intensity.

FRET-Based Protease Activity Assay

This protocol describes a general method for measuring protease activity using a peptide substrate dually labeled with a donor fluorophore and an acceptor (TAMRA or Cy3).

Materials:

  • FRET peptide substrate

  • Protease

  • Assay buffer

  • Inhibitor (optional)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the FRET peptide substrate, protease, and any inhibitors in a suitable solvent and dilute to the final desired concentrations in assay buffer.

  • Assay Setup: In a microplate, add the assay buffer to each well.

  • Reaction Initiation: Add the FRET peptide substrate to the wells, followed by the protease to initiate the reaction. For inhibition assays, pre-incubate the protease with the inhibitor before adding the substrate.

  • Measurement: Monitor the fluorescence intensity of the donor and acceptor over time. Cleavage of the peptide by the protease will lead to separation of the donor and acceptor, resulting in a decrease in FRET (increase in donor fluorescence and decrease in acceptor fluorescence).

  • Data Analysis: Determine the initial reaction velocity from the change in fluorescence over time.

Visualizing FRET Concepts

To further elucidate the principles and workflow of FRET experiments, the following diagrams are provided.

FRET_Mechanism Mechanism of Förster Resonance Energy Transfer (FRET) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation D_excited->D_ground Fluorescence A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Acceptor Emission

Caption: The FRET process involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore in close proximity.

FRET_Workflow General Workflow for a FRET-Based Experiment prep 1. Sample Preparation (Labeling with Donor & Acceptor) reaction 2. FRET Reaction (e.g., Hybridization, Enzyme Cleavage) prep->reaction excitation 3. Excitation of Donor Fluorophore reaction->excitation detection 4. Detection of Donor and Acceptor Emission excitation->detection analysis 5. Data Analysis (Calculate FRET Efficiency/Ratio) detection->analysis

Caption: A simplified workflow for a typical FRET experiment, from sample preparation to data analysis.

References

A Researcher's Guide to TAMRA-PEG4-acid: A Comparative Analysis Against Other Rhodamine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorescent labels is paramount to experimental success. Rhodamine dyes, a family of robust and bright fluorophores, are a popular choice for bioconjugation. This guide provides an objective comparison of TAMRA-PEG4-acid with other common rhodamine dyes, supported by key performance data and detailed experimental protocols to inform your selection process.

Core Advantages of this compound

Tetramethylrhodamine (TAMRA) is a well-established fluorescent dye, and the addition of a four-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid (PEG4-acid) in this compound offers significant advantages over its parent molecule and other rhodamine derivatives.[1][2] The primary benefits of this modification are enhanced hydrophilicity and a reduction in non-specific binding.[2][3][4] The PEG linker creates a hydrated cloud around the fluorophore, which not only improves its solubility in aqueous buffers but also minimizes unwanted interactions with surfaces and other biomolecules, leading to a better signal-to-noise ratio in sensitive assays.

Quantitative Performance Comparison

The selection of a fluorophore is often a balance between brightness, photostability, and suitability for the experimental system. The following table summarizes the key quantitative data for this compound and other commonly used rhodamine dyes.

PropertyThis compoundCarboxytetramethylrhodamine (TAMRA)Texas Red® (Sulforhodamine 101)Rhodamine B
Excitation Maximum (nm) ~553~555~595~554
Emission Maximum (nm) ~575~580~615~577
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~80,000~92,000~85,000~110,000
Quantum Yield ~0.1 (for TAMRA carboxylic acid)~0.1HighHigh
Photostability HighModerateHighModerate
Solubility in Aqueous Buffers HighLowModerateHigh
Non-specific Binding LowHighModerateHigh

Experimental Workflow and Protocols

The carboxylic acid group on this compound allows for versatile conjugation to primary amines on biomolecules, such as the lysine residues of proteins, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using carbodiimide chemistry.

Logical Workflow for Protein Labeling

The following diagram outlines the key steps involved in labeling a target protein with this compound.

experimental_workflow Protein Labeling Workflow with this compound cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis Dye This compound Activated_Dye TAMRA-PEG4-NHS Ester Dye->Activated_Dye + Activators Activators EDC/NHS Labeled_Protein Labeled Protein Conjugate Activated_Dye->Labeled_Protein + Protein Protein Target Protein (amine-containing) Purification Size-Exclusion Chromatography Labeled_Protein->Purification Purified_Conjugate Purified Labeled Protein Purification->Purified_Conjugate Unreacted_Dye Unreacted Dye Purification->Unreacted_Dye Analysis Spectrophotometry Purified_Conjugate->Analysis DOL Determine Degree of Labeling (DOL) Analysis->DOL

Caption: A schematic of the experimental workflow for conjugating this compound to a protein.

Detailed Experimental Protocol: Protein Labeling via Amine Coupling

This protocol provides a general method for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a desired amount of this compound stock solution with a 1.5-fold molar excess of both EDC and NHS stock solutions.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated TAMRA-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute contains the labeled protein.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~553 nm (for TAMRA).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Decision-Making Pathway for Dye Selection

The choice of a rhodamine dye depends on the specific requirements of the experiment. This diagram illustrates a logical pathway for selecting the most appropriate dye.

decision_tree Rhodamine Dye Selection Guide Start Start: Define Experimental Needs Solubility Is high aqueous solubility and low non-specific binding critical? Start->Solubility Wavelength Is a longer excitation/emission wavelength required (>600 nm)? Solubility->Wavelength No TAMRA_PEG4 Choose this compound Solubility->TAMRA_PEG4 Yes Cost Is cost a primary consideration? Wavelength->Cost No Texas_Red Choose Texas Red® Wavelength->Texas_Red Yes Standard_TAMRA Choose Standard TAMRA Cost->Standard_TAMRA No Rhodamine_B Choose Rhodamine B Cost->Rhodamine_B Yes

Caption: A decision tree to guide the selection of a suitable rhodamine dye based on experimental needs.

References

Spectral Overlap of TAMRA with Common Fluorophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, a comprehensive understanding of fluorophore spectral properties is critical for experimental design and data interpretation. Tetramethylrhodamine (TAMRA) is a popular orange-red fluorescent dye widely employed for labeling proteins and nucleic acids.[1] However, its spectral characteristics can overlap with other commonly used fluorophores, leading to crosstalk or enabling applications like Förster Resonance Energy Transfer (FRET). This guide provides an objective comparison of TAMRA's spectral properties with other common fluorophores, supported by experimental data and protocols to help you select the optimal dye combination for your research needs.

Data Presentation: Spectral Properties Comparison

The selection of appropriate fluorophores for multi-color analysis hinges on their individual spectral characteristics. The table below summarizes the key quantitative data for TAMRA and other frequently used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
TAMRA 541 - 556[1][2]565 - 58084,000 - 95,000~0.1
FITC (Fluorescein) 491 - 495516 - 52573,0000.5
Cy3 550 - 555569 - 570150,0000.06 - 0.4
Alexa Fluor 546 ~556~573>80,000Not specified
Alexa Fluor 555 553 - 555565 - 568>130,000Not specified
Cy5 641 - 650665 - 670250,0000.2
Alexa Fluor 647 ~650~665270,0000.33

Analysis of Spectral Overlap

High Spectral Overlap:

Fluorophores with significant spectral overlap with TAMRA include Cy3 , Alexa Fluor 546 , and Alexa Fluor 555 .

  • Cy3 and Alexa Fluor 555: The spectral characteristics of Alexa Fluor 555 are an almost exact match to those of Cy3. Both have excitation and emission maxima that are very close to TAMRA, making them generally unsuitable for simultaneous use in applications requiring distinct spectral channels. This high degree of overlap can lead to significant signal bleed-through. However, conjugates of Alexa Fluor 546 and 555 are noted to typically outperform TAMRA and Cy3 conjugates in terms of fluorescence output.

  • Alexa Fluor 546: This dye has spectra that are very similar to tetramethylrhodamine (TAMRA). It is often recommended as a direct replacement for TAMRA.

Minimal Spectral Overlap:

For multiplexing experiments where distinct signals are required, it is crucial to select fluorophores with minimal spectral overlap with TAMRA.

  • FITC (Fluorescein): With an emission maximum around 519 nm, FITC's spectrum is well-separated from TAMRA's excitation spectrum, reducing direct emission crosstalk.

  • Cy5 and Alexa Fluor 647: These far-red fluorophores have emission maxima around 665-670 nm. Their long-wavelength emission is well-separated from TAMRA, making them an excellent choice for multi-color analysis in conjunction with TAMRA.

FRET Applications:

Spectral overlap is a prerequisite for Förster Resonance Energy Transfer (FRET), a mechanism used to measure molecular proximity. In FRET, the emission spectrum of a donor fluorophore must overlap with the excitation spectrum of an acceptor fluorophore.

  • TAMRA as a FRET Acceptor: TAMRA frequently serves as an effective acceptor when paired with donors like Fluorescein (FAM). The significant overlap between the emission of FAM (a derivative of fluorescein) and the absorption of TAMRA enables efficient energy transfer when the two molecules are in close proximity.

Visualization of Spectral Overlap

The following diagram illustrates the concept of spectral overlap, showing how the emission of one fluorophore can overlap with the excitation or emission of another.

Conceptual Diagram of Spectral Overlap cluster_FRET FRET Pair (e.g., FITC -> TAMRA) cluster_Crosstalk Emission Crosstalk (e.g., TAMRA & Cy3) cluster_Multiplex Multiplexing Pair (e.g., TAMRA & Cy5) FITC_Em FITC Emission TAMRA_Ex TAMRA Excitation FITC_Em->TAMRA_Ex Overlap enables Energy Transfer TAMRA_Em TAMRA Emission Cy3_Em Cy3 Emission TAMRA_Em->Cy3_Em Significant Overlap (Signal Bleed-through) TAMRA_Em_M TAMRA Emission note Minimal Overlap (Distinct Signals) Cy5_Em Cy5 Emission

Caption: Logical relationships of spectral overlap scenarios.

Experimental Protocols

Protocol for Determining Spectral Overlap

This protocol outlines the steps to experimentally measure the excitation and emission spectra of two fluorophores to assess their spectral overlap.

Objective: To determine the degree of spectral overlap between Fluorophore A (e.g., TAMRA) and Fluorophore B.

Materials:

  • Spectrofluorometer with monochromators for both excitation and emission

  • Quartz cuvettes

  • Pure samples of Fluorophore A and Fluorophore B

  • Appropriate solvent (e.g., PBS, DMSO)

Methodology:

  • Preparation of Samples:

    • Prepare dilute solutions of each fluorophore in the same solvent to avoid concentration-dependent spectral shifts. The absorbance at the excitation maximum should typically be below 0.05 to minimize inner filter effects.

  • Measuring Emission Spectrum of Fluorophore A:

    • Place the solution of Fluorophore A into the spectrofluorometer.

    • Set the excitation monochromator to the known excitation maximum of Fluorophore A.

    • Scan a range of emission wavelengths (e.g., from the excitation wavelength +10 nm to 800 nm) to record its full emission spectrum.

  • Measuring Excitation Spectrum of Fluorophore B:

    • Place the solution of Fluorophore B into the spectrofluorometer.

    • Set the emission monochromator to the known emission maximum of Fluorophore B.

    • Scan a range of excitation wavelengths (e.g., from 300 nm up to the emission wavelength -10 nm) to record its full excitation spectrum.

  • Measuring Emission Spectrum of Fluorophore B:

    • Using the same sample of Fluorophore B, set the excitation monochromator to its excitation maximum.

    • Scan the emission wavelengths to record its full emission spectrum.

  • Data Analysis:

    • Normalize the intensity of all collected spectra to their respective maxima (set peak intensity to 100% or 1.0).

    • Plot the normalized emission spectrum of Fluorophore A and the normalized excitation spectrum of Fluorophore B on the same graph to visualize the donor-acceptor overlap for potential FRET.

    • Plot the normalized emission spectrum of Fluorophore A and the normalized emission spectrum of Fluorophore B on the same graph to visualize emission crosstalk for multiplexing applications.

    • The area of overlap in the plotted spectra provides a qualitative measure of the spectral overlap.

Experimental Workflow Visualization

The following flowchart illustrates the key steps in the experimental protocol for determining spectral overlap.

arrow arrow start Start prep Prepare Dilute Samples (Fluorophore A & B) start->prep measure_A_em Measure Emission Spectrum of Fluorophore A prep->measure_A_em measure_B_ex Measure Excitation Spectrum of Fluorophore B prep->measure_B_ex analyze Normalize and Plot Spectra measure_A_em->analyze measure_B_em Measure Emission Spectrum of Fluorophore B measure_B_ex->measure_B_em measure_B_em->analyze visualize_fret Visualize FRET Overlap (Emission A vs Excitation B) analyze->visualize_fret visualize_crosstalk Visualize Emission Crosstalk (Emission A vs Emission B) analyze->visualize_crosstalk end End visualize_fret->end visualize_crosstalk->end

References

A Comparative Analysis of Quantum Yield: TAMRA vs. Alexa Fluor Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental outcomes. The quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key parameter in this selection. This guide provides a detailed comparison of the quantum yield of the well-established dye, TAMRA (Tetramethylrhodamine), and the popular Alexa Fluor family of dyes, supported by quantitative data and a standardized experimental protocol.

Quantum Yield: A Head-to-Head Comparison

The following table summarizes the reported quantum yields for TAMRA and a selection of commonly used Alexa Fluor dyes. It is important to note that the quantum yield of a fluorophore can be influenced by its local environment, including solvent, pH, and conjugation to a biomolecule. The data presented here is derived from various sources and should be considered as a reference point for comparison.

FluorophoreQuantum Yield (Φ)Source(s)
TAMRA ~0.1[1][2][3][4]
Alexa Fluor 488 0.92
Alexa Fluor 532 0.61
Alexa Fluor 546 0.79
Alexa Fluor 555 0.10
Alexa Fluor 568 0.69
Alexa Fluor 594 0.66
Alexa Fluor 647 0.33

Key Observations:

  • The Alexa Fluor series of dyes generally exhibits higher quantum yields compared to TAMRA, with some exceptions like Alexa Fluor 555 which has a quantum yield similar to TAMRA.

  • Alexa Fluor 488 stands out with a particularly high quantum yield of 0.92.

  • While TAMRA has a lower quantum yield, it remains a widely used fluorophore, often in applications where high brightness is not the primary concern.

Experimental Protocol: Determining Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz for fluorescence, appropriate for absorbance)

  • Fluorophore of interest (sample)

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample

  • Solvent (spectroscopic grade)

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each dilution of the standard and the sample at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each dilution of the standard and the sample using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of these plots will be used to calculate the quantum yield of the sample.

Calculation:

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

Where:

  • Φ_standard is the quantum yield of the standard.

  • m_sample is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.

  • m_standard is the slope of the integrated fluorescence intensity vs. absorbance plot for the standard.

  • n_sample is the refractive index of the sample's solvent.

  • n_standard is the refractive index of the standard's solvent.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φ_sample = Φ_standard * (m_sample / m_standard)

Visualizing the Comparison and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the logical comparison between TAMRA and Alexa Fluor dyes and the experimental workflow for quantum yield determination.

G cluster_dyes Fluorophore Comparison cluster_properties Key Performance Metrics TAMRA TAMRA QY Quantum Yield (Φ) TAMRA->QY Lower Brightness Brightness (ε x Φ) TAMRA->Brightness Photostability Photostability TAMRA->Photostability Good Alexa Alexa Fluor Dyes Alexa->QY Generally Higher Alexa->Brightness Alexa->Photostability Excellent

Caption: Logical comparison of TAMRA and Alexa Fluor dyes based on key performance metrics.

G A Prepare Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence (Spectrofluorometer) B->C D Integrate Emission Spectra C->D E Plot Intensity vs. Absorbance D->E F Calculate Quantum Yield (Φ) E->F

Caption: Experimental workflow for determining quantum yield using the comparative method.

References

A Head-to-Head Battle of Stability: TAMRA-PEG4-Acid vs. Other Common Fluorescent Dages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development, cellular imaging, and diagnostics, the selection of a robust fluorescent label is paramount. A key performance indicator in this selection process is photostability—the dye's resilience to degradation upon exposure to light. This guide provides a comparative analysis of the photostability of TAMRA-PEG4-acid against other widely used fluorescent dyes, offering quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in your selection process.

When choosing a fluorescent probe for sensitive and long-term imaging applications, a dye's ability to withstand intense or prolonged illumination without significant signal loss is a critical factor. Photobleaching, the irreversible photochemical destruction of a fluorophore, can lead to diminished signal-to-noise ratios and inaccurate quantification. Here, we compare the photostability of TAMRA (Tetramethylrhodamine), a popular rhodamine-based dye, with other commonly used fluorophores in its spectral class. While specific data for this compound is not widely available, the photostability is primarily determined by the core TAMRA fluorophore. The addition of a PEG4 linker is generally not expected to significantly alter the photophysical properties of the dye.

Quantitative Comparison of Photostability

Direct comparison of photostability across different studies can be challenging due to variations in experimental conditions such as illumination source, power, and the local chemical environment of the dye. The following table summarizes available quantitative data for TAMRA and spectrally similar dyes. The photobleaching quantum yield (Φb) represents the probability that a dye molecule will be destroyed upon absorbing a single photon; a lower value indicates higher photostability. The photobleaching half-life (t1/2) is the time required for the fluorescence intensity to decrease by 50% under continuous illumination.

DyePhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Notes
TAMRA 3.3 x 10⁻⁷Not consistently reportedGenerally considered to have good photostability.
Alexa Fluor 555 Not consistently reportedLonger than Cy3Known for its exceptional photostability and brightness.
Cy3 Not consistently reportedShorter than Alexa Fluor 555A widely used dye, but known to be less photostable than newer generation dyes.
ATTO 565 Not consistently reportedHighly photostableDescribed as having high thermal and photostability, suitable for single-molecule detection.

Key Observations:

  • TAMRA exhibits good photostability, as indicated by its low photobleaching quantum yield.

  • Alexa Fluor 555 is consistently reported to be more photostable than Cy3, making it a robust choice for demanding imaging applications.

  • Cy3 , while widely used, is generally less photostable than both TAMRA and Alexa Fluor 555.

  • ATTO dyes , such as ATTO 565, are recognized for their high photostability, often making them suitable for single-molecule studies.

Experimental Protocol: Measuring Photobleaching Half-life

To ensure reproducible and comparable photostability data, a standardized experimental protocol is crucial. Below is a detailed methodology for assessing the photostability of fluorescent dyes using confocal microscopy.

Objective: To determine the photobleaching half-life (t1/2) of a fluorescent dye under continuous laser illumination.

Materials:

  • Confocal laser scanning microscope with a suitable laser line for dye excitation (e.g., 561 nm for red fluorescent dyes).

  • High-sensitivity detector (e.g., photomultiplier tube or hybrid detector).

  • Microscope slides and coverslips.

  • Fluorescently labeled sample (e.g., dye-conjugated antibody, oligonucleotide, or protein immobilized on a slide).

  • Phosphate-buffered saline (PBS)

A Researcher's Guide to Fluorescent Labels: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that profoundly impacts experimental outcomes, timelines, and budgets. This guide provides a comprehensive cost-benefit analysis of commonly used fluorescent labels, comparing their performance based on key metrics and offering supporting experimental data and protocols to inform your selection process.

The ideal fluorescent probe should offer high brightness, exceptional photostability, and specific target localization with minimal background. However, the cost of these reagents can vary significantly, necessitating a careful evaluation of performance versus price. This guide focuses on a selection of the most prevalent fluorescent dyes: the traditional workhorses Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC), and the more modern, high-performance Alexa Fluor and DyLight dyes.

Performance and Cost Comparison of Common Fluorescent Labels

The following table summarizes the key performance indicators and representative costs for commonly used fluorescently labeled secondary antibodies. It is important to note that performance can be application-dependent, and prices are subject to change and vary by supplier and conjugation specifics.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Relative BrightnessRelative PhotostabilityRepresentative Price (USD/mg)*
FITC ~495~519ModerateLow$
Alexa Fluor 488 ~495~519High[1]High[1]$$
DyLight 488 ~493~518High[2][3]High[4]$$
TRITC ~557~576ModerateModerate$
Alexa Fluor 568 ~578~603HighHigh$$$
DyLight 550 ~562~576HighHigh$$

*Price representation: $ (Low), $$ (Medium), $$$ (High). Based on publicly available list prices for Goat anti-Mouse or Goat anti-Rabbit IgG conjugates.

Key Observations:

  • Traditional Dyes (FITC & TRITC): These dyes are the most cost-effective options. However, they come with significant drawbacks, most notably their lower photostability, making them less suitable for experiments requiring long exposure times or intense illumination, such as confocal microscopy. FITC's fluorescence is also pH-sensitive.

  • Alexa Fluor Dyes: This family of dyes generally offers superior performance with high quantum yields and exceptional photostability, leading to brighter and more stable signals. This makes them a robust choice for a wide range of applications, including super-resolution microscopy. The enhanced performance, however, comes at a higher cost.

  • DyLight Dyes: The DyLight series provides a competitive alternative to Alexa Fluor dyes, often boasting comparable or even greater brightness and photostability in certain applications. Their pricing is generally in a similar range to Alexa Fluor dyes.

Experimental Protocols

To facilitate a standardized comparison of fluorescent labels in your own laboratory, detailed methodologies for two key performance experiments are provided below.

Relative Quantum Yield Determination

The quantum yield (Φ) of a fluorophore is a measure of its efficiency in converting absorbed light into emitted fluorescence. A higher quantum yield indicates a brighter fluorophore. The relative quantum yield can be determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • Cuvettes (quartz, 1 cm path length)

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue-green emitters, Rhodamine 6G in ethanol for green-yellow emitters)

  • Test fluorescent label solution

Procedure:

  • Prepare a series of dilutions for both the standard and the test sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer.

  • Measure the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

  • Calculate the slope (gradient) of the linear fit for each plot.

  • Calculate the relative quantum yield (Φ_x) of the test sample using the following equation:

    Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_x and Slope_std are the slopes from the plots of the test sample and standard, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the test sample and standard, respectively (if the same solvent is used, this term becomes 1).

Photostability Assay

Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for experiments requiring prolonged or repeated imaging.

Materials:

  • Fluorescence microscope with a camera

  • Objective lens with appropriate magnification and numerical aperture

  • Light source (e.g., mercury lamp, laser)

  • Neutral density filters

  • Microscope slides and coverslips

  • Mounting medium

  • Sample labeled with the fluorescent dye of interest

Procedure:

  • Prepare a sample with the fluorescently labeled specimen. Ensure a consistent labeling density and mounting procedure for all samples to be compared.

  • Place the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest (ROI) for analysis.

  • Set the illumination intensity to a level relevant to your typical imaging experiments. Use neutral density filters to control the intensity if necessary.

  • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total acquisition time will depend on the photostability of the fluorophore being tested.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software (e.g., ImageJ/Fiji).

  • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time. The resulting curve will show the decay in fluorescence due to photobleaching.

  • Compare the photobleaching curves for different fluorescent labels. A slower decay rate indicates higher photostability. The time it takes for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.

Visualizing Experimental Workflow and Decision Making

To further aid in the understanding of the experimental process and the logic behind choosing a suitable fluorescent label, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Fluorescent Label Comparison cluster_prep Sample Preparation cluster_qy Quantum Yield Measurement cluster_ps Photostability Assay prep_standard Prepare Standard Solutions abs_spec Measure Absorbance Spectra prep_standard->abs_spec prep_test Prepare Test Label Solutions prep_test->abs_spec em_spec Measure Emission Spectra abs_spec->em_spec integrate Integrate Emission Intensity em_spec->integrate plot_qy Plot Intensity vs. Absorbance integrate->plot_qy calc_qy Calculate Relative Quantum Yield plot_qy->calc_qy label_sample Label Specimen time_lapse Acquire Time-Lapse Images label_sample->time_lapse measure_intensity Measure Fluorescence Intensity time_lapse->measure_intensity plot_ps Plot Intensity vs. Time measure_intensity->plot_ps compare_ps Compare Photobleaching Rates plot_ps->compare_ps

Caption: Workflow for comparing fluorescent labels.

Decision_Tree Decision Tree for Fluorescent Label Selection start Start: Define Experimental Needs budget Budget Constraint? start->budget imaging_needs Demanding Imaging Application? (e.g., Confocal, Super-Resolution) budget->imaging_needs No fitc_tritc Consider FITC / TRITC budget->fitc_tritc Yes photostability_critical High Photostability Critical? imaging_needs->photostability_critical No high_performance Select High-Performance Dyes (e.g., Alexa Fluor, DyLight) imaging_needs->high_performance Yes alexa_dylight Consider Alexa Fluor / DyLight photostability_critical->alexa_dylight Yes standard_dyes Standard Dyes May Suffice (e.g., FITC, TRITC) photostability_critical->standard_dyes No

Caption: Decision tree for selecting a fluorescent label.

Conclusion

The choice of a fluorescent label represents a critical intersection of performance requirements and budgetary constraints. While traditional dyes like FITC and TRITC offer a low-cost entry point for basic fluorescence microscopy, their limitations in brightness and photostability can compromise the quality and reproducibility of more demanding applications. The Alexa Fluor and DyLight families of dyes, though more expensive, provide significant advantages in terms of signal strength and stability, ultimately leading to higher quality data and potentially saving time and resources by avoiding failed experiments. By carefully considering the specific needs of your research and utilizing the comparative data and protocols provided in this guide, you can make an informed decision that optimizes both your scientific outcomes and your budget.

References

A Researcher's Guide to Validating TAMRA-Labeled Probe Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of a fluorescently labeled probe is paramount to generating reliable and reproducible experimental data. This guide provides an objective comparison of TAMRA (Tetramethylrhodamine) as a fluorescent label for oligonucleotide probes, alternatives, and detailed experimental protocols to validate probe specificity.

Understanding Probe Specificity

The specificity of a labeled probe refers to its ability to bind exclusively to its intended target sequence with minimal off-target binding. Non-specific binding can lead to false-positive signals and inaccurate data interpretation. Validating probe specificity is a critical step in ensuring the success of techniques such as fluorescence in situ hybridization (FISH), quantitative real-time PCR (qPCR), and microarray analysis.

Comparison of TAMRA with Alternative Fluorophores

TAMRA is a commonly used fluorescent dye, but several alternatives are available, each with its own advantages and disadvantages. The choice of fluorophore can significantly impact the signal-to-noise ratio and, consequently, the perceived specificity of the probe.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostabilityKey AdvantagesKey Disadvantages
TAMRA ~555~5800.1 - 0.3ModerateWell-established, good for FRET with FAM.[1]Lower quantum yield and photostability compared to newer dyes, can be prone to non-specific binding due to hydrophobicity.[2]
Alexa Fluor 555 ~555~565~0.1HighBrighter and more photostable than TAMRA, less pH sensitive.Higher cost.
Cy3 ~550~570~0.15ModerateBright, commonly used in microarrays and FISH.Can exhibit dye-induced artifacts and is susceptible to photobleaching.
ATTO 565 ~564~590~0.8HighHigh photostability and quantum yield.Higher cost.
BODIPY FL ~503~512~0.9HighBright, narrow emission peak, less sensitive to environmental factors.Can be less soluble in aqueous solutions.

Note: Quantum yield and photostability can vary depending on the conjugation and local environment.

Experimental Protocols for Validating Probe Specificity

The following protocols provide a framework for validating the specificity of your TAMRA-labeled probes. It is recommended to perform these validations against a known negative control (a cell line or tissue known not to express the target) and a positive control.

In Situ Hybridization (ISH) / Fluorescence In Situ Hybridization (FISH)

This is a direct method to visualize the localization of the probe within cells or tissues.

Objective: To determine if the TAMRA-labeled probe binds specifically to the target mRNA or DNA sequence within its native cellular context and not to other cellular structures or off-target sequences.

Methodology:

  • Probe Design: Design a probe complementary to your target sequence. Include a control probe with a scrambled sequence or a probe for a known non-expressed gene.

  • Sample Preparation: Prepare fixed cells or tissue sections according to standard protocols.

  • Hybridization:

    • Pre-hybridize the samples to block non-specific binding sites.

    • Hybridize the TAMRA-labeled probe and the control probe (on separate slides) at the optimal concentration and temperature.

  • Washing: Perform stringent washes to remove unbound and non-specifically bound probes. This step is critical for reducing background signal.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope with appropriate filters for TAMRA and DAPI.

    • Compare the signal intensity and localization between the target probe and the control probe. A specific probe will show a distinct signal in the expected cellular compartment (e.g., cytoplasm for mRNA, nucleus for DNA) only in cells expressing the target, while the control probe should show minimal to no signal.

Northern Blot or Dot Blot

These techniques are used to assess the specificity of a probe for a target RNA in a mixed sample.

Objective: To confirm that the TAMRA-labeled probe hybridizes to an RNA of the correct size (Northern blot) or is specific to the target RNA in a complex mixture (Dot blot).

Methodology:

  • RNA Extraction and Separation (Northern Blot):

    • Extract total RNA or poly(A) RNA from your cells or tissue of interest.

    • Separate the RNA by size using denaturing agarose gel electrophoresis.

  • Transfer: Transfer the separated RNA to a nylon membrane.

  • Immobilization (Dot Blot): Spot serial dilutions of total RNA from target-expressing and non-expressing cells directly onto a nylon membrane.

  • Hybridization:

    • Pre-hybridize the membrane to block non-specific binding.

    • Hybridize the membrane with the TAMRA-labeled probe overnight at the optimal temperature.

  • Washing: Perform stringent washes to remove non-specifically bound probe.

  • Detection: Detect the fluorescent signal from the TAMRA-labeled probe using a suitable imaging system.

  • Analysis:

    • Northern Blot: A specific probe will bind to a single band corresponding to the known size of the target mRNA. The absence of other bands indicates high specificity.

    • Dot Blot: A specific probe will show a strong signal for the target-expressing samples and a weak or no signal for the non-expressing samples.

Quantitative Real-Time PCR (qPCR) with a Mismatch Probe

This method assesses the ability of a probe to discriminate between a perfect match and a single-base mismatch.

Objective: To quantify the specificity of a TAMRA-labeled probe by comparing its binding efficiency to a perfectly complementary target versus a target with a single nucleotide mismatch.

Methodology:

  • Probe and Primer Design:

    • Design a standard TaqMan probe labeled with a reporter (e.g., FAM) and a quencher (e.g., TAMRA).

    • Design a second probe with a single-base mismatch to the target sequence.

    • Design primers flanking the probe binding site.

  • Template Preparation: Prepare two DNA templates: one with the perfect match sequence and one with the single-base mismatch.

  • qPCR Reaction: Set up separate qPCR reactions for each template with each probe.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • A highly specific probe will show a significantly lower Ct value (i.e., earlier amplification) with the perfectly matched template compared to the mismatched template. The difference in Ct values (ΔCt) can be used to quantify the level of discrimination.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for understanding complex experimental processes and biological pathways.

Experimental Workflow for Validating Probe Specificity

G cluster_design Probe Design & Synthesis cluster_validation Specificity Validation cluster_analysis Data Analysis & Interpretation Probe_Design Design Target-Specific and Mismatch/Scrambled Probes Probe_Synthesis Synthesize and Label Probes with TAMRA Probe_Design->Probe_Synthesis Probe_Purification Purify Labeled Probes (e.g., HPLC) Probe_Synthesis->Probe_Purification FISH Fluorescence In Situ Hybridization (FISH) Probe_Purification->FISH Northern_Dot_Blot Northern / Dot Blot Probe_Purification->Northern_Dot_Blot qPCR Mismatch Discrimination by qPCR Probe_Purification->qPCR Imaging Fluorescence Imaging and Signal Quantification FISH->Imaging Blot_Analysis Blot Imaging and Band/Spot Analysis Northern_Dot_Blot->Blot_Analysis Ct_Analysis Ct Value Comparison (ΔCt Analysis) qPCR->Ct_Analysis Conclusion Conclusion on Probe Specificity Imaging->Conclusion Blot_Analysis->Conclusion Ct_Analysis->Conclusion

Caption: A generalized workflow for the validation of TAMRA-labeled probe specificity.

Example Signaling Pathway: EGFR mRNA Detection

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in cell proliferation and is often dysregulated in cancer.[3][4][5] A TAMRA-labeled probe can be used to detect and quantify EGFR mRNA levels in cells, providing insights into the activation state of this pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Detection EGF EGF EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGFR_mRNA EGFR mRNA TAMRA_Probe TAMRA-labeled Probe EGFR_mRNA->TAMRA_Probe Hybridization Fluorescence Fluorescent Signal TAMRA_Probe->Fluorescence Emits Signal

Caption: EGFR signaling pathway leading to gene expression and its detection using a TAMRA-labeled probe.

By following these guidelines and experimental protocols, researchers can confidently validate the specificity of their TAMRA-labeled probes, leading to more accurate and reliable experimental outcomes.

References

A Comparative Guide to TAMRA Fluorescence Intensity for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fluorescence intensity is paramount for reliable and reproducible experimental outcomes. Tetramethylrhodamine (TAMRA) has long been a widely used fluorescent dye for labeling proteins, nucleic acids, and other biomolecules.[1][2] This guide provides an objective comparison of TAMRA's fluorescence performance with common alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable fluorophore for your specific application.

Quantitative Comparison of Fluorophore Properties

The selection of a fluorescent dye significantly impacts the sensitivity and quality of experimental data. Key photophysical parameters such as maximum excitation and emission wavelengths, molar extinction coefficient, and quantum yield determine the brightness and suitability of a fluorophore for a given instrument and experimental setup. The following table summarizes these properties for TAMRA and several popular alternatives in the orange-to-red spectral region.

PropertyTAMRACy3Alexa Fluor 555Alexa Fluor 594ATTO 594
Excitation Max (nm) ~555[2]~550[2]~555[2]590601
Emission Max (nm) ~580~570~565617627
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~90,000 - 95,000~150,000~150,00073,000120,000
Quantum Yield (Φ) ~0.1 - 0.5~0.15 (free), up to 0.4 (conjugated)~0.10.660.85
Photostability Good to ModerateLow to ModerateHighHighHigh
pH Sensitivity Sensitive to high pHLess sensitive than TAMRALargely insensitivepH-insensitiveNot specified

Note: The performance of fluorescent dyes can be influenced by various factors, including the conjugation to biomolecules, the chemical environment (e.g., pH, solvent), and the instrumentation used for detection. The data presented here is a synthesis of information from various sources and should be considered in the context of the specific experimental conditions.

Performance Overview

TAMRA is a well-established fluorophore valued for its bright signal and good photostability, making it suitable for applications like real-time PCR and fluorescence microscopy. However, its fluorescence can be pH-sensitive, with optimal performance in neutral to slightly acidic conditions.

Cy3 is another widely used dye that offers a high molar extinction coefficient. However, it is known to be less photostable than TAMRA and some modern dyes. The quantum yield of Cy3 is highly dependent on its local environment and can increase upon conjugation to biomolecules.

Alexa Fluor 555 and 594 are known for their exceptional brightness and photostability, often outperforming older dyes like Cy3 and TAMRA. They are also characterized by their pH-insensitivity, which provides more stable fluorescence across a range of experimental conditions.

ATTO 594 is a rhodamine-based dye that boasts a high quantum yield and excellent photostability. It is particularly well-suited for single-molecule detection and high-resolution microscopy techniques.

Experimental Protocols

Accurate and reproducible quantification of fluorescence intensity relies on standardized experimental procedures. Below are detailed protocols for key experiments.

Protocol 1: Measurement of Fluorescence Intensity in Solution

This protocol outlines the steps for measuring the fluorescence intensity of a labeled biomolecule in solution using a microplate reader.

Materials:

  • Fluorophore-labeled sample

  • Appropriate buffer solution (e.g., PBS)

  • Microplate reader with fluorescence intensity detection capabilities

  • Black, clear-bottom 96-well plates

Procedure:

  • Sample Preparation: Prepare a dilution series of the fluorophore-labeled sample in the desired buffer.

  • Blank Preparation: Prepare a blank sample containing only the buffer.

  • Plate Loading: Pipette the samples and the blank into the wells of the 96-well plate.

  • Instrument Setup:

    • Set the excitation and emission wavelengths on the microplate reader to the appropriate values for the fluorophore being measured.

    • Optimize the gain setting to ensure the signal is within the linear range of the detector.

  • Measurement: Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence intensity of the blank from the fluorescence intensity of each sample to obtain the background-corrected fluorescence intensity.

Protocol 2: Quantification of Degree of Labeling (DOL)

This protocol describes how to determine the molar ratio of a fluorescent dye to a protein, which is a critical parameter for ensuring consistency in labeling experiments.

Materials:

  • Purified, labeled protein solution

  • UV-Vis spectrophotometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye. For TAMRA, this is approximately 0.3.

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding the logical sequence of steps. The following diagrams, generated using Graphviz, illustrate the protocols described above.

G cluster_0 Protocol 1: Fluorescence Intensity Measurement prep Prepare Sample Dilutions & Blank load Load Samples & Blank into 96-Well Plate prep->load setup Set up Microplate Reader (Ex/Em Wavelengths, Gain) load->setup measure Measure Fluorescence Intensity setup->measure analyze Subtract Blank & Analyze Data measure->analyze

Caption: Workflow for measuring fluorescence intensity.

G cluster_1 Protocol 2: Degree of Labeling (DOL) Calculation abs Measure Absorbance at 280nm & Dye's A_max calc_prot Calculate Protein Concentration (with CF) abs->calc_prot calc_dye Calculate Dye Concentration abs->calc_dye calc_dol Calculate DOL (Dye/Protein Ratio) calc_prot->calc_dol calc_dye->calc_dol

Caption: Workflow for calculating the Degree of Labeling.

Signaling Pathway Example: FRET-based Assay

TAMRA is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) based assays, often paired with a donor fluorophore like FAM (fluorescein). FRET is a mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive tool for measuring molecular proximity.

G cluster_2 FRET Signaling Pathway Excitation Excitation Light Donor Donor (e.g., FAM) Excitation->Donor Excites Acceptor Acceptor (e.g., TAMRA) Donor->Acceptor Energy Transfer (FRET) Donor_Emission Donor Emission Donor->Donor_Emission Emits Light (No FRET) Acceptor_Emission Acceptor Emission (FRET Signal) Acceptor->Acceptor_Emission Emits Light

Caption: Simplified FRET signaling pathway.

References

A Comparative Guide to the Cross-Reactivity of TAMRA-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Tetramethylrhodamine (TAMRA)-labeled antibodies with other common fluorophore conjugates. Cross-reactivity and non-specific binding are critical parameters in the validation of antibody-based assays, influencing the reliability and reproducibility of experimental results. This document offers a summary of quantitative data, detailed experimental protocols, and visual workflows to assist in the selection and application of fluorescently labeled antibodies.

Performance Comparison of Common Fluorophores

The choice of fluorophore can significantly impact the signal-to-noise ratio and the potential for non-specific binding in immunoassays. While TAMRA is a widely used and cost-effective fluorophore, its performance should be compared with alternatives, especially in sensitive applications.

Table 1: Photophysical Properties of TAMRA and Alternative Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey AdvantagesPotential for Non-Specific Binding
TAMRA ~555~580~90,0000.3-0.5Cost-effective, well-established chemistry.Moderate, can be influenced by its hydrophobicity.
Alexa Fluor 555 ~555~565~150,0000.1Very bright, highly photostable, pH insensitive.Low, engineered for reduced non-specific interactions.
Cy3 ~550~570~150,0000.2Bright, widely used in various applications.Moderate, can exhibit non-specific binding.
FITC ~495~519~75,0000.3-0.5Inexpensive, long history of use.Higher, prone to photobleaching and pH sensitivity which can affect signal stability.

Note: The potential for non-specific binding is a qualitative assessment based on the chemical properties of the dyes. Hydrophobicity and charge can influence non-specific interactions with cellular components.

Experimental Protocols

To ensure the validity of experimental results, it is crucial to follow standardized protocols for antibody labeling and cross-reactivity assessment.

Protocol 1: TAMRA-NHS Ester Antibody Labeling

This protocol describes the conjugation of a TAMRA-NHS ester to an antibody.

Materials:

  • Antibody of interest (carrier-free, in an amine-free buffer like PBS)

  • TAMRA-NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody Solution: Dissolve or dialyze the antibody into 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Allow the TAMRA-NHS ester vial to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the TAMRA-NHS ester solution to the antibody solution at a molar excess of 5-10 fold. Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a purification column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~555 nm (for TAMRA). A DOL of 2-7 is generally recommended.

Protocol 2: Assessing Antibody Cross-Reactivity using Immunofluorescence

This protocol outlines a method to evaluate the specificity and non-specific binding of a TAMRA-labeled antibody using immunofluorescence microscopy.

Materials:

  • TAMRA-labeled antibody

  • Positive control cells/tissue (known to express the target antigen)

  • Negative control cells/tissue (known to not express the target antigen)

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell/Tissue Preparation: Culture cells on coverslips or prepare tissue sections and fix using an appropriate method (e.g., 4% paraformaldehyde).

  • Permeabilization (if required): For intracellular targets, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.

  • Blocking: Incubate the samples with blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the TAMRA-labeled antibody to its optimal concentration in blocking buffer and incubate with the samples for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with wash buffer for 5 minutes each to remove unbound antibodies.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium with DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.

  • Data Analysis: Compare the fluorescence intensity and localization of the TAMRA signal in the positive and negative control samples. High signal in the positive control and minimal to no signal in the negative control indicate high specificity and low cross-reactivity. Quantify the signal-to-noise ratio by measuring the mean fluorescence intensity of the specific signal versus the background.

Visualizing Workflows

Antibody Labeling and Purification Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Reaction Incubate 1-2h at RT (dark) Antibody->Reaction TAMRA_NHS TAMRA-NHS Ester in DMSO/DMF TAMRA_NHS->Reaction Purification Column Chromatography (e.g., Sephadex G-25) Reaction->Purification QC Determine Degree of Labeling (DOL) Purification->QC Labeled_Antibody Purified TAMRA-Labeled Antibody QC->Labeled_Antibody Store at 4°C CrossReactivityAssay cluster_samples Sample Preparation cluster_staining Immunostaining cluster_analysis Analysis Positive_Control Positive Control (Target Present) Fix_Perm Fixation & Permeabilization Positive_Control->Fix_Perm Negative_Control Negative Control (Target Absent) Negative_Control->Fix_Perm Blocking Blocking (e.g., BSA) Fix_Perm->Blocking Incubation Incubate with TAMRA-Ab Blocking->Incubation Washing Wash to Remove Unbound Ab Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Compare Signal: Positive vs. Negative Imaging->Analysis SNR Calculate Signal-to-Noise Ratio Analysis->SNR Conclusion Assess Specificity & Cross-Reactivity SNR->Conclusion

A Brighter Horizon: A Comparative Guide to TAMRA Alternatives for Red Channel Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with fluorescence imaging, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. Tetramethylrhodamine (TAMRA) has long been a staple for red channel imaging, but a new generation of synthetic dyes now offers significant improvements in brightness, photostability, and performance. This guide provides an objective comparison of prominent alternatives to TAMRA, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable dye for your research needs.

Performance Comparison of Red Channel Dyes

The ideal fluorescent dye for red channel imaging should exhibit a high molar extinction coefficient, a high quantum yield (resulting in high brightness), and exceptional photostability to withstand prolonged or intense illumination. The following table summarizes the key photophysical properties of TAMRA and several popular alternative dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness*
TAMRA ~555~580~95,000[1]~0.1[1]1.00
ATTO 565 564[1]590[1]120,000[1]0.9011.37
Janelia Fluor® 549 549571101,0000.889.35
Alexa Fluor™ 555 555565150,0000.11.58
Cy3 ~550~570150,0000.15 (free) - 0.4 (conjugated)2.37 - 6.32

*Relative Brightness is calculated as (ε × Φ) of the dye divided by the (ε × Φ) of TAMRA.

In-Depth Look at TAMRA Alternatives

ATTO Dyes: The ATTO series of dyes are known for their high thermal and photostability. ATTO 565, in particular, stands out as a significant improvement over TAMRA, boasting a much higher quantum yield which translates to substantially greater brightness. Its rigid molecular structure contributes to its consistent optical properties across different environments.

Janelia Fluor® Dyes: Developed at the Janelia Research Campus, the Janelia Fluor® (JF) dyes are a newer class of rhodamine-based dyes renowned for their exceptional brightness and photostability, often outperforming classic fluorophores like TAMRA and Cy3. JF549 is a prime example, offering a high quantum yield and being well-suited for advanced imaging techniques such as super-resolution microscopy. These dyes are also cell-permeable, making them ideal for live-cell imaging.

Alexa Fluor™ Dyes: The Alexa Fluor™ family is well-established and widely recognized for its superior performance compared to traditional dyes. Alexa Fluor™ 555 is spectrally similar to TAMRA but offers improved photostability and brightness. These dyes are known for being less prone to self-quenching, even at high degrees of labeling.

Cyanine Dyes (Cy3): Cy3 is another commonly used red channel dye. While it has a high extinction coefficient, its quantum yield can be variable and is often lower than that of the more modern alternatives, impacting its overall brightness. It is also known to be less photostable than dyes like the Alexa Fluor™ series.

Experimental Protocols

To ensure a fair and accurate comparison of fluorescent dyes, it is crucial to employ standardized experimental protocols. Below are detailed methodologies for key experiments to evaluate dye performance.

Protein Labeling with NHS Ester Dyes

This protocol outlines the covalent attachment of an amine-reactive dye (e.g., ATTO 565 NHS ester) to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester-functionalized fluorescent dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M sodium bicarbonate buffer, pH 8.0-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-5 mg/mL.

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 using the sodium bicarbonate buffer to ensure the primary amine groups are deprotonated and reactive.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye solution to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the dye-conjugated protein.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., DMSO, water)

  • Analytical balance and volumetric flasks

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the dye with a precisely known concentration by accurately weighing the dye and dissolving it in a specific volume of solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Absorbance Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Beer-Lambert Law Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) is the slope of the resulting line, as described by the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence standard with a known quantum yield in the same spectral region

  • Solvent

Methodology:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength as in the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curve for both the sample and the standard. The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Assessment

Photostability is a critical parameter for imaging applications that require long exposure times.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser)

  • Camera with adjustable exposure settings

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Sample Preparation: Prepare samples of the labeled biomolecule or dye in a suitable mounting medium.

  • Image Acquisition: Acquire an initial image (t=0) with a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light.

  • Time-Lapse Imaging: Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image. Plot the normalized fluorescence intensity against time. The photobleaching half-life (the time it takes for the fluorescence to decrease by 50%) can be determined from this plot.

Visualizing the Workflow

To provide a clear overview of the process for comparing fluorescent dyes, the following diagram illustrates the key experimental steps.

G Experimental Workflow for Fluorescent Dye Comparison cluster_0 Dye Characterization cluster_1 Performance Testing cluster_2 Final Evaluation Dye_Selection Select Candidate Dyes Stock_Prep Prepare Stock Solutions Dye_Selection->Stock_Prep Protein_Labeling Label Protein of Interest Dye_Selection->Protein_Labeling Abs_Spec Measure Absorbance Spectra Stock_Prep->Abs_Spec Em_Spec Measure Emission Spectra Stock_Prep->Em_Spec Ext_Calc Calculate Extinction Coefficient Abs_Spec->Ext_Calc QY_Calc Calculate Quantum Yield Em_Spec->QY_Calc Comparison Compare Performance Metrics QY_Calc->Comparison Ext_Calc->Comparison Purification Purify Labeled Protein Protein_Labeling->Purification Photostability_Test Perform Photostability Assay Purification->Photostability_Test Data_Analysis Analyze Brightness & Photostability Photostability_Test->Data_Analysis Data_Analysis->Comparison Selection Select Optimal Dye Comparison->Selection

Caption: A flowchart outlining the key steps in the characterization and performance testing of fluorescent dyes.

Conclusion

The landscape of fluorescent dyes for red channel imaging has evolved significantly, offering researchers a range of high-performance alternatives to traditional dyes like TAMRA. Dyes such as ATTO 565 and Janelia Fluor® 549 provide substantial improvements in brightness and photostability, enabling more sensitive and robust imaging experiments. By carefully considering the quantitative data and employing standardized experimental protocols for evaluation, researchers can confidently select the optimal dye to advance their scientific discoveries.

References

The Impact of PEGylation on Fluorophore Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone strategy in the development of advanced fluorescent probes for biological imaging, diagnostics, and drug delivery. This guide provides an objective comparison of the performance of PEGylated versus non-PEGylated fluorophores, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tools for their applications. PEGylation is recognized for its ability to enhance the solubility, stability, and in vivo circulation time of various molecules, and its impact on the photophysical properties of fluorophores is a critical consideration for quantitative fluorescence-based assays.[1][2][3]

Key Performance Metrics: A Comparative Analysis

The addition of a PEG chain to a fluorophore can significantly alter its performance by modifying its immediate microenvironment and preventing intermolecular interactions that often lead to fluorescence quenching.

Quantum Yield: The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, is often enhanced by PEGylation.[4] This is largely attributed to the PEG chain's ability to increase the hydrophilicity of the fluorophore and create a protective, solvated shell that minimizes aggregation-caused quenching (ACQ).[5] By sterically hindering the close association of fluorophore molecules, self-quenching is reduced, leading to a higher number of emitted photons per absorbed photon. Studies have shown that bis-PEGylation can lead to higher aqueous fluorescence quantum yields. For instance, PEGylation has been shown to produce significant increases in the quantum yield of certain fluorochromes.

Fluorescence Lifetime: The fluorescence lifetime (τ), the average time a fluorophore spends in the excited state, can also be influenced by PEGylation. An increase in the local refractive index surrounding the fluorophore due to the presence of PEG can lead to a decrease in the fluorescence lifetime, which in turn can result in higher brightness. Conversely, by preventing quenching interactions, PEGylation can also lead to an increase in fluorescence lifetime. This tunability of fluorescence lifetime is particularly valuable for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Photostability: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a major limitation in long-term fluorescence imaging. PEGylation can enhance the photostability of fluorophores by shielding the molecule from reactive oxygen species and reducing non-reversible thermal denaturation and photo-induced oxidation. This leads to a longer-lasting fluorescent signal under continuous illumination, which is crucial for time-lapse microscopy and quantitative studies.

Brightness: The overall brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. By increasing the quantum yield and preventing quenching, PEGylation generally results in brighter fluorescent probes. This enhanced brightness is particularly advantageous for detecting low-abundance targets in complex biological samples.

Quantitative Data Summary

The following tables summarize the impact of PEGylation on key fluorophore performance metrics based on published experimental data.

Table 1: Impact of PEGylation on Quantum Yield and Fluorescence Lifetime

Fluorophore SystemModificationQuantum Yield (Φf)Fluorescence Lifetime (τ) (ns)Reference
Cyanine Dye (CyAL5.5)UnPEGylated Peptide0.08 ± 0.0040.40 ± 0.03
Cyanine Dye (CyAL5.5)PEGylated (5 kDa) Peptide0.20 ± 0.010.80 ± 0.03
Graphene Quantum DotsPristine in PGMEA~1%Not Reported
Graphene Quantum DotsPEG-coated in PGMEASignificantly EnhancedNot Reported
CH1055-based NIR-II ProbeShort PEG linker~0.14%Not Reported
CH1055-based NIR-II ProbeLonger PEG linkersLower than 0.14%Not Reported

Table 2: Impact of PEGylation on Photodynamic Efficacy and Cellular Uptake

ConjugateModificationRelative Initial Rate of Oxygen ConsumptionCellular Uptake (OVCAR-5 cells)Cellular Uptake (J774 macrophages)Reference
Cationic poly-L-lysine-chlorin e6Non-PEGylatedHigherHigherHigher
Cationic poly-L-lysine-chlorin e6PEGylatedLowerReduced to 37% of non-PEGReduced to 25% of non-PEG
Anionic (succinylated) pL-ce6Non-PEGylatedNo significant differenceLowerLower
Anionic (succinylated) pL-ce6PEGylatedNo significant differenceIncreased to 175% of non-PEGIncreased to 173% of non-PEG

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the relative determination of fluorescence quantum yield by comparing the test sample to a known standard.

  • Standard and Sample Preparation:

    • Select a suitable quantum yield standard with a known quantum yield and similar spectral properties to the test sample.

    • Prepare a series of dilutions for both the standard and the test sample in a high-purity, spectroscopic grade solvent.

    • The absorbance of the solutions in a 10 mm path length cuvette should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorbance spectra for all prepared solutions.

    • Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a fluorescence spectrometer, record the corrected fluorescence emission spectrum for each solution.

    • Ensure that the measurement parameters (e.g., excitation and emission slit widths) are identical for the sample and the standard.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after subtracting the solvent blank.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the unknown sample (Φx) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts ST and X denote the standard and the test sample, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of fluorescence lifetime using the time-domain TCSPC method.

  • Instrumentation:

    • A pulsed light source (e.g., laser diode or LED) with a short pulse width.

    • A sensitive single-photon detector (e.g., a single-photon avalanche diode - SPAD).

    • TCSPC electronics to measure the time difference between the excitation pulse and the detected photon.

  • Sample Preparation:

    • Prepare the fluorophore solution in a suitable cuvette.

  • Data Acquisition:

    • The sample is excited with the pulsed light source at a high repetition rate.

    • The TCSPC system records the arrival times of individual emitted photons relative to the excitation pulses.

    • This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential (or multi-exponential) function.

    • The fluorescence lifetime (τ) is determined from the slope of this decay curve.

Assessment of Photostability (Photobleaching Assay)

This protocol describes a method to quantify the photostability of a fluorophore.

  • Sample Preparation:

    • Prepare cells expressing the fluorescent protein or labeled with the fluorophore of interest on a microscope slide or dish.

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a suitable excitation light source and a camera.

    • It is critical to keep the illumination intensity and exposure duration constant across all experiments to be compared.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the sample under continuous illumination.

    • Record the fluorescence intensity of a defined region of interest (ROI) in each image over time.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by determining the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizations

PEGylation_Benefit cluster_0 Non-PEGylated Fluorophore cluster_1 PEGylated Fluorophore F1 Fluorophore F2 Fluorophore F1->F2 Aggregation (Self-Quenching) Quencher Quencher F1->Quencher Quenching PF PEG-Fluorophore PEG_Shield PEG Chain (Hydration Shell) Quencher2 Quencher PF->Quencher2 Shielded

Caption: PEGylation shields fluorophores, preventing aggregation and quenching.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Photophysical Analysis start Start: Select Fluorophore prep_non_peg Prepare Non-PEGylated Fluorophore Sample start->prep_non_peg prep_peg Synthesize and Prepare PEGylated Fluorophore Sample start->prep_peg qy_non_peg Measure Quantum Yield prep_non_peg->qy_non_peg lt_non_peg Measure Fluorescence Lifetime prep_non_peg->lt_non_peg ps_non_peg Assess Photostability prep_non_peg->ps_non_peg qy_peg Measure Quantum Yield prep_peg->qy_peg lt_peg Measure Fluorescence Lifetime prep_peg->lt_peg ps_peg Assess Photostability prep_peg->ps_peg compare Compare Performance Metrics (Brightness, Stability, etc.) qy_non_peg->compare lt_non_peg->compare ps_non_peg->compare qy_peg->compare lt_peg->compare ps_peg->compare end End: Select Optimal Probe compare->end

Caption: Workflow for comparing PEGylated and non-PEGylated fluorophores.

References

Safety Operating Guide

Navigating the Disposal of TAMRA-PEG4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount for ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of TAMRA-PEG4-acid, a fluorescent dye commonly used in molecular biology and other research applications.

A review of the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture.[1] This classification is a key determinant in its disposal protocol. However, it is crucial to adhere to all local, state, and federal regulations regarding chemical waste management.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available due to its non-hazardous classification, the following table summarizes key information from its Safety Data Sheet:

PropertyValueSource
Hazard Classification Not a hazardous substance or mixture[1]
Molecular Formula C36H43N3O10[1][2]
Molecular Weight 677.75 g/mol [1]
Storage Temperature -20°C
Solubility Water, DMSO, DMF, DCM

Experimental Protocols for Safe Disposal

The following protocols are designed to provide a clear, procedural guide for the disposal of this compound in a laboratory setting. These steps are based on the non-hazardous nature of the chemical and general best practices for laboratory waste management.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical, it is essential to wear appropriate PPE. This includes:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Step 2: Waste Identification and Segregation
  • Labeling: Ensure all containers with this compound waste are clearly labeled with the chemical name and concentration.

  • Segregation: Although not classified as hazardous, it is good practice to segregate this compound waste from other chemical waste streams to avoid accidental mixing with incompatible substances.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Containment: For liquid spills, absorb the solution using an inert, liquid-binding material such as diatomite or universal binders.

  • Decontamination: Decontaminate surfaces and any affected equipment by scrubbing with alcohol.

  • Disposal of Spill Debris: Collect the contaminated absorbent material and cleaning supplies in a sealed, labeled container for disposal.

Step 4: Disposal of Unused this compound and Contaminated Materials

Disposal of this compound should be conducted in accordance with all applicable country, federal, state, and local regulations.

  • Solid Waste:

    • Place solid this compound and any contaminated disposable labware (e.g., pipette tips, tubes) into a designated, clearly labeled waste container.

  • Aqueous Solutions:

    • For dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office for guidance on sewer disposal. While some non-hazardous aqueous waste can be disposed of down the drain with copious amounts of water, institutional policies may vary.

  • Contaminated Packaging:

    • Conduct recycling or disposal of contaminated packaging in accordance with prevailing regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_final Final Steps A Identify this compound Waste B Consult Safety Data Sheet (SDS) A->B Review Safety Info C Is the substance hazardous? B->C Check Classification D Follow Non-Hazardous Waste Disposal Protocol C->D No (per SDS for this compound) E Follow Hazardous Waste Disposal Protocol C->E Yes F Dispose according to Institutional & Local Regulations D->F E->F G Document Disposal F->G Maintain Records

Caption: Logical workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for TAMRA-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling TAMRA-PEG4-acid. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risk.

Hazard Identification and Assessment

This compound is a red-fluorescent dye linker commonly used in bioconjugation and labeling. While one Safety Data Sheet (SDS) classifies the compound as not a hazardous substance or mixture, the broader family of rhodamine dyes, to which TAMRA belongs, is recognized as hazardous. Rhodamines can cause serious eye damage, skin irritation, and may be harmful if inhaled or swallowed.[1][2] They are also known to be toxic to aquatic life.[1][3]

Given this information, a cautious approach is warranted. Users should adhere to standard laboratory safety protocols for handling potentially hazardous chemicals, implementing the engineering controls and personal protective equipment outlined below.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary barrier against chemical exposure. The following equipment should be used when handling this compound in solid form and in solution.

PPE Category Specification Rationale
Hand Protection Required: Nitrile gloves (minimum 0.13 mm or 5 mil thickness).Recommended: Double-gloving.Protects against skin contact and irritation.[4] Double-gloving provides an additional layer of safety against tears or contamination.
Eye & Face Protection Required: Safety glasses with side shields.Recommended: Chemical safety goggles.Task-Specific: A face shield worn over goggles during procedures with a high risk of splashing.Prevents eye irritation from contact with powder or solutions.
Respiratory Protection Required for powders: A NIOSH-approved N95, P100, or equivalent particulate respirator.Protects the respiratory system from irritation due to inhalation of fine chemical dust when handling the solid compound.
Body Protection Required: A standard laboratory coat.Recommended: A lab coat with long, cuffed sleeves.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Engineering Controls: All work with this compound, especially when handling the powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be clean and designated for handling this compound.

Protocol for Handling Solid this compound:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean.

  • Don PPE: Put on all required PPE, including a lab coat, particulate respirator, safety goggles, and double gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Weighing: Carefully weigh the desired amount of the powdered compound within the fume hood. Avoid creating dust by handling the material gently. Use a spatula and weigh paper or a dedicated container.

  • Transfer: Promptly transfer the weighed solid to the reaction or dissolution vessel.

  • Clean-Up: Clean any residual powder from the spatula and work surface using a solvent-dampened wipe. Dispose of wipes as hazardous waste.

Protocol for Preparing and Handling Solutions:

  • Solubilization: In a fume hood, add the appropriate solvent (e.g., DMSO, DMF, water) to the vessel containing the solid compound. Cap and mix gently to dissolve.

  • Handling: Use standard laboratory practices for handling chemical solutions. Avoid splashes and aerosol generation.

  • Storage: Store stock solutions in tightly sealed containers. According to supplier data, solutions can be stored at -20°C for one month or -80°C for up to six months. Always label containers clearly with the chemical name, concentration, and date.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste. Proper segregation and disposal are critical for laboratory safety and environmental compliance.

Waste Identification: The following items must be disposed of as hazardous waste:

  • Unused or expired this compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Materials used for spill cleanup.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all this compound waste in a dedicated, leak-proof container that is chemically resistant. Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.

  • Final Disposal: Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste. Never dispose of rhodamine-containing compounds down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation develops.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

  • Inhalation: Relocate to fresh air immediately. If breathing is difficult, administer oxygen or provide cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations (in Fume Hood) cluster_disposal 3. Waste Management a Review SDS and Lab Protocols b Verify Fume Hood Operation a->b c Assemble All Required PPE b->c d Don PPE: Lab Coat, Respirator, Goggles, Gloves c->d Proceed to Handling e Handle Solid or Prepare Solution d->e f Store Compound/Solution Properly (-20°C or -80°C) e->f g Segregate Contaminated Waste (Gloves, Tips, Glassware) e->g Generate Waste j Contact EHS for Final Disposal f->j After Use/Expiry h Place in Labeled Hazardous Waste Container g->h i Store in Designated Area h->i i->j

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

References

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